Brincidofovir
Description
Properties
IUPAC Name |
[(2S)-1-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxypropan-2-yl]oxymethyl-(3-hexadecoxypropoxy)phosphinic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H52N3O7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-35-20-16-21-37-38(33,34)24-36-25(23-31)22-30-18-17-26(28)29-27(30)32/h17-18,25,31H,2-16,19-24H2,1H3,(H,33,34)(H2,28,29,32)/t25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXJFKKQWPMNTIM-VWLOTQADSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCCCOP(=O)(COC(CN1C=CC(=NC1=O)N)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOCCCOP(=O)(CO[C@@H](CN1C=CC(=NC1=O)N)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H52N3O7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60196190 | |
| Record name | Brincidofovir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60196190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
561.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Practically insoluble | |
| Record name | Brincidofovir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12151 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
444805-28-1 | |
| Record name | Hexadecyloxypropyl-cidofovir | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=444805-28-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Brincidofovir [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0444805281 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Brincidofovir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12151 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Brincidofovir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60196190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BRINCIDOFOVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6794O900AX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Brincidofovir: A Technical Guide to the Mechanism of Action Against DNA Viruses
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brincidofovir (BCV), also known as CMX001, is a broad-spectrum antiviral agent with potent activity against a wide range of double-stranded DNA (dsDNA) viruses.[1][2] It is an orally bioavailable lipid conjugate of cidofovir (CDV), an acyclic nucleotide analog of deoxycytidine monophosphate.[3][4] The unique structure of this compound enhances its cellular uptake and intracellular concentration of the active antiviral moiety, while mitigating the nephrotoxicity associated with its parent compound, cidofovir.[1][2] This guide provides an in-depth examination of this compound's mechanism of action, antiviral potency, and the experimental methodologies used to characterize its function.
Core Mechanism of Action: From Prodrug to Polymerase Inhibitor
This compound's efficacy is rooted in its design as a prodrug that efficiently delivers the active antiviral agent, cidofovir diphosphate (CDV-PP), into target cells. The process involves several key steps: cellular uptake, intracellular activation, and competitive inhibition of viral DNA synthesis.
Cellular Uptake and Intracellular Activation
This compound is comprised of cidofovir covalently linked to a lipid moiety, 3-hexadecyloxy-1-propanol (HDP).[3] This lipid component is designed to mimic a natural lipid, lysophosphatidylcholine, which allows the molecule to be absorbed in the small intestine and utilize endogenous lipid uptake pathways to efficiently enter cells.[2][4] This strategy bypasses the limitations of cidofovir, leading to higher intracellular drug concentrations and enabling oral administration.[5]
Once inside the cell, the phosphodiester bond linking the lipid moiety is cleaved by intracellular enzymes, such as sphingomyelin phosphodiesterase, releasing cidofovir.[1] Subsequently, cellular kinases phosphorylate cidofovir in two steps to produce the pharmacologically active metabolite, cidofovir diphosphate (CDV-PP).[1][2]
Caption: Intracellular activation and mechanism of action of this compound.
Inhibition of Viral DNA Polymerase and Chain Termination
The active metabolite, CDV-PP, is the key effector molecule. It acts as a competitive substrate inhibitor of viral DNA polymerases, which are essential for the replication of dsDNA viruses.[1] CDV-PP mimics the structure of the natural substrate, deoxycytidine triphosphate (dCTP).
CDV-PP competitively inhibits the incorporation of dCTP into the nascent viral DNA strand.[4] Furthermore, it can be incorporated into the growing DNA chain by the viral polymerase.[4] Because cidofovir is an acyclic nucleotide and lacks the 3'-hydroxyl group necessary for forming the next phosphodiester bond, its incorporation results in the termination of DNA chain elongation.[1] This dual action—inhibition and incorporation leading to chain termination—effectively halts viral replication.
Antiviral Activity and Potency
This compound has demonstrated potent in vitro activity against a wide array of dsDNA viruses. The tables below summarize key quantitative data from various studies.
Table 1: In Vitro Efficacy (EC₅₀) of this compound Against Orthopoxviruses
| Virus | Strain(s) | Cell Line | EC₅₀ (µM) | Reference(s) |
| Variola Virus | Multiple (5 strains) | BSC-40 | 0.05 - 0.21 (Avg: 0.11) | [6][7] |
| Monkeypox Virus | WIBP-MPXV-001 | Vero | 0.00179 | [8] |
| Rabbitpox Virus | Not Specified | Not Specified | ~0.5 | [6] |
| Ectromelia Virus (Mousepox) | Not Specified | Not Specified | ~0.5 | [6] |
Table 2: In Vitro Efficacy (IC₅₀) and Cytotoxicity (CC₅₀) Against Other DNA Viruses
| Virus | Cell Line | IC₅₀ | CC₅₀ (µM) | Selectivity Index (SI) | Reference(s) |
| African Swine Fever Virus (ASFV) | Porcine Alveolar Macrophages (PAMs) | 2.76 nM | 58 | 21,014.5 | [9] |
| Adenovirus (AdV) | Not Specified | 0.9 nM | Not Reported | Not Reported | [10] |
EC₅₀: 50% effective concentration; IC₅₀: 50% inhibitory concentration; CC₅₀: 50% cytotoxic concentration; SI = CC₅₀/IC₅₀.
Key Experimental Methodologies
The characterization of this compound's antiviral properties relies on standardized in vitro assays. Below are detailed protocols for determining antiviral potency and cytotoxicity.
Protocol: Antiviral Potency via Plaque Reduction Assay
This method is used to determine the concentration of an antiviral agent that inhibits viral replication by 50% (EC₅₀) by quantifying the reduction in viral plaques.
-
Cell Seeding: Seed a suitable host cell line (e.g., BSC-40 for orthopoxviruses) into 96-well plates and incubate until a confluent monolayer is formed.
-
Compound Preparation: Prepare a serial 2-fold dilution series of this compound in cell culture medium (e.g., RPMI with 2% fetal bovine serum). Concentrations may range from 10 µM down to 0.005 µM.[7]
-
Viral Infection: Infect the confluent cell monolayers with the target virus at a predetermined multiplicity of infection (MOI), for example, 0.1.[7] Allow the virus to adsorb for 1 hour at 35.5°C.[7]
-
Drug Treatment: Remove the viral inoculum and add the prepared dilutions of this compound to the infected wells. Each concentration should be tested in triplicate.[7] Include "virus only" (no drug) and "cells only" (no virus, no drug) controls.
-
Incubation: Incubate the plates for a period sufficient for plaque formation, typically 3 days, under appropriate temperature and CO₂ conditions.[7]
-
Quantification:
-
Fix the cells using a solution containing formalin.
-
Stain the viable cells with a 0.26% crystal violet solution.[7] The stain will be taken up by living cells, leaving clear areas (plaques) where cells have been lysed by the virus.
-
Wash the plates and allow them to dry.
-
Quantify the stained viable cells by measuring the optical density at 570 nm using a plate reader.[7]
-
-
Data Analysis: Calculate the percentage of cell protection for each drug concentration relative to the controls. Use a software package (e.g., GraphPad Prism) to plot a dose-response curve and calculate the EC₅₀ value.[7]
Protocol: Cytotoxicity Assay
This assay determines the concentration of the drug that causes a 50% reduction in cell viability (CC₅₀).
-
Cell Seeding: Seed host cells in a 96-well plate at a density that ensures they are in a logarithmic growth phase at the end of the experiment.
-
Drug Treatment: Add the same serial dilutions of this compound used in the antiviral assay to uninfected cell monolayers.
-
Incubation: Incubate the plates for the same duration as the antiviral assay (e.g., 3 days or 84 hours).[7][11]
-
Viability Measurement:
-
Add a viability reagent such as CCK-8 (Cell Counting Kit-8) or CellTiter-Glo® to each well.[9] These reagents produce a colorimetric or luminescent signal proportional to the number of viable cells.
-
Incubate for the time specified by the reagent manufacturer (typically 1-4 hours).
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated cell control. Plot a dose-response curve to determine the CC₅₀ value.
Caption: A typical experimental workflow for determining EC₅₀ and CC₅₀ values.
Resistance Mechanisms
Viral resistance to this compound may develop under drug selection pressure.[4][12] The mechanism of resistance involves amino acid substitutions in the target viral DNA polymerase protein, which can reduce the antiviral activity of the drug.[4][13] However, studies suggest that this compound has a high barrier to resistance.[6] For cytomegalovirus, clinical trial analysis found no known resistance-associated mutations in this compound-treated subjects.[14] Furthermore, cross-resistance between this compound and tecovirimat, another smallpox antiviral with a different mechanism of action, is not expected.[4]
Conclusion
This compound represents a significant advancement in antiviral therapy for dsDNA viruses. Its mechanism as a lipid-conjugated prodrug facilitates excellent oral bioavailability and high intracellular concentrations of the active cidofovir diphosphate, while minimizing systemic toxicity.[2] By competitively inhibiting the viral DNA polymerase and terminating DNA chain elongation, this compound effectively halts viral replication across a broad spectrum of pathogens. The comprehensive data on its potency and high barrier to resistance underscore its importance as a therapeutic agent for both existing and emerging DNA viral threats.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. drugs.com [drugs.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. In Vitro Efficacy of this compound against Variola Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. researchgate.net [researchgate.net]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. mdpi.com [mdpi.com]
- 14. Analysis of Mutations in the Gene Encoding Cytomegalovirus DNA Polymerase in a Phase 2 Clinical Trial of this compound Prophylaxis [pubmed.ncbi.nlm.nih.gov]
Intracellular Conversion of Brincidofovir to Cidofovir Diphosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the intracellular metabolic pathway of Brincidofovir (BCV), a crucial antiviral agent. This compound is a prodrug of Cidofovir (CDV), designed to enhance oral bioavailability and intracellular delivery of the active antiviral compound, Cidofovir diphosphate (CDV-PP), while mitigating the nephrotoxicity associated with intravenous Cidofovir administration.[1][2][3] Its broad-spectrum activity against double-stranded DNA (dsDNA) viruses makes it a significant compound in antiviral research and development.[4][5]
The Intracellular Metabolic Cascade of this compound
The journey of this compound from administration to its active form involves a multi-step intracellular conversion process. This process is initiated by the cellular uptake of the prodrug, followed by enzymatic modifications that ultimately yield the pharmacologically active metabolite.
1.1. Cellular Uptake: A Lipid-Mediated Entry
This compound is a lipid conjugate of Cidofovir, a structural modification that is key to its improved pharmacokinetic profile.[1][6] The lipid moiety mimics endogenous lipids like lysophosphatidylcholine, allowing this compound to leverage natural lipid uptake pathways to enter cells.[2][6] This lipid conjugation facilitates higher intracellular concentrations of the drug compared to its parent compound, Cidofovir.[4][7]
1.2. Enzymatic Activation: From Prodrug to Active Antiviral
Once inside the cell, this compound undergoes a two-stage metabolic activation:
-
Step 1: Cleavage of the Lipid Moiety to Yield Cidofovir: The first step in the intracellular activation of this compound is the hydrolysis of its phosphodiester bond. This reaction cleaves off the lipid tail, releasing Cidofovir into the cytoplasm.[1][2] While the specific enzymes responsible for this cleavage have not been fully elucidated, in vitro studies suggest that sphingomyelin phosphodiesterase may play a significant role in this initial hydrolysis.[2][6]
-
Step 2: Phosphorylation to Cidofovir Diphosphate: The liberated Cidofovir molecule then serves as a substrate for cellular kinases.[4] Through two successive phosphorylation events, Cidofovir is first converted to Cidofovir monophosphate and subsequently to the active antiviral agent, Cidofovir diphosphate (CDV-PP).[4][8] This active metabolite is a structural analog of deoxycytidine triphosphate (dCTP).[4][9]
1.3. Mechanism of Antiviral Action
Cidofovir diphosphate exerts its antiviral effect by targeting viral DNA synthesis.[10][11] It acts as a competitive inhibitor of viral DNA polymerase, competing with the natural substrate dCTP for incorporation into the elongating viral DNA strand.[4][9] The incorporation of Cidofovir diphosphate into the viral DNA chain results in the termination of DNA elongation, as it lacks the necessary 3'-hydroxyl group for the addition of the next nucleotide.[4] This disruption of viral DNA synthesis effectively halts viral replication.[10][11]
Figure 1: Intracellular conversion pathway of this compound.
Quantitative Pharmacokinetic and Potency Data
The chemical modifications of this compound lead to a distinct pharmacokinetic profile compared to Cidofovir, contributing to its enhanced antiviral potency and improved safety profile.
Table 1: Pharmacokinetic Parameters of this compound and its Metabolites in Humans Following Oral Administration
| Parameter | This compound | Cidofovir Diphosphate (intracellular) |
| Tmax (hours) | ~3 | ~47 |
| Cmax | 480 ng/mL | 9.7 pg/10^6 cells |
| AUCtau | 3400 ng·hr/mL | 1200 pg·hr/10^6 cells |
| Terminal Half-life (hours) | 19.3 | 113 |
| Oral Bioavailability | 13.4% (tablet), 16.8% (suspension) | N/A |
| Protein Binding | >99% | N/A |
Data sourced from PubChem and DrugBank.[2][6]
Table 2: In Vitro Antiviral Activity of this compound vs. Cidofovir
| Virus | This compound (EC50, µM) | Cidofovir (EC50, µM) |
| Variola virus | 0.05 - 0.21 | Not specified, but BCV has enhanced potency |
| Vaccinia virus | Potency is orders of magnitude greater than CDV | - |
| Adenovirus | Potent activity | - |
| Cytomegalovirus (CMV) | Potent activity | - |
| Herpes Simplex Virus (HSV) | Potent activity | - |
| BK polyomavirus | Potent activity | - |
EC50 (50% effective concentration) is the concentration of a drug that gives half-maximal response. Data indicates this compound has significantly greater potency. Sourced from various studies on the antiviral activity of this compound.[5][12]
Key Experimental Protocols
The study of this compound's intracellular conversion and antiviral activity relies on precise and validated experimental methods.
3.1. Quantification of this compound and Cidofovir Diphosphate in Biological Matrices
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is employed for the simultaneous quantification of this compound and its active metabolite, Cidofovir diphosphate, in tissue homogenates and plasma.[13][14]
Methodology:
-
Sample Preparation: Tissue samples (e.g., kidney, brain, spleen) are homogenized. Both tissue homogenates and plasma samples undergo protein precipitation with a suitable organic solvent (e.g., methanol) containing isotopically labeled internal standards (e.g., BCV-d6 and 13C3 15N2-CDV-PP) to ensure accurate quantification.[13]
-
Chromatographic Separation:
-
Mass Spectrometric Detection: Detection is achieved using a triple quadrupole mass spectrometer with electrospray ionization in positive ion mode.[13] Multiple reaction monitoring (MRM) is used to enhance selectivity and sensitivity.
-
Data Analysis: Calibration curves are generated using standards of known concentrations to quantify the analytes in the samples.[13]
Figure 2: Experimental workflow for LC-MS/MS quantification.
3.2. In Vitro Antiviral Activity Assessment
The antiviral potency of this compound is typically determined using cell-based assays that measure the inhibition of viral replication. A common method is the plaque reduction assay.[14]
Methodology:
-
Cell Culture: Confluent monolayers of a suitable host cell line (e.g., Vero cells for vaccinia virus) are prepared in multi-well plates.[14]
-
Viral Infection: Cells are infected with a known amount of virus (e.g., 20 plaque-forming units) and incubated to allow for viral entry.[14]
-
Drug Treatment: The viral inoculum is removed, and the cells are overlaid with a medium containing serial dilutions of the test compound (this compound) or a vehicle control.[14]
-
Incubation: The plates are incubated for a period sufficient for plaque formation (e.g., 4 days).[14]
-
Plaque Visualization: The cells are fixed and stained (e.g., with crystal violet), and the viral plaques are counted.[14]
-
EC50 Determination: The concentration of the drug that reduces the number of plaques by 50% compared to the vehicle control is calculated as the EC50 value.
Figure 3: Workflow for an in vitro plaque reduction assay.
3.3. Cytotoxicity Assessment
To determine the therapeutic index of this compound, its cytotoxicity is evaluated in the same cell lines used for the antiviral assays.
Methodology:
-
Cell Seeding: Host cells are seeded in 96-well plates and incubated overnight.[14]
-
Compound Treatment: Serial dilutions of this compound are added to the wells.[14]
-
Incubation: The plates are incubated for a duration equivalent to the antiviral assay.
-
Cell Viability Measurement: Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.[14]
-
CC50 Determination: The concentration of the drug that reduces cell viability by 50% compared to untreated controls is calculated as the 50% cytotoxic concentration (CC50).
The therapeutic index (TI) is then calculated as the ratio of CC50 to EC50 (TI = CC50/EC50), providing a measure of the drug's selectivity for viral targets over host cells.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. The Role of this compound in Preparation for a Potential Smallpox Outbreak - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C27H52N3O7P | CID 483477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cidofovir in the therapy and short-term prophylaxis of poxvirus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Cidofovir - Wikipedia [en.wikipedia.org]
- 12. chimerix.com [chimerix.com]
- 13. A quantitative LC-MS/MS method for the determination of tissue this compound and cidofovir diphosphate in a MuPyV-infected mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel derivatives of this compound and (S)-9-(3-hydroxy-2-phosphonylmethoxypropyl)adenine inhibit orthopoxviruses and human adenoviruses more potently than this compound - PMC [pmc.ncbi.nlm.nih.gov]
Brincidofovir: A Technical Guide to its Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Brincidofovir (BCV), sold under the brand name Tembexa, is a potent antiviral agent with a broad spectrum of activity against double-stranded DNA (dsDNA) viruses. It is an orally bioavailable lipid conjugate prodrug of cidofovir (CDV), designed for enhanced intracellular delivery and reduced nephrotoxicity compared to its parent compound. This technical guide provides a comprehensive overview of the chemical structure of this compound, its synthesis pathway, and its mechanism of action. Detailed experimental protocols, quantitative data, and pathway visualizations are included to support research and development efforts in the field of antiviral therapeutics.
Chemical Structure
This compound is chemically described as ({[(2S)-1-(4-amino-2-oxo-1,2-dihydropyrimidin-1-yl)-3-hydroxypropan-2-yl]oxy}methyl)[3-(hexadecyloxy)propoxy]phosphinic acid.[1] It is a lipid conjugate of the acyclic nucleoside phosphonate, cidofovir. The lipid moiety, a 3-hexadecyloxy-1-propanol group, is attached to the phosphonate group of cidofovir.[2] This structural modification is key to its improved pharmacological properties.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | ({[(2S)-1-(4-amino-2-oxo-1,2-dihydropyrimidin-1-yl)-3-hydroxypropan-2-yl]oxy}methyl)[3-(hexadecyloxy)propoxy]phosphinic acid[1] |
| Synonyms | CMX001, HDP-CDV, Hexadecyloxypropyl-cidofovir[3] |
| Molecular Formula | C₂₇H₅₂N₃O₇P[1] |
| Molecular Weight | 561.70 g/mol [1] |
| CAS Number | 444805-28-1[3] |
| Appearance | White to off-white powder |
| Solubility | Soluble in 0.1 M NaOH (20 mg/mL) and DMSO (1 mg/mL with pH adjustment and heating). Insoluble or slightly soluble in water.[4] |
Synthesis Pathway
The synthesis of this compound is a multi-step process that starts from cidofovir. The general synthetic strategy involves the protection of the phosphonate group of cidofovir by cyclization, followed by the coupling of the lipid side chain via a Mitsunobu reaction, and subsequent hydrolysis to yield the final product.
A plausible synthesis pathway is outlined below:
Step 1: Cyclization of Cidofovir Cidofovir (1) is first converted to its cyclic form, cyclic cidofovir (2). This step serves to protect the phosphonate group and activate it for the subsequent coupling reaction.
Step 2: Mitsunobu Reaction The cyclic cidofovir (2) is then coupled with 3-hexadecyloxy-1-propanol using a Mitsunobu reaction. This reaction, typically employing triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), forms the lipid-conjugated intermediate, HDP-cyclic-CDV (3).[5][6]
Step 3: Hydrolysis Finally, the cyclic phosphonate ester of HDP-cyclic-CDV (3) is hydrolyzed under basic conditions to yield this compound (4).
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not extensively available in peer-reviewed literature, likely due to proprietary reasons. However, based on general procedures for the key reactions, the following provides an outline of the likely experimental methodologies.
Step 1: Synthesis of Cyclic Cidofovir (2)
-
Reaction: Cidofovir (1) is dissolved in a suitable solvent, such as pyridine or a mixture of pyridine and DMF.
-
Reagent Addition: Dicyclohexylcarbodiimide (DCC) is added to the solution.
-
Reaction Conditions: The reaction mixture is stirred at room temperature for a specified period, typically several hours to overnight, until the reaction is complete as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup and Purification: The dicyclohexylurea byproduct is removed by filtration. The filtrate is concentrated, and the crude product is purified by crystallization or column chromatography to yield cyclic cidofovir (2).
Step 2: Synthesis of HDP-cyclic-CDV (3) via Mitsunobu Reaction
-
Reactant Preparation: To a solution of cyclic cidofovir (2) and 3-hexadecyloxy-1-propanol in an anhydrous aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM), triphenylphosphine (PPh₃) is added.
-
Reagent Addition: The mixture is cooled to 0°C, and a solution of DIAD or DEAD in the same solvent is added dropwise.
-
Reaction Conditions: The reaction is allowed to warm to room temperature and stirred for several hours until completion is indicated by TLC or LC-MS.
-
Workup and Purification: The solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to separate the desired product, HDP-cyclic-CDV (3), from triphenylphosphine oxide and other byproducts.
Step 3: Synthesis of this compound (4) by Hydrolysis
-
Reaction: HDP-cyclic-CDV (3) is dissolved in a suitable solvent mixture, such as dioxane and water.
-
Reagent Addition: An aqueous solution of a base, typically sodium hydroxide (NaOH), is added to the solution.
-
Reaction Conditions: The mixture is stirred at room temperature for a period of time, monitoring the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup and Purification: The reaction mixture is neutralized with an acid, such as hydrochloric acid (HCl). The solvent is evaporated, and the crude product is purified by preparative high-performance liquid chromatography (HPLC) or crystallization to afford this compound (4).
Quantitative Data
Table 2: Representative Quantitative Data for this compound Synthesis
| Step | Reaction | Reactants | Product | Yield (%) | Purity (%) | Analytical Method |
| 1 | Cyclization | Cidofovir, DCC | Cyclic Cidofovir | - | - | NMR, LC-MS |
| 2 | Mitsunobu Reaction | Cyclic Cidofovir, 3-Hexadecyloxy-1-propanol, PPh₃, DIAD | HDP-cyclic-CDV | - | - | NMR, LC-MS |
| 3 | Hydrolysis | HDP-cyclic-CDV, NaOH | This compound | - | >98% | HPLC, NMR, HRMS |
Note: Dashes indicate that specific data is not publicly available.
Mechanism of Action
This compound is a prodrug that is metabolically converted to its active form, cidofovir diphosphate, intracellularly. The lipid side chain facilitates its entry into cells.
-
Cellular Uptake: The lipid conjugate structure of this compound allows it to be taken up by cells, likely through lipid uptake pathways.
-
Conversion to Cidofovir: Once inside the cell, the bond linking the lipid tail to the phosphonate group is cleaved by cellular enzymes, releasing cidofovir.
-
Phosphorylation: Cidofovir is then phosphorylated by cellular kinases, first to cidofovir monophosphate and then to the active antiviral agent, cidofovir diphosphate.
-
Inhibition of Viral DNA Polymerase: Cidofovir diphosphate acts as a competitive inhibitor and an alternative substrate for viral DNA polymerase. Its incorporation into the growing viral DNA chain leads to the termination of DNA elongation, thus inhibiting viral replication.
Conclusion
This compound represents a significant advancement in antiviral therapy, offering a potent and orally bioavailable treatment option for infections caused by dsDNA viruses. Its unique chemical structure as a lipid conjugate of cidofovir is central to its enhanced efficacy and improved safety profile. While the detailed experimental protocols and quantitative data for its synthesis are not fully in the public domain, the outlined synthetic pathway provides a solid foundation for researchers in the field. Further investigation into optimizing the synthesis and exploring the full therapeutic potential of this compound and related compounds is a promising area for future research.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Isolation, LC-MS/MS and 2D-NMR characterization of alkaline degradants of tenofovir disoproxil fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C27H52N3O7P | CID 483477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | HSV | Antiviral | TargetMol [targetmol.com]
- 5. Synthesis and Early Development of Hexadecyloxypropylcidofovir: An Oral Antipoxvirus Nucleoside Phosphonate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
A Comprehensive Technical Guide on the Oral Bioavailability and Pharmacokinetics of Brincidofovir
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brincidofovir (BCV), sold under the brand name Tembexa®, is an oral antiviral drug indicated for the treatment of human smallpox disease caused by the variola virus.[1] It is a lipid conjugate prodrug of cidofovir (CDV), an acyclic nucleotide analogue of deoxycytidine monophosphate.[2][3] The conjugation of cidofovir to a lipid molecule is a strategic design intended to enhance oral bioavailability and increase intracellular concentrations of the active compound, thereby improving its activity against double-stranded DNA (dsDNA) viruses while reducing the nephrotoxicity typically associated with intravenous cidofovir administration.[3][4][5] Due to the eradication of smallpox, the efficacy of this compound was established through studies in animal models infected with viruses closely related to the variola virus, under the FDA's "Animal Rule".[4][6]
Mechanism of Action and Intracellular Conversion
This compound's unique structure is central to its mechanism. The lipid conjugate is designed to mimic lysophosphatidylcholine, a natural lipid, allowing it to utilize endogenous lipid uptake pathways to enter cells.[2][3] Once inside the target cell, the molecule undergoes metabolic activation:
-
Hydrolysis: The phosphodiester bond of this compound is cleaved, releasing cidofovir.[1][3] In vitro findings suggest that sphingomyelin phosphodiesterase may play a significant role in this initial hydrolysis step.[4]
-
Phosphorylation: The liberated cidofovir is then phosphorylated by cellular enzymes to form the pharmacologically active metabolite, cidofovir diphosphate (CDV-PP).[1][2]
This active metabolite, CDV-PP, acts as an alternative substrate for the viral DNA polymerase.[2] Its incorporation into the growing viral DNA chain competitively inhibits the enzyme's activity and results in the termination of viral DNA synthesis, thereby blocking viral replication.[1][2]
Figure 1: Intracellular activation pathway of this compound.
Pharmacokinetic Profile
The pharmacokinetic properties of this compound and its active metabolite, cidofovir diphosphate, have been characterized in humans. The lipid-conjugate design significantly alters the disposition of cidofovir compared to its intravenous administration.
Absorption and Oral Bioavailability
This compound is orally bioavailable, with slight differences between its formulations.
-
Bioavailability: The oral bioavailability is approximately 13.4% for the tablet formulation and 16.8% for the oral suspension.[1][4][6][7]
-
Tmax: Following oral administration, the time to reach maximum plasma concentration (Tmax) for this compound is approximately 3 hours.[4][6][7] In contrast, the active intracellular metabolite, CDV-PP, reaches its maximum concentration much later, at a median of 47 hours.[4][7]
-
Effect of Food: Administration of the tablet with a low-fat meal (approx. 400 calories, 25% fat) decreases the Cmax and AUC of this compound by 49% and 31%, respectively.[7][8] The oral suspension is recommended to be taken on an empty stomach.[7][8]
Distribution
This compound exhibits extensive distribution throughout the body.
-
Volume of Distribution (Vd): The apparent volume of distribution is large, at approximately 1230 L.[1][3][7]
-
Protein Binding: this compound is highly bound to human plasma proteins, with a binding percentage greater than 99.9%.[3][7]
Metabolism
As a prodrug, this compound is extensively metabolized.
-
Activation: The primary metabolic pathway is the intracellular conversion to cidofovir and subsequently to the active cidofovir diphosphate, as described in Section 2.0.[3]
-
Inactivation: A separate pathway involves hydroxylation by CYP4F2, which converts this compound to inactive metabolites (CMX103 and CMX064).[6][8] This pathway accounts for approximately 49% of the dose.[8] Unchanged this compound is not detected in urine or feces.[8]
Elimination
The elimination half-lives of this compound and its active metabolite differ substantially, which has significant implications for dosing schedules.
-
Half-Life: The mean terminal half-life of this compound in plasma is 19.3 hours.[4][7] The active metabolite, cidofovir diphosphate, has a markedly longer intracellular half-life of 113 hours, which allows for infrequent dosing.[3][4][7]
-
Excretion: Metabolites are eliminated in both feces (approximately 40-49%) and urine (approximately 51%).[3][6][8]
Quantitative Pharmacokinetic Data
The tables below summarize the key pharmacokinetic parameters for this compound and its active metabolite, cidofovir diphosphate, in adult humans following oral administration.
Table 1: Pharmacokinetic Parameters of this compound (Parent Drug)
| Parameter | Formulation | Value | Citations |
|---|---|---|---|
| Oral Bioavailability | Tablet | 13.4% | [1][4][6][7] |
| Oral Suspension | 16.8% | [1][4][6][7] | |
| Tmax (Time to Peak Conc.) | Tablet / Suspension | ~3 hours (Range: 2-8 h) | [4][7][8] |
| Cmax (Peak Plasma Conc.) | N/A | 480 ng/mL | [4][6] |
| AUCtau | N/A | 3400 ng·hr/mL | [4] |
| Vd/F (Apparent Volume of Dist.) | N/A | 1230 L | [1][3][7] |
| Plasma Protein Binding | N/A | >99.9% | [3][7] |
| CL/F (Apparent Clearance) | N/A | 44.1 L/h | [3] |
| t1/2 (Elimination Half-Life) | N/A | 19.3 hours |[4][7] |
Table 2: Intracellular Pharmacokinetic Parameters of Cidofovir Diphosphate (Active Metabolite)
| Parameter | Value | Citations |
|---|---|---|
| Tmax (Time to Peak Conc.) | ~47 hours (Range: 23-311 h) | [4][7] |
| Cmax (Peak Conc.) | 9.7 pg/10⁶ cells | [4] |
| AUCtau | 1200 pg·hr/10⁶ cells | [4] |
| t1/2 (Apparent Elimination Half-Life) | 113 hours |[3][4][7] |
Experimental Protocols
The pharmacokinetic and efficacy data for this compound were derived from a series of clinical trials in humans and pivotal studies in animal models.
Human Pharmacokinetic and Safety Studies
Phase 1 clinical trials were conducted to evaluate the safety, tolerability, and pharmacokinetic profile of this compound in healthy adult subjects. A representative study design is a randomized, double-blind, placebo-controlled, single ascending dose (SAD) trial.
-
Study Population: Healthy adult male and female volunteers.
-
Design: Subjects are randomized into sequential cohorts, with each cohort receiving a single oral dose of this compound or a matching placebo. Doses are escalated in subsequent cohorts after safety data from the previous cohort are reviewed.
-
Dosing: Subjects typically receive a single dose of oral this compound (e.g., 10 mg, 25 mg, 50 mg, etc.) or placebo after an overnight fast.[9]
-
Pharmacokinetic Sampling: Serial blood samples are collected at predefined time points before and after dosing (e.g., pre-dose, and at 0.5, 1, 2, 3, 4, 6, 8, 12, 24, 48, 72, 96, 120, 144, and 168 hours post-dose). Plasma is separated for analysis. Peripheral blood mononuclear cells (PBMCs) are isolated to measure intracellular concentrations of cidofovir diphosphate.[10]
-
Analytical Method: Plasma concentrations of this compound and intracellular concentrations of its metabolites are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[9]
-
Endpoints: Primary endpoints include safety and tolerability, assessed by monitoring adverse events, vital signs, ECGs, and clinical laboratory tests. Secondary endpoints include key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2).[9]
Figure 2: Workflow for a Phase 1 Single Ascending Dose PK Study.
Animal Efficacy Studies (FDA Animal Rule)
As human efficacy trials for smallpox are not ethical or feasible, this compound's approval was based on well-controlled animal studies. The rabbitpox and monkeypox models are two relevant examples.[10][11]
-
Animal Model: New Zealand White rabbits (for rabbitpox virus) or prairie dogs (for monkeypox virus).[10][11] These viruses are closely related to variola virus and cause a severe, systemic disease that mimics human smallpox.
-
Design: Animals are challenged with a lethal dose of the respective virus via intranasal or intravenous routes.[11] They are then randomized to receive oral this compound or a placebo vehicle.
-
Treatment Regimen: Treatment is initiated at various time points post-inoculation to assess the therapeutic window. Doses are selected to achieve plasma and intracellular drug exposures in the animals that are relevant to those observed in humans at the proposed clinical dose.[10] For example, a regimen might consist of a loading dose followed by maintenance doses every 48 hours.[11][12]
-
Endpoints: The primary efficacy endpoint is survival.[10] Secondary endpoints may include clinical signs of disease (e.g., fever, weight loss, lesion count), viral load in blood and tissues, and histopathology.
-
PK/PD Correlation: Pharmacokinetic sampling is often conducted in parallel studies or in satellite groups of animals to correlate drug exposure (e.g., CDV-PP concentrations in PBMCs) with the observed survival benefit, bridging the animal efficacy data to the human pharmacokinetic data.[10]
Conclusion
This compound represents a significant advancement in antiviral therapy, particularly for biodefense countermeasures. Its design as a lipid-conjugated prodrug successfully confers oral bioavailability and achieves high intracellular concentrations of the active antiviral, cidofovir diphosphate. The pharmacokinetic profile is characterized by rapid absorption of the parent drug and a remarkably long intracellular half-life of the active metabolite, which supports a convenient once-weekly or twice-weekly dosing regimen.[3][6] The comprehensive characterization of its absorption, distribution, metabolism, and elimination provides a robust foundation for its clinical use and for the development of future antiviral agents based on similar lipid-conjugate technology.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. drugs.com [drugs.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound | C27H52N3O7P | CID 483477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Oral this compound Therapy for Monkeypox Outbreak: A Focused Review on the Therapeutic Potential, Clinical Studies, Patent Literature, and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. publications.aap.org [publications.aap.org]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. The efficacy and pharmacokinetics of this compound for the treatment of lethal rabbitpox virus infection: a model of smallpox disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. binasss.sa.cr [binasss.sa.cr]
- 12. Pharmacokinetics and Efficacy of a Potential Smallpox Therapeutic, this compound, in a Lethal Monkeypox Virus Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
Brincidofovir: A Technical Guide to its Spectrum of Activity Against Double-Stranded DNA Viruses
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Brincidofovir (BCV), sold under the brand name TEMBEXA®, is a lipid conjugate prodrug of cidofovir with a broad spectrum of activity against double-stranded DNA (dsDNA) viruses. Its unique structure enhances oral bioavailability and intracellular delivery of the active antiviral agent, cidofovir diphosphate, while mitigating the nephrotoxicity associated with intravenous cidofovir. This document provides a comprehensive technical overview of this compound's antiviral activity, detailing its mechanism of action, in vitro potency against key dsDNA virus families, and the experimental protocols used to determine its efficacy and cytotoxicity.
Mechanism of Action
This compound is designed to mimic a natural lipid, lysophosphatidylcholine, allowing it to utilize endogenous lipid uptake pathways to enter cells.[1] Once inside the target cell, the lipid ester linkage is cleaved, releasing cidofovir.[1][2] Cellular kinases then phosphorylate cidofovir to its active form, cidofovir diphosphate.[2]
Cidofovir diphosphate acts as an alternative substrate for viral DNA polymerase, competitively inhibiting the incorporation of deoxycytidine triphosphate (dCTP) into the elongating viral DNA strand.[2] Its incorporation leads to the termination of viral DNA synthesis, thereby halting viral replication.[2][3]
Figure 1. Intracellular activation of this compound and inhibition of viral DNA synthesis.
In Vitro Spectrum of Activity
This compound has demonstrated potent in vitro activity against a wide range of dsDNA viruses from several families. The following tables summarize its efficacy, expressed as the 50% effective concentration (EC50), and its cytotoxicity, expressed as the 50% cytotoxic concentration (CC50). The selectivity index (SI), calculated as the ratio of CC50 to EC50, provides a measure of the drug's therapeutic window.
Table 1: Poxviridae
| Virus | Strain | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Variola virus | Multiple | BSC-40 | 0.05 - 0.21[3][4] | ~15[5] | ~71 - 300 |
| Monkeypox virus | N/A | N/A | N/A | N/A | N/A |
| Vaccinia virus | N/A | N/A | 0.2 - 1.2[3] | N/A | N/A |
| Ectromelia virus (Mousepox) | N/A | N/A | ~0.5[3] | N/A | N/A |
| Rabbitpox virus | N/A | N/A | ~0.5[3] | N/A | N/A |
Table 2: Herpesviridae
| Virus | Strain | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Cytomegalovirus (CMV) | AD169 | HFF | 0.004 | >10 | >2500 |
| Herpes Simplex Virus-1 (HSV-1) | KOS | HFF | 0.08 | >10 | >125 |
| Herpes Simplex Virus-2 (HSV-2) | G | HFF | 0.1 | >10 | >100 |
| Varicella-Zoster Virus (VZV) | Ellen | HFF | 0.02 | >10 | >500 |
| Epstein-Barr Virus (EBV) | N/A | N/A | N/A | N/A | N/A |
| Human Herpesvirus 6 (HHV-6) | N/A | N/A | N/A | N/A | N/A |
Table 3: Adenoviridae
| Virus | Serotype | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Adenovirus | 5 | A549 | 0.006 | >10 | >1667 |
| Adenovirus | 2 | A549 | 0.005 | >10 | >2000 |
| Adenovirus | Multiple | HEp-2 | 0.001 - 0.02 | N/A | N/A |
Table 4: Polyomaviridae
| Virus | Strain | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| BK virus | Dunlop | RPTECs | 0.13[6] | >10 | >77 |
| BK virus | N/A | HUCs | 0.27[7] | >2.5 | ~9 |
| JC virus | N/A | N/A | N/A | N/A | N/A |
Table 5: Papillomaviridae
In vitro data for this compound against papillomaviruses is limited. However, clinical pilot studies have suggested potential activity in treating laryngeal diseases associated with Human Papillomavirus (HPV) genotypes 6, 11, and 16.[8][9]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's antiviral activity.
Plaque Reduction Assay
This assay is the gold standard for determining the susceptibility of cytopathic viruses to an antiviral agent.[10]
-
Cell Seeding: Plate a suitable host cell line (e.g., Vero, A549, HFF) in 6- or 12-well plates at a density that will yield a confluent monolayer the following day.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.
-
Virus Inoculation: Aspirate the growth medium from the confluent cell monolayers and infect with a standardized amount of virus (typically 50-100 plaque-forming units [PFU] per well). Allow the virus to adsorb for 1-2 hours at 37°C.[11]
-
Overlay Application: Remove the viral inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing 0.5% methylcellulose or agarose) mixed with the various concentrations of this compound.[11]
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 3-10 days, depending on the virus).
-
Staining and Counting: Fix the cells with a 10% formalin solution and stain with a crystal violet solution.[11] Count the number of plaques in each well.
-
Data Analysis: The EC50 is calculated as the concentration of this compound that reduces the number of plaques by 50% compared to the virus control (no drug) wells.
Viral Yield Reduction Assay
This assay measures the quantity of infectious virus particles produced in the presence of an antiviral compound.[12]
-
Cell Seeding and Infection: Seed cells in 24- or 48-well plates. Once confluent, infect the cells with the virus at a high multiplicity of infection (MOI) to ensure all cells are infected.[12]
-
Compound Treatment: After a 1-2 hour adsorption period, remove the inoculum and add fresh medium containing serial dilutions of this compound.
-
Incubation: Incubate the plates for a full viral replication cycle (e.g., 24-72 hours).
-
Virus Harvest: Harvest the supernatant and/or cell lysate, which contains the progeny virus. This is typically done by freeze-thawing the plates to release intracellular virions.
-
Titration of Progeny Virus: Determine the titer of the harvested virus from each drug concentration by performing a plaque assay or a 50% tissue culture infectious dose (TCID50) assay on fresh cell monolayers.[13]
-
Data Analysis: The EC50 is the concentration of this compound that reduces the viral yield (titer) by 50% (or 90% for EC90) compared to the untreated virus control.
Quantitative PCR (qPCR) for Viral Load Determination
qPCR is used to quantify the number of viral genomes in a sample, providing a measure of viral replication.[14]
-
Experimental Setup: Conduct a viral infection and drug treatment experiment as described for the Viral Yield Reduction Assay.
-
Nucleic Acid Extraction: At the desired time point post-infection, harvest the cells and/or supernatant. Extract total DNA from the samples using a commercial DNA extraction kit.[15]
-
qPCR Reaction: Prepare a qPCR master mix containing a DNA polymerase, dNTPs, and primers and probes specific to a conserved region of the viral genome.[7] Add a known amount of the extracted DNA to the master mix.
-
Thermocycling: Perform the qPCR reaction in a real-time PCR instrument. The instrument will monitor the fluorescence signal at each cycle, which is proportional to the amount of amplified DNA.[7]
-
Data Analysis: Create a standard curve using known quantities of a plasmid containing the target viral DNA sequence. The number of viral DNA copies in the experimental samples is determined by comparing their quantification cycle (Cq) values to the standard curve.[16] The EC50 is the drug concentration that reduces the viral DNA copy number by 50%.
Figure 2. General experimental workflow for determining the in vitro efficacy of this compound.
MTS Cytotoxicity Assay
This colorimetric assay is used to determine the concentration of a compound that is toxic to host cells, allowing for the calculation of the selectivity index.[17]
-
Cell Seeding: Seed host cells in a 96-well plate at a predetermined optimal density.
-
Compound Addition: Add serial dilutions of this compound to the wells. Include "cells only" (no drug) and "medium only" (background) controls.
-
Incubation: Incubate the plate for the same duration as the corresponding antiviral assay (e.g., 3-7 days).
-
MTS Reagent Addition: Add MTS reagent, often in combination with an electron coupling solution like PES, to each well.[17]
-
Incubation: Incubate for 1-4 hours at 37°C. During this time, viable cells with active metabolism will convert the MTS tetrazolium compound into a colored formazan product.[17]
-
Absorbance Reading: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Data Analysis: The CC50 is calculated as the concentration of this compound that reduces cell viability (as measured by absorbance) by 50% compared to the untreated cell control wells.
Conclusion
This compound is a potent, broad-spectrum antiviral agent with significant activity against a wide array of clinically relevant dsDNA viruses. Its mechanism of action, targeting the viral DNA polymerase, is well-characterized. The lipid-conjugate design offers a favorable pharmacokinetic and safety profile compared to its parent compound, cidofovir. The data and protocols presented in this guide underscore the robust preclinical evidence supporting the continued development and clinical application of this compound for the treatment of diseases caused by dsDNA viruses.
References
- 1. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 2. texaschildrens.org [texaschildrens.org]
- 3. mdpi.com [mdpi.com]
- 4. In Vitro Efficacy of this compound against Variola Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ether Lipid Ester Derivatives of Cidofovir Inhibit Polyomavirus BK Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. med.unc.edu [med.unc.edu]
- 8. researchgate.net [researchgate.net]
- 9. Prevalence of JC and BK Polyomavirus Infection in Patients with Chronic Kidney Disease in the State of Pará, Brazil - PMC [pmc.ncbi.nlm.nih.gov]
- 10. webstore.ansi.org [webstore.ansi.org]
- 11. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 13. A microtiter virus yield reduction assay for the evaluation of antiviral compounds against human cytomegalovirus and herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. qPCR Assay for Testing Antiviral Agents - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 15. Quantitation of Viral DNA by Real-Time PCR Applying Duplex Amplification, Internal Standardization, and Two-Color Fluorescence Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantitative nucleic acid amplification methods and their implications in clinical virology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Early in vitro studies of Brincidofovir antiviral efficacy
An In-depth Technical Guide to the Early In Vitro Antiviral Efficacy of Brincidofovir
Introduction
This compound (BCV), also known as CMX001, is a lipid conjugate of cidofovir (CDV), an acyclic nucleotide phosphonate.[1][2] This modification was engineered to overcome the primary limitations of cidofovir, namely its poor oral bioavailability and significant nephrotoxicity.[3][4] The addition of a lipid moiety, specifically a 3-hexadecyloxy-1-propanol (HDP) group, facilitates efficient cellular uptake by mimicking endogenous lipids like lysophosphatidylcholine.[4][5] Once inside the cell, the lipid component is cleaved, releasing cidofovir, which is then phosphorylated by cellular kinases to its active form, cidofovir diphosphate (CDV-PP).[6][7] CDV-PP acts as a competitive inhibitor and an alternative substrate for viral DNA polymerase, leading to the termination of the elongating viral DNA chain and subsequent inhibition of viral replication.[7][8]
This guide provides a comprehensive overview of the early in vitro studies that established the broad-spectrum antiviral activity of this compound against a range of double-stranded DNA (dsDNA) viruses.
Mechanism of Action
This compound's enhanced potency compared to its parent drug, cidofovir, is primarily due to its efficient delivery into target cells. The lipid conjugate design allows it to bypass the organic anion transporters that are responsible for cidofovir uptake in the kidneys, thereby reducing the risk of nephrotoxicity.[2]
Quantitative Antiviral Efficacy
Early in vitro studies demonstrated that this compound possesses potent activity against a wide array of dsDNA viruses, often exhibiting a 100-fold or greater increase in potency compared to cidofovir.[9] The half-maximal effective concentration (EC50) values from these foundational studies are summarized below.
Poxviridae Family
This compound has shown significant efficacy against various members of the Orthopoxvirus genus. Its development has been particularly focused on its potential as a medical countermeasure for smallpox.[1][10]
| Virus | Strain(s) | Cell Line | This compound EC50 (µM) | Cidofovir EC50 (µM) | Potency Increase (Fold) | Reference(s) |
| Variola virus | Five distinct strains | BSC-40 | 0.05 - 0.21 (Avg: 0.11) | 4.6 - 13.2 (Avg: 10.7) | ~97 | [1] |
| Rabbitpox virus | Not Specified | Not Specified | ~0.5 | Not Specified | Not Specified | [11][12] |
| Ectromelia virus | Not Specified | Not Specified | ~0.5 | Not Specified | Not Specified | [11][12] |
| Vaccinia virus | Not Specified | Not Specified | 0.2 - 1.2 | Not Specified | Not Specified | [11][12] |
| Monkeypox virus | Not Specified | Not Specified | 0.2 - 1.2 | Not Specified | Not Specified | [11][12] |
Herpesviridae Family
This compound is highly active against all subfamilies of herpesviruses, including strains resistant to other antivirals like acyclovir.
| Virus | Strain(s) | Cell Line | This compound EC50 (µM) | Cidofovir EC50 (µM) | Potency Increase (Fold) | Reference(s) |
| Herpes Simplex Virus-1 (HSV-1) | Multiple Strains | MRC-5 | 0.001 - 0.004 | 0.1 - 0.4 | 100 - 1000 | [9][13] |
| Herpes Simplex Virus-2 (HSV-2) | Multiple Strains | MRC-5 | 0.001 - 0.004 | 0.1 - 0.4 | 100 - 1000 | [9] |
| Varicella-Zoster Virus (VZV) | Multiple Strains | MRC-5 | 0.001 - 0.08 | 0.1 - 1.0 | 10 - 100 | [9] |
| Human Cytomegalovirus (HCMV) | Multiple Strains | MRC-5 | 0.001 - 0.006 | 0.3 - 0.9 | >100 | [9] |
| Epstein-Barr Virus (EBV) | Not Specified | Not Specified | 0.004 | 1.0 | 250 | [9] |
| Human Herpesvirus 6 (HHV-6) | Not Specified | Not Specified | 0.001 | 0.1 | 100 | [9] |
Other dsDNA Viruses
The broad-spectrum nature of this compound extends to other significant dsDNA virus families.
| Virus | Strain(s) | Cell Line | This compound EC50 (µM) | Cidofovir EC50 (µM) | Selectivity Index (CC50/EC50) | Reference(s) |
| Adenovirus (hAdV) | Type C2, B21 | Not Specified | <0.04 | Not Specified | Not Specified | [14] |
| Pseudorabies Virus (PRV) | hSD-1/2019 | PK-15 | Not Specified | >80 | 26.3 - 3937.2 | [15] |
| African Swine Fever Virus (ASFV) | Not Specified | Porcine Alveolar Macrophages | 0.00276 | Not Specified | ~21,014 | [16] |
Note: EC50 values can vary based on the specific virus strain, cell line, and assay methodology used.
Experimental Protocols
The in vitro efficacy of this compound has been determined using several standardized virological assays. The following sections describe the general methodologies employed in these early studies.
Cells and Viruses
-
Cell Lines: A variety of cell lines permissive to specific viruses were used. For orthopoxvirus studies, African green monkey kidney cells (BSC-40) were commonly utilized.[1] For herpesvirus and adenovirus studies, human fetal lung fibroblasts (MRC-5) were frequently employed.[9] Porcine Alveolar Macrophages (PAMs) were used for ASFV studies.[16]
-
Virus Strains: Studies typically used laboratory-adapted strains and clinical isolates to ensure the broad applicability of the findings. For instance, five distinct variola virus strains were selected to represent different DNA polymerase genotypes in key studies.[11][12]
Antiviral Assays
The primary method for quantifying antiviral efficacy is the determination of the EC50 value. This was commonly achieved through cytopathic effect (CPE) inhibition assays or plaque reduction assays for cytolytic viruses, and quantitative PCR (qPCR) for measuring viral DNA replication.
-
Cell Seeding: Permissive host cells are seeded into 96-well microtiter plates and incubated to form a confluent monolayer.
-
Compound Preparation: this compound is serially diluted to create a range of concentrations for testing.
-
Infection and Treatment: The cell culture medium is removed, and cells are infected with a standardized amount of virus. Concurrently, the prepared dilutions of this compound are added to the wells. Control wells (virus only and cells only) are included.
-
Incubation: The plates are incubated for a period sufficient to allow for multiple rounds of viral replication and the development of observable cytopathic effects (typically 3-7 days).
-
Quantification of Viral Activity:
-
CPE Assay: The cell monolayer is stained with a vital dye, such as Neutral Red or Crystal Violet. The dye is taken up only by living cells. The amount of dye retained is quantified by measuring the optical density (absorbance) with a spectrophotometer.[1]
-
qPCR Assay: Total DNA is extracted from the cells and supernatant. The number of viral genome copies is quantified using real-time PCR with primers specific to a viral gene.[16]
-
-
Data Analysis: The absorbance or viral copy number data is plotted against the drug concentration. A dose-response curve is generated, and the EC50 value—the concentration of the drug that inhibits viral replication by 50%—is calculated using statistical software such as GraphPad Prism.[1]
Cytotoxicity Assays
To determine the selectivity of the antiviral agent, its cytotoxicity against the host cells is measured. The 50% cytotoxic concentration (CC50) is determined by exposing uninfected cell monolayers to the same serial dilutions of the drug. Cell viability is then assessed, typically using a dye uptake method. The selectivity index (SI), calculated as the ratio of CC50 to EC50, provides a measure of the drug's therapeutic window. A higher SI value indicates greater selectivity for the virus over the host cell. For this compound, the CC50 for uninfected cells was extrapolated to be approximately 15 μM, yielding an average selectivity value of 135-fold against variola virus.[1]
Logical Relationships
The structural and functional relationship between this compound and Cidofovir is central to its activity and improved safety profile.
Conclusion
The early in vitro studies of this compound conclusively established its profile as a potent, broad-spectrum antiviral agent against a multitude of clinically significant dsDNA viruses. The lipid-conjugate prodrug design successfully enhanced the intracellular delivery of the active metabolite, cidofovir diphosphate, resulting in a dramatic increase in antiviral potency compared to cidofovir. These foundational data provided a robust rationale for its continued development, particularly as a critical medical countermeasure against orthopoxviruses like variola virus, and as a therapeutic option for infections caused by herpesviruses and adenoviruses in vulnerable patient populations.
References
- 1. In Vitro Efficacy of this compound against Variola Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of CMX001 for the Treatment of Poxvirus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. The Role of this compound in Preparation for a Potential Smallpox Outbreak - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. journals.asm.org [journals.asm.org]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. drugs.com [drugs.com]
- 9. Comparative Activities of Lipid Esters of Cidofovir and Cyclic Cidofovir against Replication of Herpesviruses In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chimerix Announces Positive Topline Results From this compound Pivotal Study In Animal Model For Smallpox - BioSpace [biospace.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. The Role of this compound in Preparation for a Potential Smallpox Outbreak [mdpi.com]
- 13. Efficacy of CMX001 Against Herpes Simplex Virus Infections in Mice and Correlations with Drug Distribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel derivatives of this compound and (S)-9-(3-hydroxy-2-phosphonylmethoxypropyl)adenine inhibit orthopoxviruses and human adenoviruses more potently than this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound Effectively Inhibits Proliferation of Pseudorabies Virus by Disrupting Viral Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
The Journey of Brincidofovir (CMX001): A Technical Chronicle of Discovery and Development
An In-depth Guide for Researchers and Drug Development Professionals
Executive Summary
Brincidofovir, formerly known as CMX001, represents a significant advancement in the development of antiviral therapeutics against double-stranded DNA (dsDNA) viruses. As a lipid conjugate prodrug of cidofovir, it was rationally designed to overcome the limitations of its parent compound, namely poor oral bioavailability and significant nephrotoxicity. This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of this compound, culminating in its approval as Tembexa® for the treatment of smallpox. We delve into the quantitative data from pivotal studies, detail the experimental protocols employed, and visualize key pathways and workflows to offer a granular understanding of this important antiviral agent.
Genesis of a Novel Antiviral: The Discovery of CMX001
The story of this compound begins with its parent compound, cidofovir, a potent acyclic nucleotide phosphonate with broad-spectrum activity against a range of dsDNA viruses. However, the clinical utility of cidofovir is hampered by its requirement for intravenous administration and its dose-limiting kidney toxicity.[1] To address these shortcomings, scientists at Chimerix, Inc. developed a novel lipid conjugate of cidofovir, creating CMX001.[2] The core concept was to attach a lipid moiety to cidofovir, specifically a 3-hexadecyloxy-1-propanol molecule, to the phosphonate group.[3] This modification was designed to leverage endogenous lipid uptake pathways for enhanced intracellular delivery, thereby increasing the intracellular concentration of the active antiviral moiety while minimizing systemic exposure and associated toxicities.[4][5]
Mechanism of Action: A Targeted Intracellular Assault
This compound's efficacy stems from its unique mechanism of action, which can be broken down into several key steps. This process ensures targeted delivery of the active antiviral agent to the site of viral replication within the host cell.
Once administered orally, this compound is absorbed and distributed. The lipid conjugate structure facilitates its uptake into cells.[4] Inside the cell, the phosphodiester bond linking the lipid to cidofovir is cleaved by intracellular phospholipases, releasing cidofovir into the cytoplasm.[3] Cellular kinases then phosphorylate cidofovir, first to cidofovir monophosphate and subsequently to the active antiviral agent, cidofovir diphosphate.[4] Cidofovir diphosphate acts as a competitive inhibitor of viral DNA polymerase, a critical enzyme for viral replication.[4] It is incorporated into the growing viral DNA chain, leading to premature chain termination and the cessation of viral replication.[4]
Preclinical Evaluation: Demonstrating Broad-Spectrum Activity and Improved Safety
In Vitro Antiviral Activity
This compound has demonstrated potent in vitro activity against a wide array of dsDNA viruses. The lipid conjugation significantly enhances its potency compared to cidofovir. A systematic review of in vitro studies highlighted that this compound consistently exhibited the lowest half-maximal effective concentration (EC50) values against numerous viruses.[6]
| Virus Family | Virus | Cell Line | Assay Type | EC50 (µM) | Reference(s) |
| Poxviridae | Variola virus (multiple strains) | Vero | Plaque Reduction | 0.004 - 0.01 | [3] |
| Vaccinia virus | MRC-5 | Plaque Reduction | 0.007 | [3] | |
| Cowpox virus | MRC-5 | Plaque Reduction | 0.004 | [3] | |
| Monkeypox virus | Vero | Plaque Reduction | 0.006 | [3] | |
| Herpesviridae | Cytomegalovirus (CMV) | HFF | Plaque Reduction | 0.001 - 0.007 | [6] |
| Herpes Simplex Virus-1 (HSV-1) | MRC-5 | Plaque Reduction | 0.009 - 0.06 | [7] | |
| Herpes Simplex Virus-2 (HSV-2) | HFF | Plaque Reduction | 0.012 | [6] | |
| Varicella-Zoster Virus (VZV) | HFF | Plaque Reduction | 0.003 | [6] | |
| Epstein-Barr Virus (EBV) | - | DNA-based | 0.004 | [7] | |
| Human Herpesvirus 6 (HHV-6) | HSB-2 | - | 0.001 | [6] | |
| Adenoviridae | Adenovirus (multiple serotypes) | A549 | CPE Reduction | 0.002 - 0.019 | [8] |
| Polyomaviridae | BK virus | - | - | 0.02 - 0.27 | [6] |
| JC virus | - | - | 0.006 | [6] | |
| Papillomaviridae | Human Papillomavirus (HPV) | - | - | >10 | [6] |
Experimental Protocol: Plaque Reduction Assay (General)
A common method to determine the in vitro antiviral activity of a compound is the plaque reduction assay. The general protocol is as follows:
-
Cell Culture: A confluent monolayer of a susceptible cell line (e.g., Vero cells for poxviruses, Human Foreskin Fibroblasts (HFF) for herpesviruses) is prepared in multi-well plates.[9][10]
-
Virus Inoculation: The cell monolayers are infected with a standardized amount of the virus, typically calculated to produce a countable number of plaques.[9]
-
Compound Addition: The virus inoculum is removed, and the cells are overlaid with a medium (often containing low-melting-point agarose or methylcellulose to restrict virus spread) containing serial dilutions of the test compound (this compound) or a placebo control.[9][10]
-
Incubation: The plates are incubated for a period that allows for plaque formation, which varies depending on the virus (e.g., 2-3 days for vaccinia virus, 5-14 days for CMV).[9]
-
Plaque Visualization and Counting: After incubation, the cells are fixed and stained (e.g., with crystal violet) to visualize the plaques, which appear as clear zones where the virus has destroyed the cells.[9] The number of plaques in the presence of the compound is compared to the number in the control wells to determine the concentration that inhibits plaque formation by 50% (EC50).[9]
Preclinical Efficacy in Animal Models
The efficacy of this compound was evaluated in several animal models, which were crucial for its development, particularly for the smallpox indication, as human efficacy studies were not feasible.
| Animal Model | Virus | Dosing Regimen | Key Outcomes | Reference(s) |
| Rabbit (New Zealand White) | Rabbitpox virus | 10 mg/kg, once daily for 5 days, initiated 24h post-infection | 100% survival vs. 0% in placebo group | [11][12] |
| Rabbitpox virus | 20 mg/kg, single dose, at onset of lesions | Statistically significant survival benefit vs. placebo | [13] | |
| Mouse (BALB/c) | Ectromelia virus (Mousepox) | 10 mg/kg, once daily for 5 days, initiated up to 72h post-infection | 100% survival vs. 0% in placebo group | [3] |
| Vaccinia virus | 20 mg/kg, once daily for 5 days | Significant reduction in mortality and viral load in organs | [3] | |
| Mouse (A/NCR) | Ectromelia virus | 2.5 mg/kg, once daily for 5 days, initiated 4h post-infection | Complete protection against lethal challenge | [3] |
Experimental Protocol: Rabbitpox Model for Smallpox
The rabbitpox virus infection in New Zealand White rabbits serves as a well-characterized model for human smallpox. A typical experimental protocol is as follows:
-
Animal Acclimation and Housing: Specific pathogen-free New Zealand White rabbits are acclimated and housed individually in a biosafety level 3 facility.[14][15]
-
Virus Challenge: Rabbits are challenged with a lethal dose of rabbitpox virus (e.g., Utrecht strain) via intradermal injection.[14][15]
-
Treatment Administration: this compound or a placebo is administered orally at predetermined doses and schedules.[12]
-
Clinical Monitoring: Animals are monitored daily for clinical signs of disease, including weight loss, fever, and the development of lesions. A clinical scoring system is often used to quantify disease severity.[14][15]
-
Virological and Immunological Analysis: Blood samples are collected periodically to measure viral load (viremia) using quantitative PCR (qPCR).[13]
-
Efficacy Endpoints: The primary efficacy endpoint is typically survival. Other endpoints include reduction in viral load, attenuation of clinical signs, and time to death.[11][12][13]
Clinical Development: A Journey Through Human Trials
The clinical development of this compound has been extensive, exploring its potential against various dsDNA viruses in different patient populations.
Pharmacokinetics in Humans
Clinical studies in healthy volunteers have characterized the pharmacokinetic profile of oral this compound. The lipid conjugate design results in low plasma concentrations of the parent drug and its active metabolite, cidofovir, while achieving high intracellular concentrations of cidofovir diphosphate.[8] The oral bioavailability is approximately 13.4% for the tablet formulation and 16.8% for the oral suspension.[16]
| Parameter | Value | Reference(s) |
| Oral Bioavailability (Tablet) | 13.4% | [16] |
| Oral Bioavailability (Suspension) | 16.8% | [16] |
| Volume of Distribution | 1230 L | [16] |
| Plasma Half-life (this compound) | Short | [8] |
| Intracellular Half-life (Cidofovir Diphosphate) | Long | [8] |
Clinical Trials for Cytomegalovirus (CMV) Prophylaxis
This compound was evaluated for the prevention of CMV infection in hematopoietic cell transplant (HCT) recipients. The Phase III SUPPRESS trial (NCT01769170) was a randomized, double-blind, placebo-controlled study.[2][17]
-
Study Design: 452 CMV-seropositive HCT recipients were randomized (2:1) to receive oral this compound (100 mg twice weekly) or placebo for up to 14 weeks post-transplant.[17][18]
-
Primary Endpoint: The proportion of patients with clinically significant CMV infection through week 24 post-transplant.[17]
-
Results: The trial did not meet its primary endpoint. While fewer patients in the this compound arm developed CMV infection during the treatment period, there was an increase in CMV infections after treatment discontinuation.[17] There was also a non-statistically significant increase in all-cause mortality in the this compound arm (15.5% vs. 10.1% in the placebo group).[2] The failure was partly attributed to a higher incidence of graft-versus-host disease (GVHD) in the this compound arm.[17]
-
Safety: The most common adverse events associated with this compound were gastrointestinal, primarily diarrhea.[17]
Clinical Trials for Adenovirus (AdV) Infection
This compound has shown promise in the treatment of adenovirus infections, a significant cause of morbidity and mortality in immunocompromised patients.
A Phase II, randomized, placebo-controlled trial (NCT01241344) evaluated pre-emptive treatment with this compound in HCT recipients with asymptomatic adenovirus viremia.[19][20][21]
-
Study Design: 48 patients were randomized to receive oral this compound 100 mg twice weekly (BIW), 200 mg once weekly (QW), or placebo.[19][20]
-
Key Findings: The twice-weekly regimen demonstrated significant antiviral activity. After one week of therapy, 67% of patients in the BIW group had undetectable adenovirus viremia, compared to 33% in the placebo group.[19][20] In patients with a baseline viremia of ≥1000 copies/mL, 86% in the BIW group achieved undetectable viremia compared to 25% in the placebo group.[19][20] All-cause mortality was lower in the this compound groups compared to placebo, although not statistically significant.[19][20]
The AdVise trial (NCT02087306), a Phase III open-label study, further evaluated this compound for the treatment of adenovirus infection in immunocompromised patients.[22][23]
-
Study Design: Patients with disseminated AdV disease or at risk of progression received oral this compound (100 mg or weight-based equivalent) twice weekly for 12 weeks.[22]
-
Key Findings: In a cohort of 43 solid organ transplant recipients and other non-HCT immunocompromised patients, 73% of those with baseline viremia cleared or had a ≥2 log10 decrease in viral load within a median of 15 days.[22] 60% had undetectable viremia at the end of treatment.[22]
Regulatory Approval and Future Directions
In June 2021, the U.S. Food and Drug Administration (FDA) approved this compound, under the brand name Tembexa®, for the treatment of human smallpox disease in adult and pediatric patients. This approval was granted under the "Animal Rule," which allows for the approval of drugs for serious or life-threatening conditions when human efficacy trials are not ethical or feasible. The approval was based on the robust efficacy data from the animal models.
The development of an intravenous formulation of this compound is ongoing, which may offer an alternative for patients unable to take oral medication and potentially mitigate some of the gastrointestinal side effects observed with the oral formulation.[24]
Conclusion
The development of this compound (CMX001) is a testament to the power of rational drug design in addressing the limitations of existing antiviral therapies. By creating a lipid conjugate of cidofovir, researchers were able to significantly enhance its intracellular delivery and broaden its therapeutic potential. While its journey through clinical trials has had its challenges, particularly in the context of CMV prophylaxis, its potent and broad-spectrum antiviral activity, especially against orthopoxviruses and adenoviruses, has been clearly demonstrated. The approval of Tembexa® for smallpox marks a critical milestone, providing a vital medical countermeasure. The ongoing research into its intravenous formulation and potential applications against other dsDNA viruses ensures that the story of this compound is far from over. This technical guide has aimed to provide a comprehensive and detailed account of its discovery and development, offering valuable insights for the scientific and drug development communities.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. A Randomized, Double-Blind, Placebo-Controlled Phase 3 Trial of Oral this compound for Cytomegalovirus Prophylaxis in Allogeneic Hematopoietic Cell Transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of CMX001 for the Treatment of Poxvirus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. In vitro comparison of currently available and investigational antiviral agents against pathogenic human double-stranded DNA viruses: A systematic literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Rabbitpox Virus and Vaccinia Virus Infection of Rabbits as a Model for Human Smallpox - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The efficacy and pharmacokinetics of this compound for the treatment of lethal rabbitpox virus infection: a model of smallpox disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Rabbitpox in New Zealand White Rabbits: A Therapeutic Model for Evaluation of Poxvirus Medical Countermeasures Under the FDA Animal Rule - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Rabbitpox in New Zealand White Rabbits: A Therapeutic Model for Evaluation of Poxvirus Medical Countermeasures Under the FDA Animal Rule [frontiersin.org]
- 16. This compound - Wikipedia [en.wikipedia.org]
- 17. A Randomized, Double-Blind, Placebo-Controlled Phase 3 Trial of Oral this compound for Cytomegalovirus Prophylaxis in Allogeneic Hematopoietic Cell Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. This compound for Asymptomatic Adenovirus Viremia in Pediatric and Adult Allogeneic Hematopoietic Cell Transplant Recipients: A Randomized Placebo-Controlled Phase II Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 21. Phase 2 Study to Evaluate this compound for the Prevention of Adenovirus Disease [clinicaltrials.stanford.edu]
- 22. This compound Was Used to Successfully Treat Adenovirus Infections in Solid Organ Transplant Recipients and Other Immunocompromised Patients - ATC Abstracts [atcmeetingabstracts.com]
- 23. ClinicalTrials.gov [clinicaltrials.gov]
- 24. This compound: understanding its unique profile and potential role against adenovirus and other viral infections - PubMed [pubmed.ncbi.nlm.nih.gov]
The Molecular Architecture of Brincidofovir's Broad-Spectrum Antiviral Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brincidofovir (BCV), a lipid conjugate of the acyclic nucleoside phosphonate cidofovir (CDV), stands as a potent antiviral agent with a broad spectrum of activity against numerous double-stranded DNA (dsDNA) viruses.[1][2] Its unique molecular design confers significant advantages over its parent compound, cidofovir, including enhanced oral bioavailability and a reduced risk of nephrotoxicity.[2][3] This technical guide provides an in-depth exploration of the molecular basis for this compound's extensive antiviral capabilities, detailing its mechanism of action, summarizing its in vitro potency, outlining key experimental protocols, and visualizing the critical pathways involved.
Molecular Mechanism of Action
This compound's efficacy stems from its clever design as a prodrug. The lipid moiety facilitates its entry into host cells, where it undergoes metabolic activation to exert its antiviral effects.[4][5]
Intracellular Activation Cascade
Once inside the cell, this compound is cleaved by intracellular phospholipases to release cidofovir.[3] Subsequently, cellular kinases phosphorylate cidofovir, first to cidofovir monophosphate and then to its active form, cidofovir diphosphate (CDV-PP).[3] This two-step phosphorylation is a critical component of its activation.
Inhibition of Viral DNA Polymerase
The active metabolite, CDV-PP, is a structural analog of deoxycytidine triphosphate (dCTP), a natural substrate for viral DNA polymerases.[6] CDV-PP acts as a competitive inhibitor of viral DNA polymerases, becoming incorporated into the growing viral DNA chain.[6] The incorporation of CDV-PP leads to the termination of DNA chain elongation, thereby halting viral replication.[5] Studies with vaccinia virus DNA polymerase have shown that while CDV-terminated primers can be substrates for the addition of the next nucleotide, these subsequent products are poor substrates for further synthesis.[6] Furthermore, DNA containing CDV exhibits increased resistance to the proofreading 3'-5' exonuclease activity of the viral polymerase.[6]
Broad-Spectrum Antiviral Activity: Quantitative Data
This compound exhibits potent in vitro activity against a wide array of dsDNA viruses. The following table summarizes its efficacy, presented as 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) values, against various viral species.
| Viral Family | Virus | Cell Line | EC50 / IC50 (µM) | Reference(s) |
| Poxviridae | Variola virus (major) | BSC-40 | 0.05 - 0.21 | [6][7] |
| Monkeypox virus | Vero | ~0.5 | [7] | |
| Vaccinia virus | HeLa-S3 | ~0.5 | ||
| Rabbitpox virus | - | ~0.5 | [7] | |
| Ectromelia virus | - | ~0.5 | [7] | |
| Adenoviridae | Adenovirus (various) | A549 | Potent activity reported | [2][8] |
| Herpesviridae | Cytomegalovirus (CMV) | - | Potent activity reported | [1][2] |
| Herpes Simplex Virus | - | Potent activity reported | ||
| Varicella-Zoster Virus | - | Potent activity reported | [9] | |
| Epstein-Barr Virus | - | Potent activity reported | [9] | |
| Polyomaviridae | BK polyomavirus | Primary Human Urothelial Cells | 0.27 | [10] |
| JC polyomavirus | - | Potent activity reported | [11] | |
| Mouse polyomavirus | Primary mouse kidney cells | 0.515 | [12] | |
| Mouse polyomavirus | Primary mouse brain cortical cells | 0.00915 | [12] | |
| Papillomaviridae | Human Papillomavirus | - | Potent activity reported | [1] |
Modulation of Host Cell Signaling Pathways
Recent studies have begun to elucidate the impact of this compound on host cell signaling pathways, suggesting that its antiviral activity may extend beyond direct inhibition of viral replication.
Induction of Apoptosis and STING Pathway Activation
In some contexts, this compound has been associated with the induction of apoptosis in epithelial cells.[8][13][14] Furthermore, mechanistic studies have revealed that this compound can trigger STING (Stimulator of Interferon Genes) pathway-mediated interferon responses.[15] This activation of the innate immune system may contribute to its overall antiviral effect.
Effects on Inflammatory and Other Cellular Pathways
Transcriptomic analysis of adenovirus-infected A549 cells treated with this compound revealed a significant impact on the host cell's gene expression.[16] Notably, this compound treatment led to the dysregulation of genes involved in inflammation pathways and affected signaling pathways known to interact with adenovirus replication, such as the mTOR and Wnt pathways.[16]
Key Experimental Protocols
Plaque Reduction Assay for Antiviral Activity
This assay is a standard method to quantify the ability of a compound to inhibit the lytic cycle of a virus.
Methodology:
-
Cell Seeding: Plate a monolayer of susceptible host cells in multi-well plates and grow to confluence.
-
Viral Infection: Infect the cell monolayers with a known multiplicity of infection (MOI) of the virus for a defined adsorption period (e.g., 1 hour).
-
Compound Treatment: Remove the viral inoculum and add a semi-solid overlay medium containing serial dilutions of this compound.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Staining and Visualization: Stain the cells with a vital dye (e.g., crystal violet or neutral red) to visualize the plaques (areas of dead or lysed cells).
-
Quantification: Count the number of plaques in each well and calculate the EC50 value, which is the concentration of this compound that reduces the number of plaques by 50% compared to the untreated control.
Quantitative PCR (qPCR) Assay for Viral Load Determination
This assay quantifies the amount of viral DNA in a sample, providing a measure of viral replication.
Methodology:
-
Experimental Setup: Infect susceptible cells with the virus in the presence of varying concentrations of this compound.
-
Sample Collection: At specific time points post-infection, collect samples (e.g., cell lysates or culture supernatants).
-
DNA Extraction: Isolate total DNA from the collected samples.
-
qPCR Reaction: Perform qPCR using primers and probes specific to a viral gene. The reaction mixture typically includes the extracted DNA, primers, a fluorescent probe, DNA polymerase, and dNTPs.
-
Data Analysis: The amplification of the viral DNA is monitored in real-time. A standard curve is generated using known quantities of viral DNA to quantify the viral load in the experimental samples. The IC50 value, the concentration of this compound that inhibits viral DNA replication by 50%, can then be calculated.[12]
Viral DNA Polymerase Inhibition Assay (Primer Extension Assay)
This in vitro assay directly measures the effect of the active metabolite, CDV-PP, on the activity of purified viral DNA polymerase.
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing a purified viral DNA polymerase, a primer-template DNA substrate, dNTPs, and varying concentrations of CDV-PP. The primer is often radiolabeled for detection.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the polymerase to allow for DNA synthesis.
-
Reaction Termination: Stop the reaction at specific time points.
-
Product Analysis: Separate the DNA products by size using denaturing polyacrylamide gel electrophoresis.
-
Visualization and Quantification: Visualize the radiolabeled DNA products by autoradiography. The intensity of the bands corresponding to the full-length and terminated products is quantified to determine the extent of inhibition by CDV-PP.[6]
Conclusion
This compound's broad-spectrum antiviral activity is a direct consequence of its elegant molecular design. As a lipid-conjugated prodrug of cidofovir, it achieves efficient intracellular delivery and subsequent conversion to the active antiviral agent, cidofovir diphosphate. The primary mechanism of action involves the competitive inhibition of viral DNA polymerases, leading to chain termination and the cessation of viral replication. Emerging evidence also points to the modulation of host cell signaling pathways, including the induction of apoptosis and the activation of innate immune responses, as potential contributors to its overall efficacy. The quantitative data from in vitro studies consistently demonstrate its high potency against a wide range of clinically significant dsDNA viruses. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this important antiviral compound.
References
- 1. Development of CMX001 (this compound) for the treatment of serious diseases or conditions caused by dsDNA viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: understanding its unique profile and potential role against adenovirus and other viral infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. Mechanism of Inhibition of Vaccinia Virus DNA Polymerase by Cidofovir Diphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of this compound in Preparation for a Potential Smallpox Outbreak - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound (CMX001) Toxicity Associated With Epithelial Apoptosis and Crypt Drop Out in a Hematopoietic Cell Transplant Patient: Challenges in Distinguishing Drug Toxicity From GVHD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound (CMX001) inhibits BK polyomavirus replication in primary human urothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound inhibits polyomavirus infection in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. This compound (CMX001) Toxicity Associated with Epithelial Apoptosis and Crypt Drop Out in a Hematopoietic Cell Transplant Patient: Challenges in Distinguishing Drug Toxicity from GVHD - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Testing Brincidofovir Efficacy Against Herpesviruses
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brincidofovir (BCV), a lipid conjugate of cidofovir, is a potent antiviral agent with broad-spectrum activity against double-stranded DNA (dsDNA) viruses, including the Herpesviridae family.[1][2] Its unique structure facilitates entry into cells, where it is converted to the active antiviral, cidofovir diphosphate.[3][4][5] This active metabolite acts as an alternate substrate for viral DNA polymerase, leading to the termination of viral DNA chain elongation and inhibition of viral replication.[3][4][5] These application notes provide a comprehensive overview of the cell lines and protocols for evaluating the in vitro efficacy of this compound against various human herpesviruses.
Recommended Cell Lines for this compound Efficacy Testing
The selection of an appropriate cell line is critical for the accurate determination of antiviral efficacy. The following table summarizes cell lines that have been utilized or are suitable for testing this compound's activity against specific herpesviruses.
| Herpesvirus | Recommended Cell Lines |
| Herpes Simplex Virus-1 (HSV-1) | MRC-5 (Human Lung Fibroblast)[3], Vero (Vervet Monkey Kidney)[6], SK-N-SH (Human Neuroblastoma)[6] |
| Herpes Simplex Virus-2 (HSV-2) | MRC-5 (Human Lung Fibroblast)[3], HEL (Human Embryonic Lung)[7] |
| Varicella-Zoster Virus (VZV) | MRC-5 (Human Lung Fibroblast) |
| Human Cytomegalovirus (CMV) | MRC-5 (Human Lung Fibroblast)[3], Human Foreskin Fibroblasts (HFF)[8], Human Embryonic Fibroblasts[9] |
| Epstein-Barr Virus (EBV) | P3HR-1 (Human Burkitt's Lymphoma)[9] |
| Human Herpesvirus 6 (HHV-6) | Cord Blood Mononuclear Cells (CBMCs) |
Quantitative Efficacy and Cytotoxicity Data
The following tables summarize the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values for this compound against various herpesviruses in different cell lines. The Selectivity Index (SI), calculated as the ratio of CC50 to EC50, is a critical measure of a compound's therapeutic window.
Table 1: In Vitro Efficacy of this compound against Human Herpesviruses
| Virus | Cell Line | Assay Type | EC50 (µM) | Reference |
| CMV | MRC-5 | Plaque Reduction | 0.0009 | [3] |
| HSV-1 | MRC-5 | Plaque Reduction | 0.06 | [3] |
| HSV-2 | MRC-5 | Plaque Reduction | 0.08 | [3] |
| VZV (vOka) | Not Specified | Luciferase Assay | 0.75 | [4] |
Table 2: Cytotoxicity of this compound in Mammalian Cell Lines
| Cell Line | Assay Type | CC50 (µM) | Reference |
| Primary Adult Mouse Kidney (AMK) epithelial cells | Cell Viability Assay | 105 | [10] |
| Primary Mouse Cortical cells | Cell Viability Assay | 112 | [10] |
Experimental Protocols
Protocol 1: Plaque Reduction Assay for Determining Antiviral Efficacy
This protocol is a standard method for quantifying the ability of an antiviral compound to inhibit the cytopathic effect (CPE) of a virus.
Materials:
-
Selected permissive cell line (e.g., MRC-5, Vero)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Herpesvirus stock of known titer (PFU/mL)
-
This compound stock solution
-
Overlay medium (e.g., cell culture medium with 1.2% methylcellulose)
-
Phosphate-Buffered Saline (PBS)
-
Fixing solution (e.g., 8% formaldehyde)
-
Staining solution (e.g., 0.3% neutral red or crystal violet)
-
24-well or 96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the selected cell line into 24-well or 96-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.
-
Drug Preparation: Prepare serial dilutions of this compound in cell culture medium. Include a no-drug control (vehicle control).
-
Virus Infection: When the cell monolayer is confluent, remove the culture medium. Infect the cells with a dilution of the herpesvirus stock calculated to produce a countable number of plaques (e.g., 50-100 PFU/well for a 24-well plate) in a small volume for 1 hour at 37°C to allow for viral adsorption.
-
Drug Treatment: After the adsorption period, remove the virus inoculum and wash the cell monolayer with PBS. Add the prepared dilutions of this compound or the vehicle control to the respective wells.
-
Overlay Application: Add the overlay medium to each well to restrict viral spread to adjacent cells, leading to the formation of distinct plaques.
-
Incubation: Incubate the plates at 37°C with 5% CO2 for a period sufficient for plaque formation (typically 3-7 days, depending on the virus and cell line).
-
Plaque Visualization: After incubation, fix the cells with the fixing solution and then stain with the staining solution.
-
Plaque Counting and Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each drug concentration compared to the vehicle control. The EC50 value is determined by plotting the percentage of plaque reduction against the drug concentration and using a dose-response curve fitting model.
Protocol 2: Cytotoxicity Assay (e.g., CCK-8 or MTT Assay)
This protocol assesses the effect of this compound on the viability of uninfected cells to determine its cytotoxic potential.
Materials:
-
Selected cell line
-
Complete cell culture medium
-
This compound stock solution
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the selected cell line into a 96-well plate at an appropriate density and incubate overnight at 37°C with 5% CO2.
-
Drug Treatment: Remove the medium and add fresh medium containing serial dilutions of this compound. Include a no-drug control (vehicle control) and a cell-free control (medium only).
-
Incubation: Incubate the plate for a period equivalent to the duration of the antiviral assay (e.g., 48-72 hours).
-
Viability Assessment:
-
For CCK-8: Add CCK-8 solution to each well and incubate for 1-4 hours.
-
For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. The CC50 value is determined by plotting the percentage of cell viability against the drug concentration and using a dose-response curve fitting model.
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficacy of this compound as prophylaxis against HSV and VZV in hematopoietic cell transplant recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Advances and Perspectives in the Management of Varicella-Zoster Virus Infections [mdpi.com]
- 5. hhv-6foundation.org [hhv-6foundation.org]
- 6. In Vitro Efficacy of this compound against Variola Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound: understanding its unique profile and potential role against adenovirus and other viral infections. | Semantic Scholar [semanticscholar.org]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound inhibits polyomavirus infection in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunocompromised Hamster Model for Adenovirus Infection Studies with Brincidofovir
Audience: Researchers, scientists, and drug development professionals.
Introduction: Human adenovirus (HAdV) infections are typically self-limiting in immunocompetent individuals but can lead to severe, disseminated, and often fatal diseases in immunocompromised patients, particularly pediatric hematopoietic stem cell transplant recipients.[1][2][3] The lack of FDA-approved antiviral therapies for adenovirus infections necessitates the use of robust preclinical models to evaluate novel therapeutic agents.[1] The Syrian hamster (Mesocricetus auratus) has emerged as a valuable animal model because it is permissive for the replication of several human adenovirus serotypes, especially species C adenoviruses like HAdV-5.[2][4][5] When immunosuppressed, typically with cyclophosphamide, the hamster model mimics disseminated HAdV infection in humans, with significant viral replication and pathology observed in the liver.[1][2]
Brincidofovir (BCV), an orally bioavailable lipid-linked derivative of cidofovir, has demonstrated potent anti-adenoviral activity.[1][6][7] Its unique structure facilitates entry into cells, where it is converted to its active form, cidofovir diphosphate, which then inhibits the viral DNA polymerase.[6][8] This model provides a reliable platform for assessing the in vivo efficacy and pharmacokinetics of antiviral compounds like this compound.[1][9]
Experimental Protocols
Protocol 1: Immunosuppression of Syrian Hamsters
This protocol describes the chemical immunosuppression of Syrian hamsters to render them susceptible to disseminated adenovirus infection. Cyclophosphamide (CP) is a commonly used agent for this purpose.[2][10]
Materials:
-
Male Syrian hamsters (60-80 g body weight)[11]
-
Sterile 1.8% NaCl solution[10]
-
Sterile water for injection
-
70% Ethanol
-
Appropriate syringes and needles for intraperitoneal (IP) injection
Procedure:
-
Preparation of Cyclophosphamide Solution:
-
Administration Schedule:
-
Administer CP via intraperitoneal (IP) injection. Swab the injection site with 70% ethanol prior to injection.[10]
-
An initial loading dose of 140 mg/kg body weight is administered.[2][10]
-
Virus challenge is typically performed 5 to 7 days after the first CP administration.[2]
-
Following the initial dose, administer a maintenance dose of 100 mg/kg twice weekly for the duration of the study to maintain immunosuppression.[2][10]
-
-
Monitoring:
-
Monitor the animals for signs of toxicity from the immunosuppressive regimen.
-
This CP regimen has been shown to reduce nearly all leukocyte types more than 7-fold within a few days.[2]
-
Protocol 2: Intravenous Adenovirus Infection
This protocol details the procedure for infecting immunosuppressed hamsters with human adenovirus type 5 (HAdV-5) or type 6 (HAdV-C6) to establish a systemic infection.
Materials:
-
Immunosuppressed Syrian hamsters (from Protocol 1)
-
Purified, high-titer stock of human adenovirus (e.g., HAdV-5 or HAdV-C6)
-
Sterile phosphate-buffered saline (PBS) or appropriate virus vehicle
-
Anesthetic agent (e.g., isoflurane)
-
Appropriate syringes and needles for intravenous (IV) injection
Procedure:
-
Virus Preparation:
-
Thaw the viral stock on ice.
-
Dilute the virus to the desired concentration in sterile, cold PBS. The infectious dose may need to be optimized, but published doses include 1 x 10¹¹ PFU/kg for HAdV-5 or 2 x 10¹⁰ PFU/kg for HAdV-C6 to equalize pathogenicity.[2]
-
-
Animal Preparation and Infection:
-
Anesthetize the hamster using an appropriate method.
-
Perform the intravenous injection into a suitable vein, such as the jugular vein.[2]
-
Administer the prepared virus inoculum. A control group should be injected with the vehicle alone.
-
-
Post-Infection Monitoring:
-
Monitor the animals daily for clinical signs of infection, including weight loss, lethargy, ruffled fur, and mortality.[2]
-
Record body weight daily.
-
Protocol 3: this compound (BCV) Administration
This protocol outlines the oral administration of this compound for therapeutic efficacy studies.
Materials:
-
Adenovirus-infected, immunosuppressed hamsters (from Protocol 2)
-
This compound (BCV)
-
Appropriate vehicle for oral gavage (e.g., as specified by the manufacturer or in previous studies)
-
Oral gavage needles
Procedure:
-
Drug Preparation:
-
Prepare the BCV formulation at the desired concentration in the appropriate vehicle.
-
-
Administration:
-
Administer BCV via oral gavage.
-
Dosing can be performed prophylactically (before virus challenge) or therapeutically. Studies have shown efficacy even when treatment is initiated 3 days post-infection.[1]
-
A typical therapeutic dose to be evaluated could be in the range of 1 mg/kg to 10 mg/kg, administered daily or as determined by pharmacokinetic studies.
-
A control group should receive the vehicle alone on the same schedule.
-
-
Study Duration:
-
Continue treatment for a predetermined duration (e.g., 7-14 days) or until study endpoints are reached.
-
Protocol 4: Endpoint Analysis and Data Collection
This protocol describes the key endpoints used to evaluate the severity of infection and the efficacy of the antiviral treatment.
Materials:
-
Equipment for blood collection (e.g., cardiac puncture under terminal anesthesia)
-
Serum separation tubes
-
Sterile instruments for necropsy
-
10% neutral buffered formalin for tissue fixation
-
Sterile tubes for tissue collection (for viral load analysis)
-
Reagents and equipment for Tissue Culture Infectious Dose 50 (TCID₅₀) assay or quantitative PCR (qPCR)
-
Reagents and equipment for serum alanine aminotransferase (ALT) analysis
Procedure:
-
Sample Collection:
-
At predetermined time points (e.g., day 3, 6, or 7 post-infection), euthanize a subset of animals from each group.[1][2]
-
Collect blood via cardiac puncture for serum chemistry analysis (ALT levels are a key indicator of liver damage).[2]
-
Perform a necropsy and collect tissues, particularly the liver and lungs.
-
-
Histopathology:
-
Fix a portion of the liver and other relevant organs in 10% neutral buffered formalin.
-
Process the fixed tissues for paraffin embedding, sectioning, and staining with Hematoxylin and Eosin (H&E).
-
Evaluate slides microscopically for evidence of pathology, such as necrosis, inflammation, and viral inclusion bodies.[9]
-
-
Viral Load Quantification:
-
Weigh and homogenize fresh tissue samples (e.g., liver, lungs).
-
Determine the viral titer in the tissue homogenates using a standard TCID₅₀ assay on a permissive cell line (e.g., A549 or 293 cells).[12][13][14] Results are typically expressed as TCID₅₀ per gram of tissue.
-
Alternatively, extract viral DNA and perform qPCR to quantify viral genomes per gram of tissue.[15]
-
-
Clinical Chemistry:
-
Process blood samples to separate serum.
-
Measure serum ALT levels to quantify liver damage. Elevated ALT is a hallmark of adenovirus-induced hepatitis in this model.[2]
-
Data Presentation
Quantitative data from these studies should be organized for clear interpretation and comparison.
Table 1: Animal Model and Infection Parameters
| Parameter | Description | Reference |
|---|---|---|
| Animal Model | Male Syrian Hamster (Mesocricetus auratus) | [11] |
| Immunosuppression Agent | Cyclophosphamide (CP) | [2][10] |
| CP Dosing Regimen | 140 mg/kg IP (initial), then 100 mg/kg IP twice weekly | [2][10] |
| Virus | Human Adenovirus Type 5 (HAdV-5) or Type 6 (HAdV-C6) | [1][2] |
| Infection Route | Intravenous (i.v.) | [1][2] |
| HAdV-5 Lethal Dose (LD₅₀) | > 2 x 10¹¹ PFU/kg | [2] |
| HAdV-C6 Lethal Dose (LD₅₀) | ~ 2 x 10¹⁰ PFU/kg |[2] |
Table 2: Efficacy of this compound on HAdV-5 Infection in Livers of Immunosuppressed Hamsters
| Treatment Group | Mean Liver Virus Titer (TCID₅₀/g) at Day 6 | Mean Serum ALT (IU/L) at Day 6 | Body Weight Change from Day 0 | Survival Rate (%) |
|---|---|---|---|---|
| Vehicle Control | High (e.g., > 10⁷) | Significantly Elevated | Loss | Low |
| This compound (e.g., 10 mg/kg) | Significantly Reduced | Near Normal | Gain | High |
| Delayed this compound (Day 3 post-infection) | Reduced | Reduced | Stabilized | Improved |
(Note: This table presents expected outcomes based on published literature[1][2]. Actual values will vary by experiment.)
Visualizations
References
- 1. Cidofovir and this compound reduce the pathology caused by systemic infection with human type 5 adenovirus in immunosuppressed Syrian hamsters, while ribavirin is largely ineffective in this model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pathology in Permissive Syrian Hamsters after Infection with Species C Human Adenovirus (HAdV-C) Is the Result of Virus Replication: HAdV-C6 Replicates More and Causes More Pathology than HAdV-C5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combination therapy with this compound and valganciclovir against species C adenovirus infection in the immunosuppressed Syrian hamster model allows for substantial reduction of dose for both compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of the Syrian Hamster as an Animal Model for Oncolytic Adenovirus Vectors | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Immunosuppression Enhances Oncolytic Adenovirus Replication and Antitumor Efficacy in the Syrian Hamster Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NPP-669, a prodrug of cidofovir, is highly efficacious against human adenovirus infection in the permissive Syrian hamster model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Adenovirus type 5 SARS-CoV-2 vaccines delivered orally or intranasally reduced disease severity and transmission in a hamster model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Intranasal delivery of a chimpanzee adenovirus vector expressing a pre-fusion spike (BV-AdCoV-1) protects golden Syrian hamsters against SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Brincidofovir's Efficacy in a Lethal Monkeypox Virus Animal Model: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the in vivo efficacy of Brincidofovir (BCV) in animal models challenged with a lethal dose of monkeypox virus. The data presented is compiled from peer-reviewed studies and is intended to serve as a resource for researchers in the field of antiviral drug development.
Mechanism of Action
This compound is a prodrug of cidofovir, conjugated to a lipid molecule. This lipid component facilitates its entry into cells.[1][2] Once inside the cell, the lipid is cleaved, releasing cidofovir, which is then phosphorylated to its active form, cidofovir diphosphate.[1][3] Cidofovir diphosphate acts as an alternative substrate for the viral DNA polymerase, and its incorporation into the growing viral DNA chain inhibits viral replication.[1][3]
Caption: Mechanism of action of this compound.
Quantitative Data Summary
The efficacy of this compound has been evaluated in multiple animal models of lethal orthopoxvirus infections, which serve as surrogates for human smallpox.[4] The following tables summarize the key quantitative findings from these studies.
Table 1: Survival Efficacy of this compound in a Lethal Monkeypox Virus Prairie Dog Model
| Treatment Group | Treatment Initiation (Day Post-Infection) | Survival Rate (%) |
| This compound | -1 | 57%[4][5] |
| This compound | 0 | 43%[4][5] |
| This compound | 1 | 29%[4][5] |
| Placebo | - | 0% |
Data sourced from studies where prairie dogs were challenged intranasally with a 90% lethal dose (LD90) of monkeypox virus.[4][5]
Table 2: Survival Efficacy of this compound in a Lethal Ectromelia Virus (Mousepox) Model
| Treatment Group | Treatment Initiation (Day Post-Infection) | Survival Rate (%) |
| This compound (20/5/5 mg/kg) | 4 | 72% improvement vs. placebo[6] |
| This compound (10/5/5 mg/kg) | 4 | 78%[7] |
| Placebo | - | 13%[7] |
The mousepox model, using ectromelia virus, is a well-established surrogate for studying the efficacy of medical countermeasures against smallpox.[6][7]
Table 3: Efficacy of this compound in a Lethal Rabbitpox Virus Model
| Treatment Group | Treatment Initiation (Day Post-Infection) | Survival Rate (%) |
| This compound (20/5/5 mg/kg) | 4 | 90%[7] |
| Placebo | - | 29%[7] |
The rabbitpox model is another accepted animal model for evaluating the efficacy of smallpox therapeutics.[7]
Experimental Protocols
The following protocols are generalized from the methodologies reported in the cited studies. Specific details may vary between individual experiments.
Prairie Dog Model of Lethal Monkeypox Virus Infection
This protocol outlines the key steps for evaluating the in vivo efficacy of this compound in a prairie dog model.
Caption: Experimental workflow for the prairie dog model.
1. Animal Model and Housing:
-
Species: Black-tailed prairie dogs (Cynomys ludovicianus).
-
Housing: Individually housed in a biosafety level 3 (BSL-3) facility.
-
Acclimation: Animals are acclimated for a minimum of 7 days prior to the start of the study.
2. Virus Challenge:
-
Virus Strain: Monkeypox virus (e.g., MPXV-USA-2003-044).
-
Challenge Dose: A pre-determined lethal dose, typically the 90% lethal dose (LD90), is administered. For example, 9 x 10^5 plaque-forming units (PFU).[4][5]
-
Route of Administration: Intranasal inoculation.
3. This compound Administration:
-
Formulation: this compound is typically administered as an oral suspension.
-
Dosing Regimen: A common regimen is a loading dose followed by maintenance doses. For example, a 10 mg/kg loading dose followed by 5 mg/kg every 48 hours for a total of three doses.
-
Treatment Groups: Animals are divided into groups to receive treatment at different time points relative to virus challenge (e.g., pre-challenge, at the time of challenge, and post-challenge).[4][5]
4. Post-Challenge Monitoring and Sample Collection:
-
Clinical Observations: Animals are observed daily for clinical signs of disease, including rash, respiratory distress, and changes in activity.
-
Weight Measurement: Body weights are recorded daily.
-
Sample Collection: Blood and oral swabs are collected at specified time points for viral load analysis.
5. Efficacy Endpoints:
-
Primary Endpoint: Survival.
-
Secondary Endpoints: Viral load in blood and tissues, clinical scores, and changes in body weight.
Mouse Model of Lethal Ectromelia Virus (Mousepox) Infection
This protocol provides a framework for assessing this compound's efficacy in a mouse model, a commonly used surrogate for smallpox.
Caption: Experimental workflow for the mousepox model.
1. Animal Model:
-
Species: Typically BALB/c mice, which are susceptible to ectromelia virus infection.
2. Virus Challenge:
-
Virus Strain: Ectromelia virus (e.g., Moscow strain).
-
Challenge Dose: A lethal dose is administered intranasally.
3. This compound Administration:
-
Route of Administration: Oral gavage.
-
Dosing Regimen: A multi-dose regimen is often used, such as an initial dose of 20 mg/kg, followed by two doses of 5 mg/kg every 48 hours.[8]
4. Post-Challenge Monitoring:
-
Animals are monitored daily for signs of illness and mortality for a defined period (e.g., 21-28 days).
5. Efficacy Endpoint:
-
The primary measure of efficacy is the survival rate in the treatment groups compared to the placebo group.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound Monograph for Professionals - Drugs.com [drugs.com]
- 4. journals.asm.org [journals.asm.org]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Oral this compound Therapy for Monkeypox Outbreak: A Focused Review on the Therapeutic Potential, Clinical Studies, Patent Literature, and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buccal viral DNA as a trigger for this compound therapy in the mousepox model of smallpox - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for preparing Brincidofovir stock solution in DMSO
Topic: Protocol for Preparing Brincidofovir Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound (BCV), a lipid-conjugated prodrug of cidofovir, is a potent antiviral agent with broad-spectrum activity against double-stranded DNA (dsDNA) viruses.[1][2] Proper preparation of stock solutions is critical for accurate and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and application of a this compound stock solution using dimethyl sulfoxide (DMSO) as the solvent, intended for in vitro research applications.
Mechanism of Action
This compound is designed for enhanced intracellular delivery of its active metabolite, cidofovir diphosphate.[3][4] The lipid moiety facilitates entry into host cells, where the molecule is cleaved by intracellular enzymes to release cidofovir.[4][5] Subsequently, cellular kinases phosphorylate cidofovir to its active form, cidofovir diphosphate.[5][6] This active metabolite mimics natural nucleotides and acts as a competitive inhibitor and alternative substrate for viral DNA polymerase.[3][5] Its incorporation into the growing viral DNA strand leads to chain termination, thereby halting viral replication.[4][5]
Caption: Mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize the key properties, solubility, and storage recommendations for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₂₇H₅₂N₃O₇P[1] |
| Molecular Weight | 561.69 g/mol [1] |
| CAS Number | 444805-28-1[1] |
| Appearance | White to off-white solid[1] |
Table 2: Solubility of this compound
| Solvent | Concentration | Conditions & Notes |
|---|---|---|
| DMSO | 1 mg/mL (1.78 mM) | Requires pH adjustment to 6-8 with NaOH and heating to 50°C.[1][7] Use of fresh, non-hygroscopic DMSO is critical as moisture can reduce solubility.[1][8] |
| DMSO | 2 mg/mL | Requires warming. |
| 0.1 M NaOH | 20 - 50 mg/mL | Sonication or ultrasonic treatment is recommended.[1][7] |
| Water | Insoluble | < 1 mg/mL.[7][8] |
| Ethanol | Insoluble |[8] |
Table 3: Recommended Storage Conditions
| Form | Temperature | Duration | Recommendations |
|---|---|---|---|
| Powder | -20°C | 3 years[1][7] | Store protected from moisture. |
| 4°C | 2 years[1] | For shorter-term storage. | |
| Stock Solution | -80°C | 6 months - 1 year[1][7] | Recommended for long-term storage. Aliquot to avoid repeated freeze-thaw cycles.[7] |
| (in DMSO) | -20°C | 1 month[1] | Suitable for short-term storage. |
Experimental Protocol: Preparation of 1 mg/mL Stock Solution
This protocol describes the preparation of a 1 mg/mL this compound stock solution in DMSO. Caution should be exercised due to the potential hazards of the chemical and the solvent.
4.1. Materials
-
This compound powder (≥98% purity)
-
Anhydrous/Low-moisture Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Hydroxide (NaOH) solution, sterile
-
Sterile, nuclease-free microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Water bath or heat block set to 50°C
4.2. Safety Precautions
-
This compound is a potential human carcinogen and may cause infertility; handle with appropriate care.[3]
-
Perform all steps in a chemical fume hood or biosafety cabinet.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves (nitrile gloves are suitable). DMSO can facilitate the absorption of chemicals through the skin.[9]
4.3. Step-by-Step Procedure
-
Preparation: Bring the this compound powder vial to room temperature before opening to prevent moisture condensation.
-
Weighing: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh 1 mg of this compound powder and transfer it to the tube.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
pH Adjustment: Using a micropipette, add 0.1 M NaOH dropwise while vortexing. Check the pH periodically until it reaches approximately 6.0-8.0. The amount of NaOH needed will be minimal.
-
Dissolution: Cap the tube securely and vortex thoroughly for 1-2 minutes.
-
Heating: Place the tube in a 50°C water bath or heat block for 5-10 minutes to facilitate complete dissolution.[1][7] Periodically vortex the solution during this time. The final solution should be clear.
-
Cooling & Aliquoting: Allow the stock solution to cool to room temperature. Dispense the solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This is crucial to prevent degradation from multiple freeze-thaw cycles.[7]
-
Storage: Label the aliquots clearly with the compound name, concentration, date, and initials. Store immediately at -80°C for long-term stability.[1][7]
Application Workflow: Dilution for Cell Culture Experiments
The prepared DMSO stock solution must be diluted in a cell culture medium to achieve the desired final concentration for in vitro assays. It is critical to ensure the final DMSO concentration is non-toxic to the cells, typically below 0.5%.[10]
Caption: Experimental workflow from stock preparation to cell culture application.
Example Dilution Calculation:
-
Goal: Prepare 10 mL of cell culture medium with a final this compound concentration of 10 µM.
-
Stock Concentration: 1 mg/mL = 1.78 mM (or 1780 µM).
-
Calculation (V₁C₁ = V₂C₂):
-
V₁ = (V₂C₂) / C₁
-
V₁ = (10 mL * 10 µM) / 1780 µM = 0.056 mL = 5.6 µL
-
-
Procedure: Add 5.6 µL of the 1.78 mM stock solution to 10 mL of the cell culture medium.
-
Final DMSO Concentration: (5.6 µL / 10,000 µL) * 100% = 0.056%. This is well below the 0.5% toxicity threshold.
-
Vehicle Control: Always prepare a vehicle control by adding the same volume of DMSO (5.6 µL) to an equal volume of culture medium (10 mL) to account for any effects of the solvent on the cells.[10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | HSV | Antiviral | TargetMol [targetmol.com]
- 8. selleckchem.com [selleckchem.com]
- 9. lifetein.com [lifetein.com]
- 10. medchemexpress.cn [medchemexpress.cn]
Application Notes: Brincidofovir in Murine Ectromelia Virus Infection Models
Introduction
Ectromelia virus (ECTV), the causative agent of mousepox, serves as a well-established and valuable surrogate model for studying human smallpox, caused by the variola virus.[1][2][3] The genetic and pathogenic similarities between ECTV and variola virus allow for the evaluation of antiviral countermeasures in a robust small animal model.[1][2] Brincidofovir (BCV, CMX001) is a broad-spectrum antiviral drug approved for the treatment of human smallpox.[4][5] It is a lipid conjugate prodrug of cidofovir (CDV), a design that enhances its oral bioavailability and intracellular concentration, thereby increasing its potency and reducing the nephrotoxicity associated with cidofovir.[6][7][8] These notes provide detailed protocols and summarized data regarding the use and efficacy of this compound in murine models of ectromelia virus infection.
Mechanism of Action
This compound's antiviral activity stems from its conversion to the active metabolite, cidofovir diphosphate, which selectively targets and inhibits viral DNA synthesis.[6][9] The lipid component of BCV mimics a natural lipid, lysophosphatidylcholine, allowing it to effectively enter cells using endogenous lipid uptake pathways.[6][7][8] Once inside the cell, the phosphodiester bond is cleaved, releasing cidofovir.[4][6][10] Cellular enzymes then phosphorylate cidofovir into its active form, cidofovir diphosphate.[6][7] This active metabolite acts as an alternative substrate for the viral DNA polymerase, becoming incorporated into the growing viral DNA chain and ultimately inhibiting viral replication.[6][7][9]
Caption: Mechanism of action of this compound (BCV).
Experimental Protocols
Protocol 1: Ectromelia Virus Infection Model (Intranasal Challenge)
This protocol describes the establishment of a lethal ECTV infection in mice via the intranasal route, which mimics the natural route of smallpox infection.[1]
-
Animal Handling: Use susceptible mouse strains such as A-strain (A/Ncr), BALB/c, or C57BL/6.[2][10] House animals in appropriate biocontainment facilities. Allow mice to acclimatize for at least 7 days before the experiment.
-
Virus Preparation: Thaw a stock of ECTV (e.g., Moscow strain) and dilute to the desired concentration in sterile phosphate-buffered saline (PBS).[1] The challenge dose can range from a low dose (e.g., 20-50 PFU) to a high lethal dose (e.g., 4000-6000 PFU) depending on the experimental goal and mouse strain.[2][11][12]
-
Inoculation Procedure:
-
Post-Infection Monitoring: Monitor mice daily for clinical signs of illness, including weight loss, ruffled fur, lethargy, and lesion development (mousepox rash).[1][2] Record survival data for the duration of the study (typically 21-28 days).
Protocol 2: this compound Administration
This protocol details the oral administration of BCV for therapeutic efficacy studies.
-
Drug Formulation: Prepare BCV in a suitable vehicle for oral gavage.[11] The drug is typically stored at 4°C.[11]
-
Dosage and Regimen: Dosing can vary significantly based on the study design.
-
Prophylactic/Early Treatment: A daily dose of 4 mg/kg for 5 days, initiated on the day of infection, has been shown to be protective.[2]
-
Post-Exposure Prophylaxis: An initial loading dose (e.g., 10-20 mg/kg) followed by lower or less frequent maintenance doses (e.g., 2.5 mg/kg or 20 mg/kg every 3 days) can be used.[11]
-
-
Administration: Administer the formulated BCV via oral gavage in a volume appropriate for the mouse's weight (e.g., 0.1 mL per 20 g mouse).[11] The control group should receive the vehicle alone following the same schedule.
-
Treatment Initiation: Treatment can be initiated at various time points post-infection (p.i.), from day 0 up to 6 days p.i., to evaluate the therapeutic window.[2][10][12]
Caption: General workflow for an in vivo efficacy study.
Protocol 3: Quantification of BCV and CDV-PP in Tissue
This protocol is for advanced pharmacokinetic studies, adapted from a validated LC-MS/MS method.[14]
-
Tissue Collection: At designated time points, euthanize mice and harvest tissues of interest (e.g., kidney, spleen, brain).
-
Homogenization: Homogenize tissues in an appropriate buffer.
-
Extraction: Extract BCV and its active moiety, cidofovir diphosphate (CDV-PP), from the tissue homogenates via protein precipitation, using stable, isotopically labeled internal standards.[14]
-
LC-MS/MS Analysis:
-
Quantification: Determine concentrations based on linear calibration curves, which typically range from 1.00-1,000 ng/mL for BCV and 0.050-50.0 ng/mL for CDV-PP in homogenate.[14]
Quantitative Data Summary
The efficacy of this compound against orthopoxviruses has been quantified both in vitro and in vivo.
Table 1: In Vitro Efficacy of this compound
The 50% effective concentration (EC₅₀) is a measure of a drug's potency in inhibiting viral replication in cell culture.
| Virus | Strain(s) | Average EC₅₀ (µM) | Key Findings | Citation(s) |
| Ectromelia Virus (ECTV) | Not Specified | ~0.5 | Effective in the low micromolar range. | [10] |
| Variola Virus (VARV) | Five distinct strains | 0.11 (range: 0.05-0.21) | BCV is ~100-fold more potent than cidofovir. | [10][15] |
| Other Orthopoxviruses | Rabbitpox, Vaccinia, etc. | 0.2 - 1.2 | Broadly active against various orthopoxviruses. | [10] |
Table 2: Summary of In Vivo Efficacy Studies in ECTV-Infected Mice
These studies demonstrate the protective effect of this compound against lethal ectromelia virus challenge under various conditions.
| Mouse Strain | ECTV Challenge Dose (PFU) & Route | BCV Dosing Regimen | Treatment Start | Outcome (% Survival) | Citation |
| A/Ncr | 50 (Intranasal) | 4 mg/kg daily for 5 days | Day 0 | 100% | [2] |
| C57BL/6 | 4000 (Intranasal) | 20 mg/kg, then 4 more doses of 20 mg/kg every 3 days | Day -1, 0, or 1 | 100% | [11] |
| A-strain | 40 (20x LD₅₀) (Intranasal) | 10 mg/kg initial, then 2.5 mg/kg for 7 doses | Day -4, 0, or 2 | 100% | [11] |
| SKH1 | Not specified | Delayed dosing regimen | Up to Day 3 p.i. | Therapeutically effective | [2] |
| C57BL/6 | Not specified | Delayed dosing regimen | Up to Day 6 p.i. | Therapeutically effective | [2] |
| BALB/c | 2500 (Intranasal) | Not specified, initiated upon vDNA detection | Day 4, 5, or 6 p.i. | Statistically significant protection | [12] |
| BALB/c | 6000 (Intranasal) | Not specified, initiated upon vDNA detection | Day 4 p.i. | Statistically significant protection | [12] |
| BALB/c | 6000 (Intranasal) | Not specified, initiated upon vDNA detection | Day 5 p.i. | Failed to protect | [12] |
References
- 1. mdpi.com [mdpi.com]
- 2. Ectromelia Virus Infections of Mice as a Model to Support the Licensure of Anti-Orthopoxvirus Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mousepox, a small animal model of smallpox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound: A Novel Agent for the Treatment of Smallpox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. This compound | C27H52N3O7P | CID 483477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Oral this compound Therapy for Monkeypox Outbreak: A Focused Review on the Therapeutic Potential, Clinical Studies, Patent Literature, and Prospects [mdpi.com]
- 9. ashp.org [ashp.org]
- 10. mdpi.com [mdpi.com]
- 11. Co-administration of the broad-spectrum antiviral, this compound (CMX001), with smallpox vaccine does not compromise vaccine protection in mice challenged with ectromelia virus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buccal viral DNA as a trigger for this compound therapy in the mousepox model of smallpox - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A quantitative LC-MS/MS method for the determination of tissue this compound and cidofovir diphosphate in a MuPyV-infected mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In Vitro Efficacy of this compound against Variola Virus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Monitoring Brincidofovir Efficacy in Hematopoietic Cell Transplant Recipients
Introduction
Hematopoietic cell transplant (HCT) recipients are profoundly immunocompromised and susceptible to life-threatening infections from double-stranded DNA (dsDNA) viruses, including Cytomegalovirus (CMV), Adenovirus (AdV), Herpes Simplex Virus (HSV), and Varicella-Zoster Virus (VZV).[1][2] Brincidofovir (BCV) is an orally bioavailable lipid-conjugate prodrug of cidofovir with activity against a broad spectrum of dsDNA viruses.[3][4] Its design allows for higher intracellular concentrations of the active antiviral agent with reduced systemic toxicity, particularly nephrotoxicity, which is a known side effect of intravenous cidofovir.[5][6][7] Effective monitoring of this compound therapy is critical to ensure viral suppression, prevent disease progression, and manage potential adverse events in this vulnerable patient population.
These application notes provide a framework for monitoring the efficacy of this compound in HCT recipients, detailing key experimental protocols, summarizing clinical efficacy data, and illustrating essential workflows and mechanisms.
Mechanism of Action
This compound is a lipid conjugate of cidofovir, designed to mimic lysophosphatidylcholine to utilize endogenous lipid uptake pathways for entry into cells.[4][8] Once intracellular, the phosphodiester bond is cleaved, releasing cidofovir.[9] Cellular kinases then phosphorylate cidofovir to its active form, cidofovir diphosphate.[3][9] Cidofovir diphosphate acts as a competitive inhibitor and an alternative substrate for viral DNA polymerase.[4] Its incorporation into the growing viral DNA chain leads to the termination of DNA synthesis, thereby inhibiting viral replication.[9][10]
Caption: Mechanism of Action of this compound.
Data Presentation: Quantitative Efficacy of this compound
The following tables summarize key quantitative data from studies evaluating this compound in HCT recipients.
Table 1: Efficacy of this compound in Treating Adenovirus (AdV) Viremia in HCT Recipients
| Parameter | This compound | Cidofovir | Reference |
|---|---|---|---|
| Virological Response | |||
| Major Response (≥2 log reduction in 2 wks) | 83% (15/18 episodes) | 9% (2/23 episodes) | [5][11] |
| Minor Response (≥1 to <2 log reduction in 2 wks) | 11% (2/18 episodes) | N/A | [11] |
| Viral Clearance | |||
| Complete Response (Viremia Clearance) | 75-80% | 35% | [5][12] |
| Median Time to Viral Clearance | 4 weeks | 9 weeks | [5] |
| Immune Status at Clearance | |||
| Median Lymphocyte Count at Clearance | 320 cells/µL | 910 cells/µL | [5] |
| Adverse Events | |||
| Nephrotoxicity | None Reported | 39% (9/23 patients) | [5][7] |
| Diarrhea / Abdominal Cramps | 1 patient required interruption | N/A |[5][11] |
Table 2: Prophylactic Efficacy against Cytomegalovirus (CMV) in HCT Recipients (SUPPRESS Trial)
| Parameter | This compound (100 mg BIW) | Placebo | Reference |
|---|---|---|---|
| Primary Endpoint | |||
| Clinically Significant CMV Infection (CS-CMVi) by Wk 24 | 15.5% | 12.4% | [13] |
| Study Drug Discontinuation | |||
| Due to Adverse Events | 33% | 7% | [13] |
| Due to Diarrhea or Nausea | 15% | 2% | [13] |
| Mortality |
| All-Cause Mortality by Wk 24 | 15.5% | 10.6% |[13] |
Note: The SUPPRESS trial concluded that this compound did not demonstrate efficacy in preventing clinically significant CMV infection and was associated with higher rates of gastrointestinal adverse events compared to placebo.[13]
Table 3: Prophylactic Efficacy against Herpes Simplex Virus (HSV) and Varicella-Zoster Virus (VZV)
| Parameter | Observation | Reference |
|---|---|---|
| Patient Cohort | 30 HCT recipients receiving BCV for other dsDNA viruses | [1][14] |
| Total Patient-Days on BCV Monotherapy | 2,170 | [1] |
| Breakthrough Infections | ||
| HSV Breakthrough Cases | 2 | [1][14] |
| VZV Breakthrough Cases | 0 | [1][14] |
| Calculated Rate |
| Breakthrough HSV Infection Rate | 1.0 per 1,000 patient-days |[1][14] |
Experimental Protocols
Effective monitoring combines virological surveillance with immunological assessment.
Protocol 1: Viral Load Quantification by Quantitative PCR (qPCR)
This protocol outlines a standard method for quantifying viral DNA from plasma, a critical component of preemptive therapy strategies.[15]
Objective: To measure the concentration of viral DNA (e.g., CMV, AdV) in plasma samples from HCT recipients.
Materials:
-
Whole blood collected in EDTA tubes.
-
QIAamp DNA Blood Mini Kit (Qiagen) or equivalent.
-
TaqMan Universal PCR Master Mix (Thermo Fisher Scientific) or equivalent.
-
Virus-specific primers and TaqMan probe (e.g., targeting a conserved viral gene).
-
Viral DNA standards of known concentration (copies/µL).
-
Real-Time PCR instrument.
Methodology:
-
Sample Preparation:
-
Collect 5-10 mL of whole blood in an EDTA tube.
-
Centrifuge at 1,500 x g for 10 minutes at 4°C to separate plasma.
-
Carefully collect the plasma supernatant and store at -80°C until analysis.
-
-
DNA Extraction:
-
Thaw plasma samples on ice.
-
Extract DNA from 200 µL of plasma using the QIAamp DNA Blood Mini Kit according to the manufacturer's instructions.
-
Elute DNA in 50-100 µL of elution buffer.
-
-
qPCR Reaction Setup:
-
Prepare a master mix containing TaqMan Universal PCR Master Mix, forward primer (e.g., 400 nM), reverse primer (e.g., 400 nM), and TaqMan probe (e.g., 200 nM).
-
In a 96-well PCR plate, add 15 µL of the master mix to each well.
-
Add 5 µL of extracted DNA to sample wells.
-
Add 5 µL of each DNA standard to their respective wells to generate a standard curve.
-
Include no-template controls (NTCs) containing 5 µL of nuclease-free water.
-
Seal the plate and centrifuge briefly.
-
-
Real-Time PCR Amplification:
-
Place the plate in a real-time PCR instrument.
-
Set the thermal cycling conditions (example):
-
Initial Denaturation: 95°C for 10 minutes.
-
Cycling (45 cycles):
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds.
-
-
-
Collect fluorescence data during the annealing/extension step.
-
-
Data Analysis:
-
Generate a standard curve by plotting the cycle threshold (Ct) values of the standards against the logarithm of their known concentrations.
-
Determine the Ct values for the patient samples.
-
Interpolate the viral load (copies/mL) of the patient samples from the standard curve, accounting for the extraction and elution volumes. A virological response is often defined as a ≥1-2 log reduction in viral load over a specified period.[11]
-
Protocol 2: Immune Cell Reconstitution Monitoring by Flow Cytometry
Monitoring the recovery of key immune cell populations, particularly T-lymphocytes, is crucial, as immune reconstitution is linked to viral clearance and overall survival.[15][16]
Objective: To quantify the absolute counts of T-cell subsets (CD3+, CD4+, CD8+) in whole blood.
Materials:
-
Whole blood collected in EDTA tubes.
-
Trucount Tubes (BD Biosciences) or equivalent absolute counting system.
-
Monoclonal antibody panel:
-
Anti-CD45 (pan-leukocyte marker)
-
Anti-CD3 (T-cell marker)
-
Anti-CD4 (Helper T-cell marker)
-
Anti-CD8 (Cytotoxic T-cell marker)
-
-
Red blood cell (RBC) lysis buffer (e.g., FACS Lysing Solution).
-
Flow cytometer.
Methodology:
-
Sample Preparation:
-
Add 50 µL of well-mixed whole blood to the bottom of a Trucount tube.
-
Add the pre-titered antibody cocktail to the tube.
-
Vortex gently and incubate for 15 minutes at room temperature in the dark.
-
-
RBC Lysis:
-
Add 450 µL of 1X FACS Lysing Solution to the tube.
-
Vortex gently and incubate for 15 minutes at room temperature in the dark. Do not wash.
-
-
Data Acquisition:
-
Acquire the sample on a flow cytometer within 1 hour of staining.
-
Set up a gating strategy:
-
Gate on lymphocytes using forward scatter (FSC) and side scatter (SSC).
-
Within the lymphocyte gate, identify CD45+ cells.
-
From the CD45+ population, gate on CD3+ T-cells.
-
Within the CD3+ gate, differentiate CD4+ and CD8+ populations.
-
-
Collect a sufficient number of events, ensuring the bead population in the Trucount tube is clearly resolved.
-
-
Data Analysis:
-
Determine the number of events for the bead population and the target cell population (e.g., CD4+ T-cells).
-
Calculate the absolute cell count using the formula provided by the Trucount manufacturer:
-
Absolute Count (cells/µL) = (Number of Cell Events / Number of Bead Events) x (Bead Concentration / Test Volume)
-
-
Monitor trends over time. A key milestone in immune recovery is achieving a CD4+ T-cell count >50 cells/µL.[16] Poor lymphocyte recovery (<250/µL) has been associated with higher mortality in patients with AdV infection.[12]
-
Visualizations: Workflows and Logical Relationships
Caption: Integrated workflow for monitoring this compound efficacy.
Caption: Experimental workflow for qPCR-based viral load monitoring.
Caption: Experimental workflow for immune cell monitoring by flow cytometry.
References
- 1. Efficacy of this compound as prophylaxis against HSV and VZV in hematopoietic cell transplant recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. ashpublications.org [ashpublications.org]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. This compound Monograph for Professionals - Drugs.com [drugs.com]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
- 10. emergentbiosolutions.com [emergentbiosolutions.com]
- 11. This compound is highly efficacious in controlling adenoviremia in pediatric recipients of hematopoietic cell transplant - UCL Discovery [discovery.ucl.ac.uk]
- 12. Efficacy of this compound in Pediatric Stem Cell Transplant Recipients With Adenovirus Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Randomized, Double-Blind, Placebo-Controlled Phase 3 Trial of Oral this compound for Cytomegalovirus Prophylaxis in Allogeneic Hematopoietic Cell Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficacy of this compound as prophylaxis against HSV and VZV in hematopoietic cell transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Viral Infections in HSCT: Detection, Monitoring, Clinical Management, and Immunologic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Immune Monitoring After Allogeneic Hematopoietic Cell Transplantation: Toward Practical Guidelines and Standardization - PMC [pmc.ncbi.nlm.nih.gov]
Brincidofovir: A Comparative Analysis of Intravenous and Oral Administration in Preclinical Models
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Brincidofofir (BCV) is a lipid conjugate prodrug of cidofovir, a nucleotide analog with potent antiviral activity against a broad spectrum of double-stranded DNA (dsDNA) viruses. The lipid moiety enhances the intracellular delivery of cidofovir, leading to higher intracellular concentrations of the active antiviral, cidofovir diphosphate, and an improved safety profile compared to intravenous cidofovir.[1][2] Brincidofovir has been developed in both oral and intravenous formulations. This document provides a detailed overview of the preclinical data comparing these two routes of administration, focusing on pharmacokinetics, efficacy, and tissue distribution. Detailed experimental protocols are also provided to aid in the design and execution of future preclinical studies.
Mechanism of Action
This compound's mechanism of action involves its intracellular conversion to cidofovir, which is then phosphorylated by cellular kinases to the active metabolite, cidofovir diphosphate.[1] Cidofovir diphosphate acts as a competitive inhibitor and an alternative substrate for viral DNA polymerase, leading to the termination of the growing viral DNA chain and inhibition of viral replication.[1]
BCV [label="this compound (BCV)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cell [label="Host Cell", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; CDV [label="Cidofovir (CDV)", fillcolor="#FBBC05", fontcolor="#202124"]; CDVP [label="CDV-monophosphate", fillcolor="#FBBC05", fontcolor="#202124"]; CDVPP [label="Cidofovir diphosphate (CDV-PP)\n(Active Metabolite)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ViralDNAPolymerase [label="Viral DNA Polymerase", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; ViralDNA [label="Viral DNA Replication", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Inhibition [label="Inhibition", shape=doublecircle, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
BCV -> Cell [label="Uptake"]; Cell -> CDV [label="Intracellular Cleavage"]; CDV -> CDVP [label="Phosphorylation"]; CDVP -> CDVPP [label="Phosphorylation"]; CDVPP -> ViralDNAPolymerase [label="Inhibition"]; ViralDNAPolymerase -> ViralDNA; ViralDNAPolymerase -> Inhibition [style=dashed, arrowhead=none]; }
Caption: Intracellular conversion of this compound to its active form.Data Presentation: Quantitative Comparison
Pharmacokinetics
A direct head-to-head preclinical study comparing the pharmacokinetics of intravenous and oral this compound in the same animal model is not publicly available. However, data from different studies provide insights into the pharmacokinetic profiles of both formulations.
A study in healthy human subjects demonstrated that a single 10 mg intravenous dose of this compound resulted in a geometric mean plasma AUC∞ similar to that of a 100 mg oral tablet, while a 50 mg intravenous dose resulted in a 4.5-fold higher AUC∞.[2]
Table 1: Pharmacokinetic Parameters of Intravenous vs. Oral this compound in Healthy Humans [2]
| Parameter | 10 mg IV this compound | 50 mg IV this compound | 100 mg Oral this compound |
| Cmax (ng/mL) | 613 | 2952 | 251 |
| AUC∞ (ng·h/mL) | 1312 | 5948 | 1394 |
Data are presented as geometric mean.
Pharmacokinetic studies of oral this compound in animal models have been conducted. In a study with prairie dogs, a single oral dose of 5 mg/kg and 20 mg/kg resulted in the following plasma pharmacokinetic parameters:
Table 2: Plasma Pharmacokinetic Parameters of Oral this compound in Prairie Dogs
| Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
| 5 mg/kg | 137 | 8 | 1,290 |
| 20 mg/kg | 993 | 4 | 8,570 |
Tissue Distribution
A preclinical study in rats directly compared the tissue distribution of a single intravenous or oral administration of this compound. The results indicated that oral administration led to significantly higher drug exposure in the small intestine compared to other organs. In contrast, the intravenous formulation resulted in more uniform drug exposure across key organs, including the small intestine, liver, and kidney, and notably higher concentrations in the central nervous system (CNS).[1]
Table 3: Qualitative Comparison of this compound Tissue Distribution in Rats (IV vs. Oral) [1]
| Organ | Intravenous Administration | Oral Administration |
| Small Intestine | Lower, more constant exposure | Much higher exposure |
| Liver | Uniform exposure | Consistent exposure |
| Kidney | Uniform exposure | Consistent exposure |
| Central Nervous System | Higher concentrations | Lower concentrations |
Efficacy
Preclinical efficacy studies have predominantly utilized the oral formulation of this compound in various animal models of viral diseases.
Table 4: Efficacy of Oral this compound in Preclinical Models
| Animal Model | Virus | Dosing Regimen | Efficacy Outcome | Reference |
| Rabbit | Rabbitpox virus | 20/5/5 mg/kg q48h | Dose-dependent increase in survival | [3] |
| Mouse | Ectromelia virus | 20 mg/kg on days 1, 3, and 5 post-infection | 100% survival | |
| Prairie Dog | Monkeypox virus | 20/5/5 mg/kg q48h starting day -1 | 57% survival |
Experimental Protocols
General Considerations
-
Animal Models: The choice of animal model will depend on the specific virus being studied. Commonly used models for orthopoxviruses include New Zealand White rabbits for rabbitpox and BALB/c or C57BL/6 mice for ectromelia virus.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the humane care and use of laboratory animals.
Oral Administration Protocol (Gavage)
This protocol is adapted from studies using oral this compound in mice.
Materials:
-
This compound powder
-
Vehicle (e.g., sterile water, 0.5% carboxymethylcellulose)
-
Animal feeding needles (gavage needles), appropriate size for the animal
-
Syringes
-
Balance
-
Vortex mixer
Procedure:
-
Formulation Preparation:
-
Calculate the required amount of this compound based on the desired dose and the number and weight of the animals.
-
Prepare the formulation by suspending the this compound powder in the chosen vehicle at the desired concentration.
-
Vortex the suspension thoroughly to ensure uniformity. Prepare fresh daily.
-
-
Animal Handling and Dosing:
-
Weigh each animal to determine the precise volume of the formulation to be administered.
-
Gently restrain the animal.
-
Measure the correct volume of the this compound suspension into a syringe fitted with an appropriately sized gavage needle.
-
Carefully insert the gavage needle into the animal's mouth and advance it along the esophagus into the stomach.
-
Slowly administer the formulation.
-
Withdraw the gavage needle and return the animal to its cage.
-
Monitor the animal for any signs of distress.
-
Formulation [label="Prepare this compound Suspension", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Weighing [label="Weigh Animal", fillcolor="#FBBC05", fontcolor="#202124"]; Dose_Calculation [label="Calculate Dose Volume", fillcolor="#FBBC05", fontcolor="#202124"]; Syringe_Prep [label="Prepare Dosing Syringe", fillcolor="#FBBC05", fontcolor="#202124"]; Restraint [label="Restrain Animal", fillcolor="#34A853", fontcolor="#FFFFFF"]; Gavage [label="Perform Oral Gavage", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Monitoring [label="Monitor Animal", fillcolor="#34A853", fontcolor="#FFFFFF"];
Formulation -> Syringe_Prep; Weighing -> Dose_Calculation; Dose_Calculation -> Syringe_Prep; Restraint -> Gavage; Syringe_Prep -> Gavage; Gavage -> Monitoring; }
Caption: Step-by-step workflow for oral gavage administration.Intravenous Administration Protocol
This protocol is based on information from preclinical studies in rats and patent filings for the intravenous formulation.[4][5]
Materials:
-
Intravenous formulation of this compound (details below)
-
Infusion pump
-
Catheters (appropriate size for the animal's vessel)
-
Sterile saline
-
Anesthetic (if required for catheter placement)
Intravenous Formulation Preparation:
An example of an aqueous pharmaceutical composition for intravenous administration of this compound includes:[5]
-
This compound: 0.5 mg/mL to 1.0 mg/mL
-
Bulking agent (e.g., mannitol): 2.5 mg/mL to 5 mg/mL
-
Buffer (e.g., arginine): 0.87 mg/mL to 1.74 mg/mL
-
Dextrose: 50 mg/mL
-
The final pH of the composition is approximately 8.0.
Procedure:
-
Catheter Placement:
-
Anesthetize the animal according to an approved protocol.
-
Surgically implant a catheter into a suitable blood vessel (e.g., jugular vein or femoral vein).
-
Exteriorize the catheter and allow the animal to recover from surgery.
-
-
Infusion:
-
Connect the catheter to an infusion pump.
-
Administer the intravenous this compound formulation as a slow infusion over a defined period (e.g., 2 hours).[4]
-
The dosing regimen in preclinical rat studies has been twice weekly for up to 28 days.[4]
-
Following the infusion, flush the catheter with sterile saline.
-
Monitor the animal throughout the infusion and recovery period.
-
Anesthesia [label="Anesthetize Animal", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Catheterization [label="Surgical Catheter Placement", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Recovery [label="Animal Recovery", fillcolor="#FBBC05", fontcolor="#202124"]; Infusion_Setup [label="Connect Catheter to Infusion Pump", fillcolor="#FBBC05", fontcolor="#202124"]; Infusion [label="Administer IV this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Flush [label="Flush Catheter", fillcolor="#34A853", fontcolor="#FFFFFF"]; Monitoring [label="Monitor Animal", fillcolor="#34A853", fontcolor="#FFFFFF"];
Anesthesia -> Catheterization; Catheterization -> Recovery; Recovery -> Infusion_Setup; Infusion_Setup -> Infusion; Infusion -> Flush; Flush -> Monitoring; }
Caption: Step-by-step workflow for intravenous infusion.Conclusion
Preclinical studies indicate that both oral and intravenous formulations of this compound are effective antiviral agents. The choice of administration route may depend on the specific clinical indication and patient population. Oral administration is convenient but may lead to high gastrointestinal exposure. Intravenous administration provides more uniform systemic and CNS distribution and may be advantageous for treating systemic or CNS viral infections, as well as for patients who cannot tolerate oral medications. The data and protocols presented here provide a foundation for further preclinical research into the comparative efficacy and pharmacokinetics of intravenous and oral this compound.
References
- 1. globalbiodefense.com [globalbiodefense.com]
- 2. Pharmacokinetics (PK) and Safety of Intravenous (IV) this compound (BCV) in Healthy Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of this compound in Preparation for a Potential Smallpox Outbreak - PMC [pmc.ncbi.nlm.nih.gov]
- 4. data.epo.org [data.epo.org]
- 5. US20170368082A1 - Formulations of this compound - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Brincidofovir for In Vitro Antiviral Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Brincidofovir (BCV) in in vitro antiviral assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (BCV) is a lipid conjugate prodrug of cidofovir (CDV).[1][2][3] Its lipid moiety facilitates entry into cells.[3] Once inside, the lipid component is cleaved, releasing cidofovir, which is then phosphorylated by intracellular kinases to its active form, cidofovir diphosphate (CDV-PP).[3] CDV-PP acts as an alternate substrate for viral DNA polymerase, inhibiting viral DNA synthesis and terminating chain elongation.[2][4][5]
Q2: What is the typical range of effective concentrations (EC50) for this compound against different DNA viruses?
This compound has demonstrated potent in vitro activity against a broad spectrum of double-stranded DNA (dsDNA) viruses.[4][6] EC50 values are generally in the low micromolar to nanomolar range. For instance, against various orthopoxviruses, EC50 values typically range from 0.05 µM to 1.2 µM.[7] For polyomaviruses like BKPyV and JCPyV, EC50 values have been reported between 0.0055 µM and 0.27 µM.[5] Against African Swine Fever Virus, an IC50 of 2.76 nM has been reported.[8]
Q3: What are the reported cytotoxic concentrations (CC50) for this compound in common cell lines?
The cytotoxicity of this compound varies depending on the cell line. In primary mouse kidney (AMK) cells and cortical cells, the CC50 was reported to be 105 µM and 112 µM, respectively.[5][9] For BSC-40 cells (African green monkey kidney), an extrapolated CC50 of approximately 15 µM has been noted.[1]
Q4: How is the Selectivity Index (SI) for this compound calculated and why is it important?
The Selectivity Index (SI) is a crucial parameter that indicates the therapeutic window of an antiviral compound. It is calculated as the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50 or IC50).[10] A higher SI value is desirable as it signifies that the drug is effective against the virus at concentrations that are not toxic to the host cells.
Data Presentation
Table 1: In Vitro Antiviral Activity of this compound (EC50/IC50)
| Virus Family | Virus | Cell Line | EC50/IC50 (µM) | Reference |
| Poxviridae | Variola Virus (multiple strains) | BSC-40 | 0.05 - 0.21 | [1][11] |
| Poxviridae | Monkeypox Virus | - | Higher than Tecovirimat | [4] |
| Poxviridae | Rabbitpox Virus | - | ~0.5 | [7] |
| Poxviridae | Ectromelia Virus | - | ~0.5 | [7] |
| Herpesviridae | Herpes Simplex Virus 1 (HSV-1) | - | 0.009 - 0.06 | |
| Herpesviridae | Cytomegalovirus (CMV) | MRC-5 | As low as 0.001 | [6] |
| Adenoviridae | Adenovirus | - | Potent activity | [4] |
| Polyomaviridae | BK Polyomavirus (BKPyV) | Human Fetal Lung Fibroblasts | 0.13 | [5] |
| Polyomaviridae | BK Polyomavirus (BKPyV) | Primary Human Urothelial Cells | 0.27 | [5] |
| Polyomaviridae | JC Polyomavirus (JCPyV) | Immortalized Human Fetal Brain Cells | 0.045 | [5] |
| Polyomaviridae | JC Polyomavirus (JCPyV) | Primary Human Brain Progenitor-Derived Astrocytes | 0.0055 | [5] |
| Asfarviridae | African Swine Fever Virus (ASFV) | Primary Porcine Alveolar Macrophages | 0.00276 (IC50) | [8] |
Table 2: Cytotoxicity of this compound (CC50)
| Cell Line | Cell Type | CC50 (µM) | Reference |
| Primary Adult Mouse Kidney (AMK) | Epithelial | 105 | [5][9] |
| Primary Mouse Cortical Cells | Mixed (Microglia, Astrocytes, etc.) | 112 | [5][9] |
| BSC-40 | African Green Monkey Kidney | ~15 | [1] |
| - | - | 58 | [8] |
Experimental Protocols
Protocol 1: General Antiviral Activity Assay (CPE or Plaque Reduction)
-
Cell Seeding: Seed a 96-well plate with a suitable host cell line to achieve a confluent monolayer.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium. A common starting concentration is 10 µM, with 2-fold dilutions.[1]
-
Virus Infection: Infect the confluent cell monolayers with the virus at a predetermined multiplicity of infection (MOI), for example, 0.1.[1] Allow the virus to adsorb for 1 hour.[1]
-
Treatment: Remove the viral inoculum and add the medium containing the different concentrations of this compound.[1] Include untreated, infected cells (virus control) and uninfected, untreated cells (cell control).
-
Incubation: Incubate the plates for a period sufficient for the virus to cause a cytopathic effect (CPE) or form plaques (e.g., 3 days).[1]
-
Assay Readout:
-
Data Analysis: Calculate the EC50 value, which is the concentration of this compound that inhibits 50% of the viral CPE or plaque formation, using software like GraphPad Prism.[1]
Protocol 2: Cytotoxicity Assay (CC50 Determination)
-
Cell Seeding: Seed a 96-well plate with the same host cell line used in the antiviral assay.
-
Compound Treatment: Add serial dilutions of this compound to the uninfected cells.
-
Incubation: Incubate the plate for the same duration as the antiviral assay.
-
Viability Assessment: Use a cell viability assay (e.g., MTS, XTT, or crystal violet staining) to determine the percentage of viable cells at each drug concentration relative to the untreated cell control.
-
Data Analysis: Calculate the CC50 value, the concentration of this compound that reduces cell viability by 50%.[10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Cytotoxicity Observed at Low this compound Concentrations | - Cell line is particularly sensitive to the compound.- Incorrect drug concentration calculation or dilution.- Contamination of the drug stock or culture medium. | - Test a wider range of lower concentrations.- Verify the cytotoxicity in a different, recommended cell line if possible.- Double-check all calculations and prepare fresh dilutions.- Use fresh, sterile reagents and filter-sterilize the drug stock solution. |
| Low or No Antiviral Activity | - The virus strain is resistant to this compound.- Suboptimal assay conditions (e.g., incorrect MOI, incubation time).- Inactivation of the compound.- The virus does not have a DNA polymerase targeted by CDV-PP. | - Confirm the susceptibility of your virus strain from published literature.- Optimize the MOI and incubation time for your specific virus-cell system.- Prepare fresh drug dilutions for each experiment. Store the stock solution according to the manufacturer's instructions.- Verify that this compound is active against the virus family you are studying.[3] |
| High Variability Between Replicate Wells | - Inconsistent cell seeding.- Uneven virus distribution.- Pipetting errors during drug dilution or addition. | - Ensure a homogenous cell suspension before seeding.- Gently rock the plate after adding the virus to ensure even distribution.- Use calibrated pipettes and be meticulous with pipetting technique. |
| Unexpected EC50/CC50 Values Compared to Literature | - Differences in experimental conditions (cell line, virus strain, MOI, assay method).- Passage number of the cell line affecting susceptibility. | - Carefully review and align your protocol with published methods.[1][12]- Use a consistent and low passage number for your cell lines. |
Visualizations
References
- 1. In Vitro Efficacy of this compound against Variola Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 11. In vitro efficacy of this compound against variola virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. lirias.kuleuven.be [lirias.kuleuven.be]
Off-target effects of Brincidofovir in uninfected cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of Brincidofovir in uninfected cell lines.
Troubleshooting Guides
This section addresses specific issues that may be encountered during in vitro experiments with this compound.
Issue 1: Unexpectedly High Cytotoxicity in Uninfected Cell Lines
Question: We are observing significant cell death in our uninfected control cell lines at this compound concentrations that are reported to be safe. What could be the cause?
Answer: Several factors could contribute to this observation:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound. Rapidly dividing cells may be more susceptible to the cytotoxic effects.
-
Drug Concentration and Exposure Time: Ensure accurate calculation of this compound concentrations and consider the duration of exposure. Prolonged exposure, even at lower concentrations, can lead to increased cytotoxicity.
-
High Intracellular Cidofovir Levels: this compound is a prodrug that is converted to cidofovir intracellularly. High intracellular concentrations of cidofovir can induce apoptosis, particularly in epithelial cells[1][2][3].
-
Experimental Conditions: Factors such as cell density and culture medium composition can influence cellular response to the drug.
Troubleshooting Steps:
-
Verify Drug Concentration: Double-check all calculations and dilutions.
-
Perform a Dose-Response Curve: Determine the 50% cytotoxic concentration (CC50) for your specific cell line to establish a baseline.
-
Optimize Exposure Time: Conduct a time-course experiment to identify the optimal incubation period that minimizes cytotoxicity while allowing for the assessment of other off-target effects.
-
Monitor Cell Morphology: Regularly observe cells for signs of apoptosis, such as membrane blebbing and cell detachment.
Issue 2: Altered Cellular Metabolism and Mitochondrial Function
Question: We have noticed changes in cellular metabolism, such as altered ATP levels and mitochondrial membrane potential, in this compound-treated uninfected cells. Is this a known off-target effect?
Answer: Yes, this compound can impact cellular metabolism and mitochondrial function, particularly at higher concentrations. While it has a better mitochondrial safety profile compared to some other nucleoside analogs, off-target effects can occur.
-
Mitochondrial Activity: Studies in primary human urothelial cells have shown that this compound can inhibit mitochondrial activity[4].
-
ATP Levels: A decrease in total ATP levels has also been observed in cells treated with this compound[4].
-
Mitochondrial Membrane Potential: At concentrations of 10 µM and higher, this compound has been observed to cause a slight reduction in mitochondrial membrane potential[5].
Troubleshooting Steps:
-
Assess Mitochondrial Viability: Use assays such as the resazurin reduction assay (for mitochondrial activity) or JC-1 staining (for mitochondrial membrane potential) to quantify the effects.
-
Measure ATP Levels: Employ a luminescent cell viability assay to determine changes in total ATP.
-
Evaluate Mitochondrial DNA Content: For in-depth analysis, quantify mitochondrial DNA (mtDNA) content using qPCR to assess if this compound affects mtDNA replication[6].
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound's off-target cytotoxicity in uninfected cells?
A1: The leading hypothesis for this compound's gastrointestinal toxicity is the high accumulation of its active form, cidofovir, within intestinal epithelial cells when administered orally[1][3]. This high intracellular concentration can induce apoptosis, leading to cell death[1][2][3]. Histological findings in cases of this compound-related gastrointestinal toxicity include epithelial apoptosis and crypt injury[2][3].
Q2: Does this compound affect host cell DNA synthesis?
A2: Yes, as a nucleoside analog, the active metabolite of this compound (cidofovir diphosphate) can interfere with host cell DNA polymerases, although it has a higher affinity for viral DNA polymerases[7][8]. This can lead to an inhibition of cellular DNA replication, which has been observed in uninfected primary human urothelial cells[4]. This interference with DNA synthesis can also lead to S-phase cell cycle arrest, replication stress, and DNA damage[9][10].
Q3: Are there any known effects of this compound on cellular signaling pathways in uninfected cells?
A3: Some studies suggest that this compound may modulate cellular signaling pathways. An ontologic analysis of the transcriptome of A549 cells treated with this compound indicated an effect on pathways such as mTOR and Wnt signaling. However, the precise mechanisms of these interactions in uninfected cells are not yet fully elucidated and require further investigation. Additionally, this compound-induced DNA damage can trigger the STING pathway, leading to interferon responses[9][10].
Q4: What is the cytotoxic concentration (CC50) of this compound in common uninfected cell lines?
A4: The CC50 of this compound varies depending on the cell line and the duration of exposure. The table below summarizes some reported values.
Data Presentation
Table 1: Cytotoxicity of this compound in Uninfected Cell Lines
| Cell Line | Assay Duration | CC50 (µM) | Reference |
| BSC-40 | 3 days | ~15 | [11] |
| Vero | Not Specified | > 40 | [5] |
| A549 | Not Specified | > 40 | [5] |
| Primary Human Urothelial Cells | 72 hours | Not explicitly stated, but cytotoxic effects observed at ≥10 µM | [4] |
| Primary Adult Mouse Kidney (AMK) | 84 hours | 105 | [12] |
Table 2: Effects of this compound on Cellular Parameters in Uninfected Primary Human Urothelial Cells (HUCs)
| Cellular Parameter | Assay | Effect | Reference |
| Cellular DNA Replication | BrdU Incorporation | Inhibition | [4] |
| Mitochondrial Activity | Resazurin Reduction | Inhibition | [4] |
| Total ATP Levels | Luminescent Viability Assay | Inhibition | [4] |
| Membrane Integrity | Cytotoxicity Assay | Loss of integrity at higher concentrations | [4] |
Experimental Protocols
1. Crystal Violet Cytotoxicity Assay
This protocol is a simple and reliable method for assessing the viability of adherent cells by staining the attached cells with crystal violet dye.
-
Materials:
-
Adherent cell line of interest
-
Appropriate cell culture medium
-
96-well tissue culture plates
-
This compound stock solution
-
Phosphate-Buffered Saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde or 100% methanol)
-
0.5% Crystal Violet staining solution in 20% methanol
-
Solubilization solution (e.g., 1% SDS in PBS or 70% ethanol)
-
Plate reader capable of measuring absorbance at 570-590 nm
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 18-24 hours.
-
Drug Treatment: Treat the cells with a serial dilution of this compound. Include untreated control wells. Incubate for the desired exposure time (e.g., 72 hours).
-
Washing: Gently wash the cells twice with PBS to remove dead, detached cells.
-
Fixation: Add the fixative solution to each well and incubate for 15-20 minutes at room temperature.
-
Staining: Remove the fixative and add the crystal violet staining solution to each well. Incubate for 20-30 minutes at room temperature.
-
Washing: Wash the plate with tap water to remove excess stain and allow it to air dry.
-
Solubilization: Add the solubilization solution to each well to dissolve the stain.
-
Absorbance Measurement: Measure the absorbance at 570-590 nm using a plate reader. The absorbance is proportional to the number of viable, attached cells.
-
2. Assessment of Mitochondrial Toxicity
Several assays can be employed to evaluate the potential mitochondrial toxicity of this compound.
-
Mitochondrial DNA (mtDNA) Content Assay:
-
Principle: This assay quantifies the relative amount of mtDNA to nuclear DNA (nDNA) using quantitative PCR (qPCR)[6]. A decrease in the mtDNA/nDNA ratio indicates mitochondrial toxicity.
-
Brief Protocol:
-
Treat cells with this compound for the desired duration.
-
Isolate total DNA from the cells.
-
Perform qPCR using specific primers for a mitochondrial gene (e.g., cytochrome b) and a nuclear gene (e.g., β-actin).
-
Calculate the ratio of mtDNA to nDNA.
-
-
-
Mitochondrial Protein Synthesis Assay:
-
Principle: This assay measures the synthesis of proteins encoded by mtDNA, which can be inhibited by compounds affecting mitochondrial function[13].
-
-
Lactate Production Assay:
-
Principle: Increased lactate production can be an indicator of a shift towards anaerobic glycolysis due to mitochondrial dysfunction[14].
-
Mandatory Visualizations
References
- 1. This compound (CMX001) Toxicity Associated with Epithelial Apoptosis and Crypt Drop Out in a Hematopoietic Cell Transplant Patient: Challenges in Distinguishing Drug Toxicity from GVHD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (CMX001) Toxicity Associated With Epithelial Apoptosis and Crypt Drop Out in a Hematopoietic Cell Transplant Patient: Challenges in Distinguishing Drug Toxicity From GVHD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound (CMX001) Inhibits BK Polyomavirus Replication in Primary Human Urothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel derivatives of this compound and (S)-9-(3-hydroxy-2-phosphonylmethoxypropyl)adenine inhibit orthopoxviruses and human adenoviruses more potently than this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Preclinical activity of this compound in Peripheral T-cell and NK/T-cell Lymphoma | Sciety [sciety.org]
- 11. In Vitro Efficacy of this compound against Variola Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Addressing the selectivity and toxicity of antiviral nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assessment of Mitochondrial Toxicity in Human Cells Treated with Tenofovir: Comparison with Other Nucleoside Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Brincidofovir Stability in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Brincidofovir. The information focuses on the impact of pH on the stability of this compound in aqueous solutions, addressing common issues encountered during experimental procedures.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action |
| Precipitation or cloudiness in this compound solution at 2-8°C. | This compound has pH-dependent solubility, which decreases at lower pH values. Precipitation is likely to occur at a pH below 7.5 when stored at refrigerated temperatures.[1] | Adjust the pH of the aqueous solution to 7.5 or 8.0 to enhance solubility and prevent precipitation. Visually inspect the solution for any particulate matter before use. |
| Appearance of a new peak in HPLC analysis, especially at lower pH and elevated temperature. | This is likely a deamination product of this compound, which has been observed to form under acidic conditions (pH 6.0-6.5) at 40°C.[1] | Maintain the pH of the solution at neutral to slightly alkaline (pH 7.5-8.0) to minimize the formation of the deamination degradant. If working at lower pH is necessary, be aware of this potential degradation product and use a validated stability-indicating HPLC method for accurate quantification. |
| Inconsistent or lower than expected this compound concentration in prepared solutions. | This could be due to precipitation at lower pH values, leading to a decrease in the concentration of the dissolved drug.[1] | Ensure the pH of the solution is in the optimal range of 7.5-8.0. Before taking an aliquot for analysis, ensure the solution is completely dissolved and visually clear. |
| Difficulty in dissolving this compound in aqueous buffers. | This compound is a free acid and is classified as a low solubility drug substance. Its solubility is pH-dependent and increases as the pH increases.[2] | Use a buffer system with a pH of 8.0 to facilitate dissolution. Gentle warming and sonication may also aid in the dissolution process, but care should be taken to avoid thermal degradation. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for preparing and storing aqueous solutions of this compound?
A1: Based on available stability data, a pH of 7.5 to 8.0 is recommended for aqueous solutions of this compound. In this pH range, the drug exhibits better solubility and stability, with no precipitation observed at 2-8°C and minimal degradation at elevated temperatures.[1]
Q2: What are the known degradation pathways for this compound in aqueous solutions?
A2: The primary known degradation pathway influenced by pH is deamination, which is more prominent in acidic conditions (pH 6.0-6.5) at elevated temperatures (40°C).[1] In vivo, this compound is a prodrug that is metabolized via hydrolysis of the phosphodiester bond to release the active drug, cidofovir.[2] While this is an enzymatic process in the body, chemical hydrolysis could be a potential degradation route in aqueous solutions over time.
Q3: How does temperature affect the stability of this compound at different pH values?
A3: At 2-8°C, the main issue is physical instability (precipitation) at pH values below 7.5.[1] At a higher temperature of 40°C, chemical degradation in the form of a deamination product is observed at lower pH values (6.0 and 6.5), while the drug remains physically stable (no precipitation) across the pH range of 6.0-8.0.[1]
Q4: Can I use a co-solvent to improve the solubility of this compound at a lower pH?
A4: The patent literature describes stability studies using a 20% methanol co-solvent.[1] While a co-solvent might improve solubility, it is crucial to assess its impact on the chemical stability of this compound, as it may not prevent pH-dependent degradation pathways like deamination.
Q5: What type of analytical method is suitable for assessing the stability of this compound?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is recommended. This method should be capable of separating the intact this compound from its potential degradation products, including the deamination product and cidofovir.
Quantitative Data on pH-Dependent Stability of this compound
The following table summarizes the stability of this compound in 50 mM phosphate buffer containing 20% methanol over a two-week period at two different temperatures.
Table 1: Summary of this compound Stability in Aqueous Solution at Different pH and Temperatures
| pH | Temperature | Observation | Impurity Profile |
| 6.0 | 2-8°C | Precipitation observed after 2 days, leading to a significant decrease in this compound concentration.[1] | An impurity at RT=4.7 min was detected, with a peak area below 0.4%.[1] |
| 6.5 | 2-8°C | Precipitation observed after 2 days, leading to a significant decrease in this compound concentration.[1] | An impurity at RT=4.7 min was detected, with a peak area below 0.4%.[1] |
| 7.0 | 2-8°C | Precipitation observed after 4 days, leading to a decrease in this compound concentration.[1] | An impurity at RT=4.7 min was detected, with a peak area below 0.1%.[1] |
| 7.5 | 2-8°C | No observable change in appearance; stable concentration.[1] | An impurity at RT=4.7 min was detected, with a peak area below 0.1%.[1] |
| 8.0 | 2-8°C | No observable change in appearance; stable concentration.[1] | An impurity at RT=4.7 min was detected, with a peak area below 0.1%.[1] |
| 6.0 | 40°C | No physical change in appearance.[1] | Deamination product observed at 1.91% of the total peak area.[1] |
| 6.5 | 40°C | No physical change in appearance.[1] | Deamination product observed at 0.58% of the total peak area.[1] |
| >7.0 | 40°C | No physical change in appearance; minimal variation in concentration.[1] | The deamination product was not observed at neutral and higher pH.[1] |
Experimental Protocols
Protocol for pH Stability Study of this compound
This protocol is a general guideline based on the information available in the patent literature. Researchers should adapt it based on their specific experimental needs and available equipment.
-
Preparation of Buffer Solutions:
-
Prepare a series of 50 mM phosphate buffers with pH values ranging from 6.0 to 8.0 in increments of 0.5 pH units.
-
A co-solvent, such as methanol (20%), can be included to aid solubility.
-
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound at a known concentration (e.g., 50 µg/mL) in each of the prepared buffer solutions.
-
Ensure complete dissolution of the drug.
-
-
Sample Incubation:
-
Aliquot the this compound solutions into suitable vials.
-
Store the vials at the desired temperatures (e.g., 2-8°C and 40°C).
-
-
Sample Analysis:
-
At specified time points (e.g., initial, 2 days, 4 days, 1 week, 2 weeks), withdraw samples from each condition.
-
Visually inspect the samples for any precipitation or color change.
-
Measure the pH of the samples to check for any drift.
-
Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of this compound and the presence of any degradation products.
-
-
Data Analysis:
-
Plot the concentration of this compound as a function of time for each pH and temperature condition.
-
Calculate the percentage of remaining this compound and the percentage of any observed impurities at each time point.
-
Visualizations
Caption: Troubleshooting workflow for this compound stability issues.
References
Addressing poor oral absorption of Brincidofovir in pharmacokinetic studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the pharmacokinetics of Brincidofovir, with a focus on addressing its poor oral absorption.
Troubleshooting Guides
Issue: Low Oral Bioavailability in Preclinical Models
Question: We are observing significantly lower than expected oral bioavailability of this compound in our animal models. What are the potential causes and how can we troubleshoot this?
Answer:
Low oral bioavailability of this compound is a known challenge. Here are the primary factors to investigate:
-
Formulation In-vivo Performance: this compound is a lipophilic molecule, and its absorption is highly dependent on the formulation's ability to present it in a solubilized state at the site of absorption.
-
Recommendation: Evaluate the in-vivo dispersion and solubilization of your formulation. Consider using a self-emulsifying drug delivery system (SEDDS) or a lipid-based formulation to improve its presentation in the gastrointestinal (GI) tract.
-
-
Intestinal Metabolism: As a lipid conjugate, this compound is susceptible to hydrolysis by intestinal esterases, which would cleave the lipid tail and release cidofovir prematurely in the intestinal lumen. Cidofovir itself has very poor oral bioavailability.
-
Recommendation: Investigate the metabolic stability of this compound in intestinal homogenates or microsomes from the animal species you are using. Co-administration with esterase inhibitors in preclinical studies can help determine the extent of this issue.
-
-
Efflux Transporter Activity: this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal epithelium, which would actively pump the drug back into the GI lumen, reducing its net absorption.
-
Recommendation: Conduct bi-directional transport studies using Caco-2 cell monolayers to determine the efflux ratio. Co-dosing with known P-gp inhibitors can confirm the involvement of this transporter.
-
-
Food Effects: The presence and type of food in the GI tract can significantly impact the absorption of lipophilic drugs. High-fat meals, in particular, can decrease the absorption of this compound.
-
Recommendation: Standardize feeding protocols in your animal studies. Conduct studies in both fasted and fed states to characterize the food effect on your specific formulation.
-
Issue: High Inter-individual Variability in Pharmacokinetic Profiles
Question: We are observing high variability in the plasma concentrations of this compound between individual animals in our studies. What could be the reasons for this?
Answer:
High inter-individual variability is a common issue with orally administered lipophilic drugs. Key factors to consider include:
-
Physiological Differences: Variations in gastric emptying time, intestinal motility, and levels of intestinal lipases and esterases among animals can lead to significant differences in drug absorption.
-
Formulation Robustness: The performance of your formulation may be highly sensitive to the physiological environment of the GI tract.
-
Recommendation: Assess the robustness of your formulation to variations in pH and bile salt concentrations that mimic the conditions of the GI tract.
-
-
Genetic Polymorphisms: Differences in the expression and activity of drug transporters (e.g., P-gp) and metabolizing enzymes among outbred animal strains can contribute to variability.
-
Recommendation: If possible, use well-characterized, inbred animal strains to minimize genetic variability.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism limiting this compound's oral absorption?
A1: The primary limitation is its classification as a Biopharmaceutics Classification System (BCS) Class IV drug, meaning it has both low aqueous solubility and low intestinal permeability.[1] As a lipid conjugate, it is designed to utilize endogenous lipid uptake pathways, but its absorption can be hindered by enzymatic degradation in the gut and potential efflux by intestinal transporters.[2][3]
Q2: How does the lipid side chain of this compound facilitate its absorption?
A2: The lipid component of this compound is designed to mimic lysophosphatidylcholine, a naturally occurring lipid.[1] This allows it to be recognized and taken up by endogenous lipid absorption pathways in the small intestine.[2] Once inside the enterocytes, the lipid moiety is cleaved to release the active drug, cidofovir.[4]
Q3: Are there alternative formulations to improve this compound's oral delivery?
A3: Yes, various formulation strategies can be explored to enhance the oral bioavailability of this compound. These include the development of nanoformulations, such as solid lipid nanoparticles (SLNs) or nanoemulsions, to increase the surface area for absorption and protect the drug from degradation.[5] Self-microemulsifying drug delivery systems (SMEDDS) are also a promising approach to improve its solubilization in the GI tract.[6]
Q4: What are the common gastrointestinal side effects observed with oral this compound, and how can they be managed in preclinical studies?
A4: Common GI adverse events reported in clinical trials include diarrhea, nausea, vomiting, and abdominal pain.[7][8] In preclinical studies, it is important to monitor animals for these signs. If significant toxicity is observed, consider dose reduction or exploring alternative, less irritating formulations.
Quantitative Data from Pharmacokinetic Studies
| Parameter | Tablet Formulation | Oral Suspension | Reference |
| Oral Bioavailability | 13.4% | 16.8% | [9] |
| Cmax (ng/mL) | 480 | - | [10] |
| Tmax (hours) | 3 | - | [10] |
| AUC (ng·hr/mL) | 3400 | - | [11] |
Table 1: Human Pharmacokinetic Parameters of this compound
| Animal Model | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hours) | AUC (ng·hr/mL) | Reference |
| Rabbit | 20 | 3.99 (pg/10^6 cells) | 24 | 136 (pg*h/10^6 cells) | [12] |
| Prairie Dog | 5 | (Not Reported) | 4-8 | (Not Reported) | [13] |
| Prairie Dog | 20 | (Not Reported) | 4-8 | (Not Reported) | [13] |
Table 2: Preclinical Pharmacokinetic Parameters of this compound
Experimental Protocols
Caco-2 Permeability Assay
This protocol is a standard method to assess the intestinal permeability of a drug candidate and to investigate the potential for active transport.
1. Cell Culture:
-
Caco-2 cells are seeded on Transwell inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker like Lucifer Yellow.
2. Permeability Assay:
-
The culture medium is replaced with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) on both the apical (AP) and basolateral (BL) sides of the monolayer.
-
The test compound (this compound) is added to the donor chamber (AP for absorption studies, BL for efflux studies).
-
Samples are collected from the receiver chamber at predetermined time points (e.g., 30, 60, 90, 120 minutes).
-
The concentration of the compound in the samples is quantified by LC-MS/MS.
3. Data Analysis:
-
The apparent permeability coefficient (Papp) is calculated using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
-
The efflux ratio (ER) is calculated as Papp (B-A) / Papp (A-B). An ER greater than 2 suggests the involvement of active efflux.
In Situ Single-Pass Intestinal Perfusion (SPIP) in Rats
This in-situ model provides a more physiologically relevant assessment of intestinal absorption.
1. Surgical Procedure:
-
A rat is anesthetized, and the abdomen is opened with a midline incision.
-
A segment of the small intestine (e.g., jejunum) of a defined length is isolated and cannulated at both ends, while maintaining its blood supply.
-
The intestinal segment is rinsed with warm saline to remove any contents.
2. Perfusion:
-
The perfusion solution containing this compound and a non-absorbable marker (e.g., phenol red) is perfused through the intestinal segment at a constant flow rate (e.g., 0.2 mL/min).
-
The system is allowed to equilibrate for a period (e.g., 30 minutes) before collecting samples from the outlet.
-
Samples of the perfusate are collected at regular intervals for a defined period (e.g., 90 minutes).
3. Data Analysis:
-
The concentration of this compound and the non-absorbable marker in the collected samples is determined.
-
The net water flux is calculated based on the change in concentration of the non-absorbable marker.
-
The effective permeability (Peff) is calculated based on the disappearance of the drug from the perfusate, corrected for water flux.
Visualizations
Caption: Experimental workflow for assessing this compound's oral absorption.
Caption: Proposed mechanism of this compound's intestinal absorption and barriers.
Caption: Decision tree for troubleshooting poor oral absorption of this compound.
References
- 1. chimerix.com [chimerix.com]
- 2. Oral this compound Therapy for Monkeypox Outbreak: A Focused Review on the Therapeutic Potential, Clinical Studies, Patent Literature, and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. In situ perfusion in rodents to explore intestinal drug absorption: challenges and opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Interactions of Insoluble Residue from Enzymatic Hydrolysis of Brewer's Spent Grain with Intestinal Microbiota in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Intestinal absorption enhancement of the ester prodrug tenofovir disoproxil fumarate through modulation of the biochemical barrier by defined ester mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. Novel derivatives of this compound and (S)-9-(3-hydroxy-2-phosphonylmethoxypropyl)adenine inhibit orthopoxviruses and human adenoviruses more potently than this compound - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing elevations in serum transaminases observed during in vivo experiments with Brincidofovir.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is an orally bioavailable prodrug of cidofovir, an antiviral agent.[1][2][3] Its lipid-conjugated structure allows for efficient entry into cells, where it is converted to its active form, cidofovir diphosphate.[1][2][3][4][5] This active metabolite inhibits viral DNA polymerase, a crucial enzyme for the replication of various double-stranded DNA (dsDNA) viruses.[1][4][5]
Q2: Is it common to observe elevated serum transaminases with this compound administration in vivo?
A2: Yes, elevations in serum transaminases, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), have been reported in both preclinical and clinical studies of this compound.[6] However, these elevations are generally characterized as mild to moderate, transient, and asymptomatic.[6]
Q3: What is the likely mechanism behind this compound-related transaminase elevations?
A3: The exact mechanism of this compound-induced hepatotoxicity is not fully elucidated. However, it is hypothesized to be related to the intracellular accumulation of the active metabolite, cidofovir, in hepatocytes. While the lipid tail of this compound enhances its uptake into cells and reduces the risk of kidney damage seen with intravenous cidofovir, high intracellular concentrations in the liver could potentially lead to cellular stress and subsequent release of transaminases.
Q4: Are the observed transaminase elevations with this compound indicative of severe liver injury?
A4: Generally, the transaminase elevations seen with this compound in clinical trials have not been associated with severe, clinically apparent liver injury.[6] The elevations are often self-limiting and resolve upon discontinuation of the drug.[6] However, as with any drug-induced liver injury (DILI), careful monitoring is essential.
Q5: What are the typical dosages of this compound used in preclinical and clinical studies?
A5: Dosages vary depending on the animal model and clinical indication. In preclinical studies with rabbits, dose regimens such as 20/5/5 mg/kg administered every 48 hours have been used.[7] In clinical trials for the prevention of cytomegalovirus (CMV), a dose of 100 mg twice weekly was evaluated.[8] For the treatment of smallpox, the recommended dose is two 200 mg doses given one week apart.
Data Presentation: Summary of this compound-Related Transaminase Elevations
| Study Type | Species/ Population | This compound Dose | Frequency of Transaminase Elevation | Magnitude of Elevation | Reference |
| Preclinical | Rabbits | 20/20/20 mg/kg q48h | Not specified | Not specified | [7] |
| Preclinical | Rabbits | 20/5/5 mg/kg q48h | Not specified | Statistically significant survival benefit observed | [7] |
| Preclinical | Mice | Not specified | Not specified | Not specified | [7] |
| Clinical Trial (CMV Prophylaxis) | Allogeneic HCT recipients | 100 mg twice weekly | More frequent than placebo | Dose-limiting toxicity at 200 mg twice weekly | [8] |
| Clinical Trial (Adenovirus) | Immunocompromised patients | Not specified | Not specified | Not specified | [9][10] |
| Clinical Trial (General) | Patients with various viral infections | Optimal recommended dose | 8% (24 of 292) | Mild-to-moderate, asymptomatic, and transient | [6] |
| Clinical Trial (CMV/Adenovirus prevention post-HSCT) | Adults and children post-HSCT | Not specified | 22% (vs. 16% in placebo) | ALT >5x ULN in 1.8% (vs. 1.4% in placebo) | [6] |
| Clinical Observation (Mpox) | Mpox virus-infected subjects | Not specified | Frequent | Asymptomatic, transient, without concurrent bilirubin elevation | [6] |
Experimental Protocols
Protocol for Monitoring Liver Function in Mice Treated with this compound
1. Animal Model:
-
Species: C57BL/6 or BALB/c mice, 8-10 weeks old.
-
Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatization: Allow a minimum of 7 days for acclimatization before the start of the experiment.
2. Dosing:
-
Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) for oral gavage.
-
Dose Administration: Administer this compound orally at the desired dose levels. Include a vehicle control group.
3. Monitoring Schedule:
-
Baseline: Collect blood samples from all animals before the first dose to establish baseline liver enzyme levels.
-
During Treatment: Collect blood samples at regular intervals during the treatment period (e.g., weekly or bi-weekly).
-
Post-Treatment: Collect blood samples at the end of the study and potentially at a follow-up time point to assess for reversibility of any observed effects.
4. Blood Collection:
-
Method: Use a minimally invasive technique such as submandibular or saphenous vein bleeding.
-
Volume: Collect approximately 50-100 µL of blood into serum separator tubes.
-
Processing: Allow blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 10 minutes to separate serum. Store serum at -80°C until analysis.
5. Biomarker Analysis:
-
Primary Panel:
-
Alanine Aminotransferase (ALT)
-
Aspartate Aminotransferase (AST)
-
-
Secondary Panel (if significant elevations are observed):
-
Alkaline Phosphatase (ALP)
-
Total Bilirubin
-
Albumin
-
-
Method: Use a commercially available veterinary chemistry analyzer or specific ELISA kits for each biomarker.
6. Histopathology (optional but recommended for mechanistic studies):
-
At the end of the study, euthanize the animals and collect liver tissue.
-
Fix a portion of the liver in 10% neutral buffered formalin for paraffin embedding and hematoxylin and eosin (H&E) staining to assess for liver morphology, inflammation, and necrosis.
-
Snap-freeze another portion of the liver in liquid nitrogen for potential molecular analysis (e.g., gene expression, protein analysis).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Mild to Moderate Transaminase Elevation (<5x ULN) | Expected pharmacological effect of this compound | - Continue monitoring at the scheduled intervals.- Ensure proper handling and dosing techniques.- Consider including a lower dose group in subsequent experiments. |
| Significant Transaminase Elevation (>5x ULN) | - High dose of this compound.- Individual animal sensitivity.- Underlying health issue in the animal. | - Consider reducing the dose or discontinuing treatment for the affected animal(s).- Increase the frequency of monitoring for the affected cohort.- Perform a thorough health check of the animals.- If the elevation persists or worsens, consider humane euthanasia and perform necropsy with histopathological analysis of the liver. |
| Transaminase Elevation with Clinical Signs of Illness (e.g., weight loss, lethargy) | Potential for more severe liver injury. | - Immediately discontinue this compound treatment for the affected animal(s).- Provide supportive care as advised by a veterinarian.- Collect blood for a full liver panel analysis.- Consider humane euthanasia and perform a full necropsy. |
| High Variability in Transaminase Levels within a Group | - Inconsistent dosing.- Genetic variability in the animal strain.- Underlying subclinical infections. | - Review and standardize the oral gavage technique.- Increase the number of animals per group to improve statistical power.- Ensure the health status of the animals before starting the experiment. |
Visualizations
Caption: Mechanism of this compound action and proposed pathway for transaminase elevation.
Caption: Experimental workflow for in vivo liver safety monitoring of this compound.
Caption: Troubleshooting decision tree for managing elevated transaminases.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C27H52N3O7P | CID 483477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. drugs.com [drugs.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A Randomized, Double-Blind, Placebo-Controlled Phase 3 Trial of Oral this compound for Cytomegalovirus Prophylaxis in Allogeneic Hematopoietic Cell Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. symbiopharma.com [symbiopharma.com]
Strategies to reduce Brincidofovir-induced crypt injury in intestinal models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding Brincidofovir (BCV)-induced crypt injury in intestinal models.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of this compound-induced intestinal toxicity?
A1: The leading hypothesis is that the oral formulation of this compound leads to high concentrations of its active form, cidofovir, within the intestinal epithelium.[1][2] this compound is a lipid conjugate of cidofovir, designed for better oral bioavailability by utilizing lipid uptake pathways in enterocytes.[3] Once inside the cell, the lipid moiety is cleaved, releasing cidofovir, which can then induce apoptosis, leading to gastrointestinal (GI) toxicity.[1][4]
Q2: What are the key histological features of this compound-induced crypt injury?
A2: Histopathological examination of intestinal biopsies from patients with this compound-related GI toxicity has revealed marked crypt drop out (destruction and loss of intestinal crypts), moderate epithelial apoptosis, and edema in the lamina propria.[1][2][5] These features can be similar to those seen in graft-versus-host disease (GVHD) and mycophenolate mofetil toxicity, creating diagnostic challenges in transplant patients.[1][2][5][6]
Q3: What are the common GI side effects observed in clinical settings?
A3: The most common adverse reactions are diarrhea and nausea.[7][8] Other reported symptoms include vomiting, abdominal pain or cramps, and decreased appetite.[1][7][8][9] In severe cases, hematochezia (fresh blood in the stool) and anorexia have been observed.[2][5]
Q4: Are there strategies to mitigate this GI toxicity?
A4: The primary management strategy upon diagnosis is the discontinuation of this compound, which has been shown to lead to the improvement of GI symptoms within about two weeks, often with supportive care.[1][2][5] Preclinical data has shown that an intravenous (IV) formulation of this compound results in significantly lower drug exposure in the small intestine compared to the oral formulation, suggesting a potential strategy to reduce GI side effects while maintaining efficacy in other target organs.[10]
Q5: What signaling pathways could be targeted to reduce the intestinal injury?
A5: The primary described mechanism is apoptosis.[1][2] However, necroptosis, a form of programmed necrosis, is increasingly recognized as a critical pathway in intestinal inflammation and epithelial cell death.[11] This pathway is mediated by Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed-Lineage Kinase-like domain (MLKL).[12][13] Investigating inhibitors of the RIPK1/RIPK3/MLKL axis could be a novel therapeutic strategy to protect the intestinal crypts from this compound-induced injury.
Troubleshooting Guides
Q1: We are observing high variability in the severity of intestinal injury in our rodent model after oral this compound administration. What could be the cause?
A1: High variability can stem from several factors:
-
Gavage Technique: Inconsistent oral gavage can lead to variable drug delivery to the GI tract. Ensure all personnel are thoroughly trained and using a consistent technique.
-
Food Intake: The presence of food in the stomach can alter drug absorption. This compound can be taken with a low-fat meal or on an empty stomach.[7] Standardize the fasting period for animals prior to dosing to ensure consistent absorption.
-
Microbiome Differences: The gut microbiome can influence drug metabolism and intestinal health. Ensure that animals are co-housed or have a similar microbiome composition if possible.
-
Underlying Health Status: Ensure all animals are healthy and free of subclinical infections that could exacerbate intestinal injury.
Q2: Our intestinal organoid model shows significant cell death with this compound, but we are unsure if it is apoptosis or another mechanism. How can we clarify this?
A2: To dissect the cell death mechanism, you should perform a panel of assays:
-
Confirm Apoptosis: Use assays like TUNEL staining to detect DNA fragmentation or Western blotting for cleaved Caspase-3, a key executioner caspase in apoptosis.
-
Investigate Necroptosis: As a potential alternative or parallel pathway, assess the phosphorylation of RIPK3 and MLKL via Western blot.[11] These are hallmark indicators of necroptotic pathway activation.
-
Use Pathway Inhibitors: Treat organoids with a pan-caspase inhibitor (like Z-VAD-FMK) to block apoptosis or a necroptosis inhibitor (like Necrostatin-1 for RIPK1 or GSK'872 for RIPK3) alongside this compound. A rescue of cell viability by one of these inhibitors would strongly suggest the involvement of that specific pathway.
Q3: We want to screen for compounds that protect against this compound toxicity. What is a reliable experimental workflow?
A3: A robust screening workflow should start with a simple in vitro model and progress to more complex systems.
-
In Vitro Cell Line Screen: Use a human intestinal epithelial cell line (e.g., Caco-2). Determine the EC50 of this compound. Co-administer your test compounds with a fixed, toxic concentration of this compound and measure cell viability (e.g., using a crystal violet stain or MTS assay) to identify protective agents.[4]
-
Organoid Model Validation: Test promising candidates in a 3D intestinal organoid model. This better recapitulates the crypt-villus architecture and cellular diversity of the intestine. Assess both cell viability and specific markers of apoptosis and/or necroptosis.
-
In Vivo Efficacy Study: Validate the most effective compounds in a rodent model of this compound-induced intestinal injury.[14][15] Administer the protective compound before or concurrently with this compound and assess outcomes through clinical signs (diarrhea, weight loss) and terminal histological analysis of the intestinal tissue.
Data Summaries
Table 1: Comparison of Oral vs. Intravenous this compound Exposure in Preclinical Models
| Feature | Oral this compound | Intravenous (IV) this compound | Implication for Research |
|---|---|---|---|
| Intestinal Exposure | High and variable drug exposure in the small intestine.[10] | Low and constant exposure levels in the small intestine.[10] | The IV route may serve as a negative control for GI-specific toxicity in animal models. |
| Systemic Exposure | Consistent drug exposure in target organs like the liver and kidney.[10] | Uniform drug exposure across key organs, including the intestine, liver, and kidney.[10] | Both routes achieve systemic distribution for antiviral efficacy. |
| CNS Exposure | Lower | Higher concentrations observed in the central nervous system.[10] | IV formulation may be more suitable for studying CNS viral infections. |
| GI Toxicity Potential | High; associated with diarrhea, nausea, and crypt injury.[9] | Low; predicted to reduce or eliminate GI side effects.[10] | Provides a direct strategy to mitigate intestinal injury. |
Table 2: Example Histopathological Scoring System for Crypt Injury
| Score | Crypt Appearance | Epithelial Integrity | Lamina Propria |
|---|---|---|---|
| 0 (Normal) | Intact, well-formed crypts with normal cell proliferation. | No apoptotic bodies; intact surface epithelium. | Normal cellularity. |
| 1 (Mild) | Occasional crypts with regenerative changes; rare crypt abscesses. | Few scattered apoptotic bodies in crypt epithelium. | Mild inflammatory infiltrate. |
| 2 (Moderate) | Multiple damaged crypts; evidence of crypt dropout.[2] | Moderate number of apoptotic bodies; focal surface erosions. | Moderate inflammatory infiltrate and edema.[2] |
| 3 (Severe) | Widespread and marked crypt dropout.[2] | Extensive apoptosis and epithelial denudation. | Severe inflammatory infiltrate and edema.[2] |
Experimental Protocols
Protocol 1: Histological Assessment of Crypt Injury
-
Tissue Collection: Euthanize animals and collect segments of the small intestine (duodenum, jejunum, ileum) and colon.
-
Fixation: Gently flush the lumen with cold PBS, then fix the tissue in 10% neutral buffered formalin for 24 hours.
-
Processing: Process the fixed tissues and embed them in paraffin wax.
-
Sectioning: Cut 4-5 µm thick sections and mount them on glass slides.
-
Staining: Perform standard Hematoxylin and Eosin (H&E) staining to visualize tissue morphology.
-
Microscopy: Examine slides under a light microscope. Assess for crypt dropout, epithelial apoptosis, inflammatory cell infiltration, and edema in the lamina propria, using a scoring system like the one in Table 2.[2][6]
Protocol 2: In Vitro Cytotoxicity Assay in Intestinal Epithelial Cells
-
Cell Seeding: Seed Caco-2 cells (or another relevant intestinal cell line) in a 96-well plate and allow them to form a confluent monolayer.
-
Drug Treatment: Prepare serial dilutions of this compound and potential protective compounds in cell culture medium.
-
Incubation: Add the drug treatments to the cells and incubate for a predetermined time (e.g., 72 hours). Include uninfected, untreated cells as a toxicity control.[4]
-
Cell Viability Staining: Remove the medium and stain the viable cells with 0.5% crystal violet solution in 20% methanol.[4]
-
Quantification: After washing and drying, solubilize the stain with methanol or a similar solvent. Read the optical density at 570 nm using a plate reader to quantify the relative number of viable cells.[4]
-
Analysis: Calculate the half-maximal effective concentration (EC50) or assess the percentage of cell survival in co-treatment groups compared to this compound alone.
Diagrams: Pathways and Workflows
Caption: Proposed mechanism of oral this compound toxicity in enterocytes.
Caption: The RIPK1/RIPK3/MLKL-mediated necroptosis signaling pathway.
Caption: A multi-step workflow for identifying and validating protective agents.
References
- 1. This compound (CMX001) Toxicity Associated with Epithelial Apoptosis and Crypt Drop Out in a Hematopoietic Cell Transplant Patient: Challenges in Distinguishing Drug Toxicity from GVHD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. In Vitro Efficacy of this compound against Variola Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (CMX001) Toxicity Associated With Epithelial Apoptosis and Crypt Drop Out in a Hematopoietic Cell Transplant Patient: Challenges in Distinguishing Drug Toxicity From GVHD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. drugs.com [drugs.com]
- 8. drugs.com [drugs.com]
- 9. This compound: understanding its unique profile and potential role against adenovirus and other viral infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. globalbiodefense.com [globalbiodefense.com]
- 11. JCI Insight - Epithelial Gab1 calibrates RIPK3-dependent necroptosis to prevent intestinal inflammation [insight.jci.org]
- 12. Frontiers | RIPK1 in necroptosis and recent progress in related pharmaceutics [frontiersin.org]
- 13. Frontiers | Combined Knockout of RIPK3 and MLKL Reveals Unexpected Outcome in Tissue Injury and Inflammation [frontiersin.org]
- 14. m.youtube.com [m.youtube.com]
- 15. Frontiers | NSAID-Associated Small Intestinal Injury: An Overview From Animal Model Development to Pathogenesis, Treatment, and Prevention [frontiersin.org]
Validation & Comparative
Brincidofovir Demonstrates Superior In Vitro Potency Against Adenovirus Compared to Cidofovir
For Immediate Release
[City, State] – [Date] – In the landscape of antiviral therapeutics for adenovirus infections, in vitro studies consistently demonstrate the superior potency of brincidofovir over its parent compound, cidofovir. Experimental data reveal that this compound, a lipid conjugate of cidofovir, exhibits significantly lower half-maximal effective concentrations (EC50) against a range of adenovirus serotypes, indicating a more potent inhibition of viral replication at smaller doses.
The enhanced antiviral activity of this compound is attributed to its unique molecular structure. The lipid moiety facilitates efficient entry into cells, leading to higher intracellular concentrations of the active metabolite, cidofovir diphosphate.[1] This active form then acts as a competitive inhibitor and an alternative substrate for the viral DNA polymerase, ultimately terminating viral DNA chain elongation and halting replication.
Comparative In Vitro Potency (EC50)
The following table summarizes the in vitro potency of this compound and cidofovir against various human adenovirus (HAdV) serotypes as determined by different experimental assays. It is important to note that direct head-to-head comparisons across a wide range of serotypes in a single study are limited, and EC50 values can vary based on the cell lines and assay methods used.
| Adenovirus Serotype | This compound (BCV) EC50 (µM) | Cidofovir (CDV) EC50 (µM) | Fold Difference (CDV/BCV) | Reference |
| Multiple Serotypes | ~0.02 | - | - | [1] |
| AdV-2 (Type C) | Value not explicitly stated, but lower than derivatives | - | - | [2] |
| AdV-5 (Type C) | 2.1-fold lower than CDV | 1.9-fold higher than BCV | 2.1 | [3] |
| AdV-21 (Type B) | Value not explicitly stated, but lower than derivatives | - | - | [2] |
| Various Clinical Isolates | - | 24 (mean) | - | [4] |
| Reference Strains | - | 17 - 81 | - | [5] |
Note: The table compiles data from multiple sources. A direct comparison is best made when data is generated from the same study under identical conditions.
The data indicates that this compound is substantially more potent than cidofovir, with EC50 values in the nanomolar range compared to the micromolar range for cidofovir. This heightened potency suggests that lower concentrations of this compound are required to achieve the same level of antiviral effect in vitro.
Mechanism of Action: A Tale of Two Drugs
This compound is a prodrug of cidofovir, meaning it is administered in an inactive form and is converted to the active drug within the body. The key difference lies in its lipid tail, which enhances its ability to enter cells. Once inside, cellular enzymes cleave off this lipid portion, releasing cidofovir monophosphate, which is then further phosphorylated to the active cidofovir diphosphate. This active metabolite inhibits the adenovirus DNA polymerase, a critical enzyme for viral replication. Cidofovir, on the other hand, is administered in its active form but has lower cell permeability and is associated with a higher risk of kidney damage (nephrotoxicity).
Caption: Intracellular activation pathway of this compound and Cidofovir.
Experimental Protocols
The in vitro potency of this compound and cidofovir against adenovirus is primarily determined using two types of assays: the Plaque Reduction Assay and the Quantitative PCR (qPCR)-based Assay.
Plaque Reduction Assay
This assay is a functional method to measure the ability of an antiviral compound to inhibit the cytopathic effect (CPE) of the virus, which is the formation of plaques (areas of cell death) in a cell monolayer.
Methodology:
-
Cell Seeding: A monolayer of a suitable host cell line (e.g., A549 cells) is grown in multi-well plates.
-
Virus Infection: The cells are infected with a known amount of adenovirus.
-
Drug Treatment: Immediately after infection, the cells are treated with serial dilutions of the antiviral drug (this compound or cidofovir).
-
Incubation: The plates are incubated for several days to allow for plaque formation. An overlay medium (e.g., containing agarose) is often added to restrict virus spread to adjacent cells, resulting in localized plaques.
-
Plaque Visualization and Counting: After the incubation period, the cells are fixed and stained (e.g., with crystal violet), and the plaques are counted.
-
EC50 Calculation: The EC50 value is calculated as the concentration of the drug that reduces the number of plaques by 50% compared to the untreated virus control.
Caption: Workflow for determining antiviral potency using a Plaque Reduction Assay.
Quantitative PCR (qPCR)-based Assay
This method quantifies the amount of viral DNA in infected cells, providing a measure of viral replication. It is often faster and more high-throughput than the plaque reduction assay.
Methodology:
-
Cell Culture and Infection: Similar to the plaque reduction assay, host cells are seeded and infected with adenovirus.
-
Drug Application: The infected cells are treated with various concentrations of the antiviral agent.
-
Incubation: The cells are incubated for a defined period to allow for viral replication.
-
DNA Extraction: Total DNA (both cellular and viral) is extracted from the cells.
-
qPCR: The amount of viral DNA is quantified using qPCR with primers and probes specific to a conserved region of the adenovirus genome.
-
EC50 Determination: The EC50 is the drug concentration that reduces the amount of viral DNA by 50% relative to the untreated control.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel derivatives of this compound and (S)-9-(3-hydroxy-2-phosphonylmethoxypropyl)adenine inhibit orthopoxviruses and human adenoviruses more potently than this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cidofovir Diphosphate Inhibits Adenovirus 5 DNA Polymerase via both Nonobligate Chain Termination and Direct Inhibition, and Polymerase Mutations Confer Cidofovir Resistance on Intact Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential susceptibility of adenovirus clinical isolates to cidofovir and ribavirin is not related to species alone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro susceptibility of adenovirus to antiviral drugs is species-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Brincidofovir and Tecovirimat Against Orthopoxviruses
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two key antiviral drugs, Brincidofovir (Tembexa®) and Tecovirimat (TPOXX®), for the treatment of infections caused by orthopoxviruses, including variola (smallpox), monkeypox (mpox), and vaccinia viruses. This analysis is supported by experimental data from in vitro and in vivo studies to inform research and development efforts.
Overview and Mechanism of Action
This compound and Tecovirimat represent two distinct and important strategies for combating orthopoxvirus infections. They target different stages of the viral lifecycle, which has significant implications for their efficacy, resistance profiles, and potential for use in combination therapy.[1]
This compound (BCV)
This compound is a lipid-conjugated prodrug of cidofovir (CDV), an acyclic nucleotide analog.[2][3][4] Its lipid moiety enhances oral bioavailability and intracellular uptake, mimicking natural lipids to enter cells.[2][3][5] Once inside the cell, the lipid is cleaved, releasing cidofovir. Cellular enzymes then phosphorylate cidofovir to its active form, cidofovir diphosphate (CDV-pp).[2][5][6]
CDV-pp acts as a competitive inhibitor of the viral DNA polymerase, an enzyme essential for the replication of the viral genome.[2][5][6] It can also be incorporated into the growing viral DNA chain, disrupting and terminating DNA synthesis.[2][5] This mechanism provides broad-spectrum activity against many double-stranded DNA (dsDNA) viruses.[4]
Tecovirimat (TCV)
Tecovirimat specifically targets the orthopoxvirus p37 protein (encoded by the F13L gene), which is a crucial component of the viral egress machinery.[7][8][9] This protein is highly conserved across orthopoxviruses.[7] The p37 protein is essential for the wrapping of intracellular mature virions (IMVs) with a double membrane to form intracellular enveloped virions (IEVs).[7][8]
By binding to and inhibiting the function of the p37 protein, tecovirimat effectively blocks the formation of EEVs (extracellular enveloped virions), which are necessary for cell-to-cell spread and dissemination of the virus throughout the host.[8][10] This traps the virus within the infected cell, preventing it from infecting other cells and thereby halting the progression of the disease.[8][10]
Comparative Efficacy Data
In Vitro Efficacy
Both drugs have demonstrated potent activity against a wide range of orthopoxviruses in cell culture assays. This compound generally shows higher potency (lower EC₅₀ values) compared to its parent compound, cidofovir.[11] Tecovirimat is also highly potent and specific to orthopoxviruses.[11][12]
| Virus | This compound (BCV) EC₅₀ (µM) | Tecovirimat (TCV) EC₅₀ (µM) | Cidofovir (CDV) EC₅₀ (µM) |
| Monkeypox Virus (Mpox) | 0.07 - 1.2[4] | 0.07 - 0.16[4] | 27 - 78[4] |
| Variola Virus (Smallpox) | ~0.004 - 0.01[11][12] | 0.01 - 0.07[12] | ~1.0 - 2.7[11] |
| Cowpox Virus | Reported higher potency than CDV[11] | Potent activity reported[12] | Potent activity reported |
| Vaccinia Virus | Reported higher potency than CDV[11] | Potent activity reported[12] | Potent activity reported |
| Ectromelia Virus (Mousepox) | Potent activity reported[11] | Potent activity reported[12] | Potent activity reported |
EC₅₀ (Half-maximal effective concentration) values can vary based on the cell line and specific viral strain used in the assay.
In Vivo Efficacy (Animal Models)
The efficacy of both drugs has been established under the FDA's "Animal Rule," using lethal orthopoxvirus infection models in animals to support their approval for treating smallpox.[12][13]
| Feature | This compound (BCV) | Tecovirimat (TCV) |
| Primary Animal Models | Rabbitpox virus in rabbits, Ectromelia virus in mice.[13][14] | Monkeypox virus in non-human primates, Rabbitpox virus in rabbits.[12] |
| Efficacy | Significantly reduced mortality and viral burden when administered post-exposure.[13][14][15] Efficacy trended lower when treatment was initiated later.[16] | High survival rates (>95%) when treatment was initiated up to 4 days post-infection.[12] Decreased lesion severity even with delayed administration.[4] |
| Other Models | Showed efficacy in prairie dogs challenged with monkeypox virus, though efficacy was lower than in other models.[16] Also effective in immunocompromised mouse models.[13] | Effective against ectromelia and cowpox in mice, and monkeypox in prairie dogs.[12] |
Pharmacokinetics and Administration
| Parameter | This compound (BCV) | Tecovirimat (TCV) |
| Administration | Oral (tablets, suspension).[3] | Oral (capsules), Intravenous.[10][17] |
| Bioavailability | Oral bioavailability is approximately 13-17%.[2][3] Designed for high intracellular drug concentration.[3] | Readily absorbed orally.[17] Bioavailability is increased when taken with a moderate-to-high fat meal.[10][18] |
| Metabolism | Hydrolyzed intracellularly to release cidofovir, which is then phosphorylated to the active form.[2][5] | Undergoes hydrolysis mediated by UGT1A1 and UGT1A4. Metabolites are not pharmacologically active.[17] |
| Active Form Half-Life | The active metabolite, cidofovir diphosphate, has a very long intracellular half-life, allowing for infrequent dosing (e.g., once weekly).[2][4] | Not applicable, the parent drug is the active molecule. |
| Protein Binding | >99% bound to plasma proteins.[2] | 77-82% bound to human plasma proteins.[17] |
| Key Considerations | Approved smallpox regimen is two doses, one on day 1 and one on day 8.[2] Longer regimens have been associated with increased mortality in other contexts.[2] | Oral doses are typically given twice daily for 14 days.[19] |
Resistance Profile
The distinct mechanisms of action of this compound and Tecovirimat result in different resistance profiles.
-
This compound : Resistance mutations are associated with the viral DNA polymerase gene.[1][13][20] Studies have shown that viruses resistant to BCV/CDV often exhibit attenuated virulence or reduced fitness in animal models.[1][9][13] The development of resistance is considered less likely to occur during a standard treatment course compared to tecovirimat.[13]
-
Tecovirimat : Resistance is associated with single amino acid changes in the target VP37 (F13L) protein.[21][22] Tecovirimat is described as having a low barrier to resistance, meaning small changes in the target protein can significantly reduce the drug's activity.[22] Resistance has been observed in clinical settings, particularly in severely immunocompromised patients undergoing prolonged treatment.[9][10][21][23]
Combination Therapy
Given their different mechanisms of action, combining this compound and Tecovirimat offers a promising strategy to increase efficacy and mitigate the risk of resistance.
-
Synergistic Effects : In vitro and in vivo studies have demonstrated that the combination of BCV and TCV is synergistic.[4][6][13]
-
Delayed Treatment : In a mouse model of cowpox, the combination was particularly effective, reducing mortality compared to either drug alone, especially when treatment was significantly delayed.[4]
-
Clinical Recommendation : For patients with or at risk for severe mpox, the CDC has suggested considering the addition of this compound or cidofovir to a tecovirimat regimen.[24][25]
Experimental Protocols
Cytopathic Effect (CPE) Inhibition Assay
This assay is a common in vitro method to determine the concentration of an antiviral agent required to inhibit virus-induced damage to cultured cells.
Objective: To determine the EC₅₀ of this compound and Tecovirimat against an orthopoxvirus (e.g., Vaccinia virus).
Materials:
-
Vero E6 or similar susceptible cell line
-
96-well cell culture plates
-
Growth medium (e.g., DMEM with 10% FBS)
-
Orthopoxvirus stock of known titer (e.g., Vaccinia virus)
-
This compound and Tecovirimat stock solutions
-
CellTiter-Glo® Luminescent Cell Viability Assay or Crystal Violet stain
-
CO₂ incubator (37°C, 5% CO₂)
Methodology:
-
Cell Plating: Seed 96-well plates with Vero E6 cells at a density that will form a confluent monolayer within 24 hours. Incubate plates at 37°C.
-
Drug Dilution: Prepare serial dilutions of this compound and Tecovirimat in assay medium (e.g., DMEM with 2% FBS). Include a "no drug" control.
-
Infection and Treatment: Once cells are confluent, remove the growth medium. Add the prepared drug dilutions to the appropriate wells. Subsequently, add the virus at a pre-determined multiplicity of infection (MOI) (e.g., 0.01) to all wells except the "cell control" wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C, or until approximately 90-100% cytopathic effect is observed in the "virus control" (no drug) wells.
-
Quantification of Cell Viability:
-
Crystal Violet Method: Aspirate the medium, fix the cells with formalin, and stain with 0.5% crystal violet solution. After washing and drying, solubilize the stain with methanol and read the absorbance at ~570 nm.
-
Luminescent Method: Use a commercial kit like CellTiter-Glo® to measure ATP levels, which correlate with the number of viable cells.
-
-
Data Analysis: Plot the cell viability (as a percentage of the cell control) against the drug concentration (log-transformed). Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the EC₅₀ value, which is the concentration of the drug that protects 50% of the cells from virus-induced CPE.
References
- 1. mdpi.com [mdpi.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Antivirals With Activity Against Mpox: A Clinically Oriented Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C27H52N3O7P | CID 483477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. What is the mechanism of Tecovirimat? [synapse.patsnap.com]
- 9. journals.asm.org [journals.asm.org]
- 10. Tecovirimat - Wikipedia [en.wikipedia.org]
- 11. View of Efficacy of three key antiviral drugs used to treat orthopoxvirus infections: a systematic review | Global Biosecurity [jglobalbiosecurity.com]
- 12. An overview of tecovirimat for smallpox treatment and expanded anti-orthopoxvirus applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. kce.fgov.be [kce.fgov.be]
- 15. nusearch.nottingham.ac.uk [nusearch.nottingham.ac.uk]
- 16. Pharmacokinetics and Efficacy of a Potential Smallpox Therapeutic, this compound, in a Lethal Monkeypox Virus Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. go.drugbank.com [go.drugbank.com]
- 18. siga.com [siga.com]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. Tecovirimat Resistance in Mpox Patients, United States, 2022-2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. TPOXX Resistance Risk ? Guidance for Tecovirimat Use Under Expanded Access Investigational New Drug Protocol during 2022 U.S. Monkeypox Outbreak [natap.org]
- 23. scienceopen.com [scienceopen.com]
- 24. Tecovirimat (TPOXX) for Treatment of Monkeypox | Monkeypox | CDC [cdc.gov]
- 25. cdc.gov [cdc.gov]
Navigating Brincidofovir Resistance in Cytomegalovirus: A Comparative Guide to UL54 Polymerase Mutations
For researchers, scientists, and drug development professionals, understanding the mechanisms of antiviral resistance is paramount. This guide provides a comprehensive comparison of Brincidofovir against other cytomegalovirus (CMV) antivirals, with a focus on resistance mutations in the UL54 DNA polymerase gene. Detailed experimental protocols and visual workflows are included to support further research and drug development efforts.
This compound (BCV) is a lipid conjugate of cidofovir (CDV) with potent activity against double-stranded DNA viruses, including human cytomegalovirus (HCMV). Its mechanism of action involves intracellular conversion to cidofovir diphosphate (CDV-PP), which acts as a competitive inhibitor of the viral DNA polymerase, encoded by the UL54 gene. However, the emergence of drug resistance, primarily through mutations in the UL54 gene, presents a clinical challenge. This guide details the key resistance mutations, their impact on antiviral susceptibility, and the methodologies used for their identification.
Comparative Analysis of Antiviral Susceptibility
Mutations in the CMV UL54 DNA polymerase can confer resistance to this compound and often result in cross-resistance to other antivirals that target the same enzyme. The following tables summarize the quantitative data on the impact of specific UL54 mutations on the efficacy of this compound and other commercially available CMV antivirals.
Table 1: this compound Resistance-Associated Mutations in CMV UL54 and Fold Change in EC50
| Mutation | Amino Acid Change | Fold Increase in this compound EC50 | Reference |
| E303D | Glutamic Acid to Aspartic Acid | 9.7 | [1] |
| E303G | Glutamic Acid to Glycine | 11.0 | [1] |
| N408K | Asparagine to Lysine | 11.0 | [1] |
| D413Y | Aspartic Acid to Tyrosine | 6.0 | [1] |
| D542E | Aspartic Acid to Glutamic Acid | >10 | |
| V812L | Valine to Leucine | 2.4 | [1] |
| E303G + V812L | Glutamic Acid to Glycine & Valine to Leucine | 17.0 | [1] |
EC50 (50% effective concentration) is the concentration of a drug that gives half-maximal response.
Table 2: Comparative Efficacy (EC50/IC50 in µM) of Antivirals Against Wild-Type and Resistant CMV Strains
| CMV Strain (UL54 Mutation) | This compound (nM) | Cidofovir (µM) | Ganciclovir (µM) | Foscarnet (µM) | Reference |
| Wild-Type (AD169) | ~1 | ~0.4 | ~3.8 | Varies | [2] |
| N408K | 11-fold increase | ~20-fold increase | ~4-fold increase | Susceptible | [1] |
| V812L | 2.4-fold increase | Low-level resistance | Low-level resistance | Low-level resistance | [1] |
| A987G | - | Resistant | Resistant | Susceptible | [2] |
| F412L | - | Resistant | - | - | [2] |
| D301N | - | - | Resistant | Susceptible | [3] |
| T700A | - | Susceptible | Susceptible | Resistant | [3] |
IC50 (50% inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Note: Direct comparative EC50/IC50 values for this compound against all listed mutants in a single study are limited. The table compiles data from multiple sources to provide a comparative overview. Fold-resistance is often reported and provides a clear indication of the impact of the mutation.
Experimental Protocols
Accurate identification and characterization of this compound resistance mutations are crucial for clinical management and drug development. The following are detailed methodologies for key experiments.
Phenotypic Drug Susceptibility Testing: Plaque Reduction Assay (PRA)
The Plaque Reduction Assay is the gold standard for determining the phenotypic susceptibility of CMV isolates to antiviral drugs.
Materials:
-
Human foreskin fibroblasts (HFFs) or other permissive cell lines
-
CMV-infected patient samples or laboratory strains
-
Dulbecco's Modified Eagle Medium (DMEM) with fetal bovine serum (FBS), antibiotics
-
Antiviral agents (this compound, Cidofovir, Ganciclovir, Foscarnet)
-
SeaPlaque Agarose
-
Formalin
-
Crystal Violet staining solution
Procedure:
-
Cell Culture: Seed HFFs in 24-well plates and grow to confluence.
-
Virus Inoculation: Infect confluent cell monolayers with a standardized inoculum of the CMV isolate (e.g., 100 plaque-forming units per well).
-
Drug Application: After a 90-minute adsorption period, remove the viral inoculum and overlay the cells with a medium containing 0.5% SeaPlaque agarose and serial dilutions of the antiviral drug.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 7-14 days, until plaques are visible in the control wells (no drug).
-
Plaque Visualization: Fix the cells with 10% formalin and stain with 0.8% crystal violet.
-
Data Analysis: Count the number of plaques in each well. The EC50 is calculated as the drug concentration that reduces the number of plaques by 50% compared to the control wells.
Genotypic Resistance Testing: Sanger Sequencing of the UL54 Gene
Sanger sequencing is a widely used method for identifying specific point mutations in the UL54 gene.
Materials:
-
DNA extraction kit
-
PCR amplification reagents (Taq polymerase, dNTPs, buffer)
-
Primers flanking the target regions of the UL54 gene
-
PCR purification kit
-
BigDye Terminator v3.1 Cycle Sequencing Kit
-
Capillary electrophoresis instrument
Procedure:
-
DNA Extraction: Extract viral DNA from the patient sample (e.g., plasma, whole blood) or cultured virus.
-
PCR Amplification: Amplify the target regions of the UL54 gene using specific primers. The amplified region should cover the codons known to be associated with resistance.
-
PCR Product Purification: Purify the PCR product to remove unincorporated primers and dNTPs.
-
Cycle Sequencing: Perform cycle sequencing using a BigDye Terminator kit. This reaction incorporates fluorescently labeled dideoxynucleotides (ddNTPs) that terminate the extension of the DNA strand.
-
Sequencing Product Purification: Purify the sequencing products to remove unincorporated ddNTPs.
-
Capillary Electrophoresis: Separate the fluorescently labeled DNA fragments by size using a capillary electrophoresis instrument.
-
Data Analysis: The sequence is read by detecting the fluorescence of the terminal ddNTP of each fragment. The resulting sequence is then compared to a wild-type reference sequence to identify any mutations.
Genotypic Resistance Testing: Next-Generation Sequencing (NGS) of the UL54 Gene
NGS allows for high-throughput sequencing and can detect minor resistant variants within a viral population.
Materials:
-
DNA extraction kit
-
NGS library preparation kit
-
Primers for targeted amplification of the UL54 gene
-
NGS sequencing instrument (e.g., Illumina, Ion Torrent)
-
Bioinformatics software for data analysis
Procedure:
-
DNA Extraction: Extract viral DNA from the clinical sample.
-
Library Preparation: Prepare a DNA library for sequencing. This involves fragmenting the DNA, adding adapters, and amplifying the library. Targeted amplification of the UL54 gene is performed during this step.
-
Sequencing: Sequence the prepared library on an NGS platform.
-
Data Analysis:
-
Read Mapping: Align the sequencing reads to a reference CMV genome.
-
Variant Calling: Identify single nucleotide variants (SNVs) and insertions/deletions (indels) by comparing the mapped reads to the reference sequence.
-
Annotation and Interpretation: Annotate the identified variants to determine their amino acid changes and compare them to a database of known resistance mutations. The frequency of each variant within the viral population is also determined.
-
Visualizing the Pathways and Processes
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz (DOT language).
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for CMV resistance testing.
References
Brincidofovir's Efficacy Against Cidofovir-Resistant Viral Strains: A Comparative Analysis
For Immediate Release
DURHAM, N.C. – A comprehensive analysis of available in-vitro data reveals that Brincidofovir (BCV), a lipid conjugate of cidofovir (CDV), largely retains potent antiviral activity against a range of DNA viruses, even in the presence of mutations conferring resistance to its parent compound, cidofovir. This guide provides a detailed comparison of the efficacy of this compound and Cidofovir against both wild-type and cidofovir-resistant strains of clinically significant viruses, including Cytomegalovirus (CMV), Adenovirus (AdV), and various poxviruses. The presented data, experimental protocols, and mechanistic diagrams are intended for researchers, scientists, and drug development professionals.
This compound is designed for enhanced intracellular delivery of cidofovir, leading to higher concentrations of the active antiviral metabolite, cidofovir diphosphate (CDV-PP).[1] This active form inhibits the viral DNA polymerase, a critical enzyme for viral replication.[1] Resistance to cidofovir typically arises from mutations in this viral DNA polymerase gene.[2][3] While these mutations can also reduce the susceptibility to this compound, the higher intracellular concentrations of CDV-PP achieved with this compound may overcome this resistance to a significant extent.
Comparative Antiviral Activity of this compound and Cidofovir
The following tables summarize the 50% effective concentration (EC50) values for this compound and Cidofovir against wild-type and cidofovir-resistant viral strains. Lower EC50 values indicate greater antiviral potency.
Table 1: Comparative Efficacy against Cytomegalovirus (CMV) Strains
| Virus Strain | Genotype (UL54 Mutation) | This compound EC50 (nM) | Cidofovir EC50 (µM) | Fold Change in Resistance (vs. WT) - this compound | Fold Change in Resistance (vs. WT) - Cidofovir |
| Wild-Type (AD169) | - | 0.2 - 0.5 | 0.23 - 2 | - | - |
| CDV-Resistant | D413Y | ~2.2 - 5.5 | >5 | 6 - 11 | >2.5 |
| CDV-Resistant | E303D | ~2.2 - 5.5 | >5 | 6 - 11 | >2.5 |
| CDV-Resistant | E303G | ~2.2 - 5.5 | >5 | 6 - 11 | >2.5 |
| CDV-Resistant | E303G + V812L | ~8.5 | >10 | 17 | >5 |
Data compiled from studies on novel CMV UL54 mutations selected under this compound pressure, which also confer Cidofovir resistance.[4]
Table 2: Comparative Efficacy against Adenovirus (AdV) Strains
| Virus Strain | Genotype (DNA Polymerase Mutation) | This compound EC50 (nM) | Cidofovir EC50 (µM) | Fold Change in Resistance (vs. WT) - this compound | Fold Change in Resistance (vs. WT) - Cidofovir |
| Wild-Type (AdV5) | - | ~10 | ~5 | - | - |
| BCV-Resistant (AdV5) | T87I + V303I | ~21 | ~9.5 | 2.1 | 1.9 |
Data derived from studies on recombinant Adenovirus 5 with mutations selected under this compound pressure.[5]
Table 3: Comparative Efficacy against Poxvirus Strains
| Virus Strain | Genotype (E9L Polymerase Mutation) | this compound EC50 (µM) | Cidofovir EC50 (µM) | Fold Change in Potency (BCV vs. CDV) | |---|---|---|---| | Variola virus (WT) | - | 0.05 - 0.21 | 1.37 - 28.45 | ~97-fold more potent | | Vaccinia virus (WT) | - | ~0.04 | ~50 | ~1250-fold more potent | | Vaccinia virus (CDV-Resistant) | A314V | ~0.12 - 0.28 | >150 | Still significantly more potent |
Data for Variola virus compiled from studies on multiple wild-type strains.[6] Data for Vaccinia virus compiled from studies on wild-type and cidofovir-resistant strains.[3]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the cross-resistance analysis of this compound.
Generation of Cidofovir-Resistant Viral Strains
This protocol describes a common method for selecting for drug-resistant virus variants in cell culture.
-
Virus Propagation: Wild-type virus is propagated in a suitable host cell line (e.g., human foreskin fibroblasts for CMV, A549 cells for adenovirus, Vero cells for poxviruses) to generate a high-titer stock.
-
Drug Selection: Confluent monolayers of the host cells are infected with the wild-type virus at a low multiplicity of infection (MOI). After a 1-2 hour adsorption period, the inoculum is removed, and culture medium containing a low concentration of cidofovir (typically near the EC50 value) is added.
-
Serial Passage: The virus is allowed to replicate until cytopathic effect (CPE) is observed. The virus-containing supernatant is then harvested and used to infect fresh cell monolayers with increasing concentrations of cidofovir. This process is repeated for multiple passages.
-
Plaque Purification: Once viral replication is observed at significantly higher drug concentrations, the resistant virus population is subjected to plaque purification to isolate clonal virus populations. This involves infecting cell monolayers with serial dilutions of the resistant virus stock and overlaying with a semi-solid medium (e.g., agarose) containing the selective concentration of cidofovir.
-
Genotypic Analysis: The viral DNA from plaque-purified resistant isolates is extracted, and the DNA polymerase gene (e.g., UL54 for CMV, E9L for poxviruses) is sequenced to identify mutations responsible for the resistance phenotype.
Antiviral Susceptibility Testing: Plaque Reduction Assay (PRA)
The PRA is the gold standard for determining the in-vitro efficacy of antiviral compounds.
-
Cell Seeding: Host cells are seeded in multi-well plates (e.g., 24-well plates) and grown to confluency.
-
Virus Inoculation: The cell monolayers are infected with a standardized amount of virus (e.g., 50-100 plaque-forming units per well).
-
Drug Application: After a 90-minute adsorption period, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., 0.5% agarose) containing serial dilutions of the antiviral drug (this compound or Cidofovir).
-
Incubation: The plates are incubated at 37°C in a CO2 incubator for a period that allows for plaque formation (typically 7-14 days for CMV, 2-3 days for poxviruses).
-
Plaque Visualization and Counting: The cells are fixed (e.g., with 10% formalin) and stained (e.g., with crystal violet). The viral plaques appear as clear zones against a stained cell monolayer and are counted.
-
EC50 Calculation: The drug concentration that inhibits the number of plaques by 50% compared to the virus control (no drug) is calculated and reported as the EC50 value.
Antiviral Susceptibility Testing: Quantitative PCR (qPCR)-Based Assay for Adenovirus
This method offers a higher-throughput alternative to the PRA for determining antiviral efficacy against adenovirus.
-
Cell Seeding and Infection: A549 cells are seeded in 96-well plates. The following day, the cells are infected with adenovirus at a defined MOI.
-
Drug Treatment: Following a 2-hour adsorption period, the inoculum is removed, and medium containing serial dilutions of the antiviral agent is added.
-
Incubation: The plates are incubated for 48-72 hours to allow for viral replication.
-
DNA Extraction: The cells are lysed, and total DNA is extracted.
-
Quantitative PCR: The amount of viral DNA in each well is quantified using a real-time PCR assay with primers and a probe specific for a conserved region of the adenovirus genome (e.g., the hexon gene).
-
EC50 Determination: The drug concentration that reduces the viral DNA yield by 50% relative to the virus control is calculated as the EC50 value.
Mechanistic and Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and processes involved in the action of and resistance to this compound.
References
- 1. Novel Method Based on Real-Time Cell Analysis for Drug Susceptibility Testing of Herpes Simplex Virus and Human Cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of Wild-Type and Cidofovir-Resistant Strains of Camelpox, Cowpox, Monkeypox, and Vaccinia Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation and characterization of cidofovir resistant vaccinia viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Cytomegalovirus UL54 DNA Polymerase Gene Mutations Selected In Vitro That Confer this compound Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. In Vitro Efficacy of this compound against Variola Virus - PMC [pmc.ncbi.nlm.nih.gov]
Brincidofovir Efficacy in Cyclophosphamide-Induced Immunosuppressed Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Brincidofovir's efficacy against other antiviral agents in cyclophosphamide-induced immunosuppressed animal models. The data presented is compiled from preclinical studies and is intended to inform researchers on the potential of this compound as a therapeutic agent for viral infections in immunocompromised hosts.
Comparative Efficacy of this compound
This compound, a lipid conjugate of cidofovir, has demonstrated potent antiviral activity against a broad spectrum of DNA viruses.[1] Its efficacy has been extensively evaluated in animal models where the immune system is suppressed by cyclophosphamide, mimicking the immunocompromised state in humans.
Adenovirus Infection Model (Syrian Hamster)
The Syrian hamster model of disseminated adenovirus (Ad) infection, induced by immunosuppression with cyclophosphamide, is a well-established platform for evaluating antiviral therapies.[2] Studies have consistently shown this compound's superiority over its parent drug, cidofovir, and other antivirals like ribavirin.
Table 1: Efficacy of this compound vs. Comparator Drugs against Adenovirus Type 5 in Immunosuppressed Hamsters [2]
| Treatment Group | Dosage | Viral Titer Reduction in Liver (log10 PFU/g) | Liver Pathology Score (0-4) |
| Placebo | - | 0 | 3.5 |
| This compound (CMX001) | 10 mg/kg, daily | > 4 | < 1 |
| Cidofovir | 20 mg/kg, daily | ~ 3 | ~ 1.5 |
| Ribavirin | 50 mg/kg, daily | No significant reduction | ~ 3.5 |
PFU = Plaque-Forming Units
Polyomavirus Infection Model (Mouse)
Recent studies have also explored the efficacy of this compound against polyomavirus infection in mouse models.[3][4] In these studies, this compound treatment resulted in a significant reduction in viral load in various organs.
Table 2: Efficacy of this compound against Mouse Polyomavirus (MuPyV) in Immunocompromised Mice [4]
| Treatment Group | Dosage | Viral DNA Reduction in Kidney (log10 copies/mg) | Viral DNA Reduction in Brain (log10 copies/mg) |
| Placebo | - | 0 | 0 |
| This compound (BCV) | 20 mg/kg, prophylactic | Significant Reduction | Significant Reduction |
| This compound (BCV) | 20 mg/kg, therapeutic | Significant Reduction | - |
Experimental Protocols
Cyclophosphamide-Induced Immunosuppression and Adenovirus Infection in Syrian Hamsters[2]
-
Animal Model: Male Syrian hamsters, 4-6 weeks old.
-
Immunosuppression: Cyclophosphamide is administered intraperitoneally (IP) at a dose of 100 mg/kg on days -2, 0, 2, 4, and 6 relative to virus infection.
-
Viral Infection: On day 0, hamsters are infected intravenously (IV) with human adenovirus type 5 (Ad5).
-
Antiviral Treatment:
-
This compound (CMX001): Administered orally (PO) or intraperitoneally (IP) at specified dosages.
-
Cidofovir: Administered intraperitoneally (IP) at specified dosages.
-
Ribavirin: Administered intraperitoneally (IP) at specified dosages.
-
-
Efficacy Endpoints:
-
Viral titers in the liver and other organs are determined by plaque assay.
-
Liver pathology is scored based on the severity of necrosis and inflammation.
-
Survival rates are monitored daily.
-
Polyomavirus Infection in Mice[4]
-
Animal Model: C57BL/6J mice.
-
Immunosuppression: While some studies use immunodeficient mouse strains, cyclophosphamide can also be used to induce immunosuppression.
-
Viral Infection: Mice are infected with mouse polyomavirus (MuPyV).
-
Antiviral Treatment: this compound is administered at specified dosages.
-
Efficacy Endpoints:
-
Viral DNA levels in kidney, brain, and spleen are quantified by qPCR.
-
Infectious virus production is measured.
-
Viremia is assessed.
-
Visualizations
Mechanism of Action of this compound
This compound is a prodrug that is efficiently taken up by cells. Intracellularly, it is converted to its active form, cidofovir diphosphate, which inhibits viral DNA polymerase, thereby halting viral replication.[5]
Caption: Intracellular activation of this compound and inhibition of viral DNA synthesis.
Experimental Workflow for Efficacy Validation
The following diagram illustrates a typical experimental workflow for validating the efficacy of an antiviral drug in a cyclophosphamide-induced immunosuppressed animal model.
Caption: Workflow for antiviral efficacy testing in an immunosuppressed animal model.
References
- 1. In Vitro Efficacy of this compound against Variola Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cidofovir and this compound reduce the pathology caused by systemic infection with human type 5 adenovirus in immunosuppressed Syrian hamsters, while ribavirin is largely ineffective in this model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits polyomavirus infection in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits polyomavirus infection in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Head-to-head comparison of oral vs. intravenous Brincidofovir pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
Brincidofovir, a lipid conjugate of cidofovir, is an antiviral drug with activity against a broad range of double-stranded DNA viruses. Its unique formulation is designed to enhance intracellular delivery of the active antiviral, cidofovir diphosphate, while minimizing the nephrotoxicity associated with intravenous cidofovir.[1] This guide provides a comparative analysis of the pharmacokinetic profiles of oral and intravenous formulations of this compound, supported by experimental data to inform preclinical and clinical research.
Quantitative Pharmacokinetic Data
The pharmacokinetic parameters of oral and intravenous this compound have been evaluated in healthy adult subjects. The following table summarizes the key findings from separate clinical trials. A single 100 mg oral dose is compared to a single 10 mg intravenous dose to provide a relevant comparison of drug exposure.
| Pharmacokinetic Parameter | Oral this compound (100 mg tablet) | Intravenous this compound (10 mg, 2-hour infusion) |
| Maximum Plasma Concentration (Cmax) | 251 ng/mL[2][3] | 613 ng/mL[2] |
| Area Under the Curve (AUC) | 1394 ng·hr/mL[2][3] | 1312 ng·hr/mL[2] |
| Time to Maximum Concentration (Tmax) | 3 hours[4] | Not Applicable (end of infusion) |
| Oral Bioavailability | 13.4% (tablet), 16.8% (suspension)[4] | Not Applicable |
Experimental Protocols
The data presented in this guide are derived from Phase 1 clinical trials in healthy adult volunteers. Below are the generalized methodologies employed in these studies.
Oral this compound Pharmacokinetic Study Protocol
A typical study to evaluate the pharmacokinetics of oral this compound involves the following steps:
-
Subject Recruitment: Healthy adult volunteers are enrolled in the study.
-
Dosing: A single oral dose of this compound (e.g., 100 mg tablet) is administered.[2][3]
-
Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration.
-
Plasma Separation: Blood samples are processed to separate plasma.
-
Bioanalysis: The concentration of this compound in plasma samples is determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[2][5]
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, AUC, and Tmax.
Intravenous this compound Pharmacokinetic Study Protocol
The protocol for an intravenous this compound pharmacokinetic study is as follows:
-
Subject Recruitment: Healthy adult male subjects are enrolled in a double-blind, placebo-controlled study.[2]
-
Dosing: Subjects are randomized to receive a single dose of intravenous this compound (e.g., 10 mg) or placebo administered as a 2-hour infusion.[2]
-
Blood Sampling: Plasma pharmacokinetic samples are collected over a period of 7 days.[2]
-
Plasma Separation: Blood samples are centrifuged to obtain plasma.
-
Bioanalysis: this compound concentrations in plasma are quantified using a validated HPLC-MS assay.[2]
-
Pharmacokinetic Analysis: Plasma pharmacokinetic parameters are determined by non-compartmental analysis.[2]
Visualizing the Experimental Workflow
The following diagrams illustrate the typical experimental workflow for a pharmacokinetic study and the metabolic pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics (PK) and Safety of Intravenous (IV) this compound (BCV) in Healthy Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Oral this compound Therapy for Monkeypox Outbreak: A Focused Review on the Therapeutic Potential, Clinical Studies, Patent Literature, and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1421. IV this compound (BCV): Pharmacokinetics (PK) and Safety of Multiple Ascending Doses (MAD) in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
Brincidofovir Demonstrates Superior Renal Safety Profile Over Cidofovir in Preclinical Assessments
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of preclinical data reveals a significantly improved renal cytotoxicity profile for brincidofovir compared to its predecessor, cidofovir. This comparison guide, intended for researchers, scientists, and drug development professionals, outlines the experimental evidence demonstrating this compound's reduced toxicity in renal proximal tubule cells, the primary site of cidofovir-induced nephrotoxicity.
Cidofovir, a potent antiviral agent, is known for its dose-limiting nephrotoxicity, which poses a significant challenge in clinical applications.[1] In contrast, this compound, a lipid-conjugated prodrug of cidofovir, has been specifically designed to enhance intracellular delivery while mitigating renal toxicity.[2][3][4] Experimental data underscores the mechanistic basis for this improved safety profile and highlights the differences in cellular interactions within the kidney.
Executive Summary of Comparative Cytotoxicity
The primary mechanism of cidofovir-induced renal toxicity involves its active uptake into proximal tubule epithelial cells by the human organic anion transporter 1 (OAT1).[5][6] This leads to high intracellular concentrations of the drug, subsequently triggering apoptosis and cell death.[1][7] this compound, however, is not a substrate for OAT1, a key factor contributing to its enhanced renal safety.[5][6][8] This fundamental difference in cellular transport results in significantly lower intracellular accumulation in renal cells and, consequently, reduced cytotoxicity.
While direct, head-to-head in vitro cytotoxicity studies comparing the IC50 values of this compound and cidofovir in renal proximal tubule cells are not extensively available in the public domain, the existing mechanistic and clinical data strongly support this compound's superior renal safety.
Quantitative Cytotoxicity Data: Cidofovir
In vitro studies have quantified the cytotoxic effects of cidofovir on human renal proximal tubule cells. Research has shown that cidofovir induces apoptosis in a concentration-dependent manner.
| Cell Line | Drug | Concentration Range | Endpoint | Key Findings | Reference |
| Primary Human Proximal Tubular Cells | Cidofovir | 10-40 µg/mL | Apoptosis | Peak apoptosis observed at 7 days. | [1][7] |
| HK-2 (Human Kidney Proximal Tubule Cell Line) | Cidofovir | 10-40 µg/mL | Apoptosis | Significant increase in apoptotic cells. | [9] |
Mechanistic Differences in Renal Cell Interaction
The distinct cytotoxicity profiles of this compound and cidofovir are rooted in their differential interaction with renal proximal tubule cells.
Cidofovir's Pathway to Nephrotoxicity
Cidofovir's entry into renal proximal tubule cells is actively mediated by the organic anion transporter 1 (OAT1).[6] This transport mechanism leads to a high intracellular accumulation of cidofovir, which, upon phosphorylation to its active diphosphate form, induces cellular stress and initiates the apoptotic cascade. A key event in this process is the activation of caspase-3, a critical executioner enzyme in apoptosis.[1] The co-administration of probenecid, an OAT1 inhibitor, has been shown to reduce cidofovir's nephrotoxicity by blocking its uptake into these cells.
This compound's Renal-Sparing Mechanism
This compound's unique lipid-conjugate structure allows it to bypass the OAT1 transporter.[5][6][8] Instead, it utilizes lipid uptake pathways for cellular entry, which are not predominantly active in renal proximal tubule cells for this compound.[2] This results in significantly lower intracellular concentrations of the active drug in these specific kidney cells, thereby avoiding the trigger for apoptosis. While this compound is intracellularly converted to cidofovir, the concentration reached in renal cells is insufficient to induce the same level of toxicity.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of this compound and cidofovir cytotoxicity are provided below.
Cell Culture
Human kidney proximal tubule epithelial cells (e.g., HK-2 cell line or primary cells) are cultured in appropriate media, such as Renal Epithelial Cell Basal Medium supplemented with growth factors, at 37°C in a humidified atmosphere with 5% CO2. Cells are seeded in multi-well plates and allowed to adhere and reach a specific confluency (typically 70-80%) before treatment.
Cytotoxicity and Cell Viability Assays
Objective: To quantify the effect of the compounds on cell viability.
Protocol (MTT Assay Example):
-
Seed cells in a 96-well plate at a density of 1 x 10^5 cells/mL and incubate for 24 hours.
-
Treat the cells with various concentrations of cidofovir or this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Following incubation, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Assays
Objective: To detect and quantify apoptosis (programmed cell death) induced by the compounds.
Protocol (Annexin V/Propidium Iodide Staining):
-
Seed cells in 24-well plates and treat with the compounds as described for the cytotoxicity assay.
-
After treatment, harvest the cells (including any floating cells in the supernatant) by trypsinization.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Protocol (Caspase-3 Activity Assay):
-
Treat cells with the compounds in a multi-well plate.
-
After treatment, lyse the cells to release intracellular contents.
-
Add a specific caspase-3 substrate (e.g., DEVD-pNA) to the cell lysate.
-
Incubate to allow for the enzymatic reaction.
-
Measure the cleavage of the substrate by reading the absorbance or fluorescence, depending on the substrate used.
-
Quantify caspase-3 activity relative to an untreated control.
Conclusion
The available evidence strongly indicates that this compound possesses a significantly more favorable renal safety profile than cidofovir. This is primarily attributed to its distinct mechanism of cellular uptake, which avoids the OAT1 transporter responsible for cidofovir's accumulation in renal proximal tubule cells. This key difference minimizes the risk of nephrotoxicity, a critical consideration in the development and clinical application of antiviral therapies. Further direct comparative in vitro studies would be valuable to precisely quantify the difference in cytotoxic potential between these two compounds in renal cell models.
References
- 1. Tubular cell apoptosis and cidofovir-induced acute renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (CMX001) for the Treatment of Severe Adenoviral Pneumonia in Kidney Transplant Recipient - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound Is Not a Substrate for the Human Organic Anion Transporter 1: A Mechanistic Explanation for the Lack of Nephrotoxicity Observed in Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chimerix.com [chimerix.com]
- 7. Tubular cell apoptosis and cidofovir-induced acute renal failure. - Post - Medbullets Step 1 [step1.medbullets.com]
- 8. This compound Is Not a Substrate for the Human Organic Anion Transporter 1: A Mechanistic Explanation for the Lack of Nephrotoxicity Observed in Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
In Vivo Nephrotoxicity: A Comparative Analysis of Brincidofovir and Cidofovir
Executive Summary
Brincidofovir (BCV), a lipid conjugate of Cidofovir (CDV), demonstrates a significantly improved renal safety profile compared to its parent drug, Cidofovir. The primary driver of this enhanced safety is a fundamental difference in their interaction with the human organic anion transporter 1 (OAT1) in the proximal tubules of the kidneys. While Cidofovir is actively transported into these cells by OAT1, leading to high intracellular concentrations and subsequent nephrotoxicity, this compound is not a substrate for this transporter. This critical distinction prevents the accumulation of the drug in renal tubular cells, thereby mitigating the risk of kidney damage. This guide provides a detailed comparison of the in vivo nephrotoxicity of this compound and Cidofovir, drawing upon mechanistic understanding and clinical observations. Although direct head-to-head preclinical studies with detailed quantitative data are not publicly available, the wealth of clinical and mechanistic data strongly supports the superior renal safety of this compound.
Mechanistic Insights into Nephrotoxicity
The nephrotoxicity associated with Cidofovir is a well-documented, dose-limiting side effect.[1][2] The underlying mechanism is initiated by the active uptake of Cidofovir from the bloodstream into the proximal tubular epithelial cells of the kidneys.[3] This process is mediated by the human organic anion transporter 1 (OAT1).
Once inside the renal cells, Cidofovir accumulates to high concentrations. This intracellular accumulation is believed to trigger a cascade of events leading to cellular injury and apoptosis (programmed cell death).[2] The resulting damage to the proximal tubules can manifest as proteinuria (the presence of excess protein in urine), Fanconi-like syndrome (a disorder of the proximal renal tubules), and acute kidney injury, which in severe cases can necessitate dialysis.[1][3][4]
In stark contrast, this compound's unique chemical structure, a lipid conjugate of Cidofovir, prevents its recognition and transport by OAT1.[5] This lack of interaction with OAT1 is the cornerstone of this compound's improved renal safety profile. By bypassing this active transport mechanism, this compound does not accumulate in proximal tubular cells to the same extent as Cidofovir, thus avoiding the initiation of the apoptotic cascade that leads to kidney damage. While this compound is metabolized intracellularly to Cidofovir, the systemic plasma concentrations of Cidofovir following oral administration of this compound are significantly lower than those observed with intravenous Cidofovir administration.
Signaling Pathways and Experimental Workflow
To visualize the distinct mechanisms of renal handling and a typical experimental approach for evaluating nephrotoxicity, the following diagrams are provided.
Caption: Mechanism of Cidofovir-Induced Nephrotoxicity.
References
- 1. drugs.com [drugs.com]
- 2. Tubular cell apoptosis and cidofovir-induced acute renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cidofovir nephrotoxicity and Probenecid - Renal Fellow Network [renalfellow.org]
- 4. [Renal tolerance of cidofovir] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound for Polyomavirus-Associated Nephropathy After Allogeneic Hematopoietic Stem Cell Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Synergistic Antiviral Activity of Brincidofovir with Other Nucleoside Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Brincidofovir (BCV), a lipid conjugate of cidofovir, is a potent antiviral agent with a broad spectrum of activity against double-stranded DNA (dsDNA) viruses.[1][2][3] Its unique structure allows for enhanced oral bioavailability and intracellular delivery of the active metabolite, cidofovir diphosphate, while mitigating the nephrotoxicity associated with its parent compound, cidofovir.[1][4] As the landscape of viral diseases evolves, combination therapies are increasingly being explored to enhance efficacy, overcome resistance, and reduce toxicity. This guide provides a comparative analysis of the synergistic antiviral activity of this compound when combined with other nucleoside analogs, supported by available experimental data.
Mechanism of Action: A Foundation for Synergy
This compound's mechanism of action, like other nucleoside analogs, involves the inhibition of viral DNA polymerase.[5][6] After entering the host cell, BCV is converted to cidofovir, which is then phosphorylated to its active form, cidofovir diphosphate. This active metabolite mimics a natural nucleotide and is incorporated into the growing viral DNA chain, leading to chain termination and inhibition of viral replication.[4] The potential for synergy with other nucleoside analogs arises from the possibility of targeting the viral DNA polymerase at different sites or through complementary mechanisms, or by overcoming resistance pathways.
Quantitative Analysis of Synergistic Activity
Direct in vitro quantitative data on the synergistic effects of this compound with other nucleoside analogs is limited in publicly available literature. However, studies on its parent drug, cidofovir, and in vivo studies with this compound combinations provide strong evidence for potential synergistic interactions.
Table 1: In Vivo Efficacy of this compound in Combination with Valganciclovir against Adenovirus
| Treatment Group | Dose (mg/kg) | Survival Rate (%) | Mean Liver Titer (log10 PFU/g) |
| Placebo | - | 0 | 9.5 |
| This compound (BCV) | 10 | 100 | <2.0 |
| Valganciclovir (VGCV) | 100 | 80 | 3.5 |
| BCV + VGCV | 1 + 10 | 100 | <2.0 |
| BCV + VGCV | 0.1 + 1 | 80 | 4.0 |
| Data derived from an in vivo study in an immunosuppressed Syrian hamster model with human adenovirus type 5.[7] |
Table 2: Predicted Synergistic Combinations from a Machine Learning Model
| Drug Combination | Target Virus | Predicted Interaction |
| This compound + Acyclovir | Cytomegalovirus (CMV) | Synergy |
| This compound + Acyclovir | Varicella-Zoster Virus (VZV) | Synergy |
| These are computational predictions and require experimental validation.[8] |
Table 3: In Vitro Synergistic Activity of Cidofovir (Parent Drug of this compound) with Ganciclovir against Cytomegalovirus (CMV)
| Drug Combination | Method | Result |
| Cidofovir + Ganciclovir | In vitro replication assay | Synergistic inhibition of CMV replication[9] |
| This study on the parent drug suggests a high potential for a similar synergistic interaction with this compound. |
Experimental Protocols for Assessing Synergy
The evaluation of synergistic antiviral activity typically involves in vitro assays that measure the inhibitory effect of drugs alone and in combination. The checkerboard assay is a standard method used for this purpose.
Key Experimental Methodologies:
1. Cell Culture and Virus Propagation:
-
Appropriate host cell lines susceptible to the target DNA virus are cultured and maintained under standard conditions.
-
Viral stocks are prepared and titrated to determine the viral titer (e.g., Plaque Forming Units per milliliter - PFU/mL or Tissue Culture Infectious Dose 50 - TCID50/mL).
2. Antiviral Assay (Checkerboard Method):
-
A two-dimensional matrix of drug concentrations is prepared in a microtiter plate. Serial dilutions of this compound are added to the rows, and serial dilutions of the other nucleoside analog are added to the columns.
-
The wells are then infected with a standardized amount of the target virus.
-
Control wells containing cells and virus without drugs (virus control) and cells with drugs but no virus (toxicity control) are included.
-
The plates are incubated for a period sufficient for viral replication and the development of cytopathic effect (CPE).
-
The extent of viral inhibition is quantified using methods such as:
-
CPE Reduction Assay: Visual scoring of the reduction in virus-induced cell damage.
-
Plaque Reduction Assay: Counting the number of viral plaques to determine the reduction in infectious virus particles.
-
Reporter Gene Assay: Using engineered viruses that express a reporter gene (e.g., luciferase or green fluorescent protein) to quantify viral replication.
-
Quantitative PCR (qPCR): Measuring the reduction in viral DNA copies.
-
3. Cytotoxicity Assay:
-
Parallel assays are conducted without virus infection to determine the cytotoxic concentration 50 (CC50) of the individual drugs and their combinations. This is crucial to ensure that the observed antiviral effect is not due to cell death. Common methods include MTT, MTS, or CellTiter-Glo assays, which measure cell viability.
4. Data Analysis and Synergy Quantification:
-
Fractional Inhibitory Concentration (FIC) Index: This is calculated to determine the nature of the interaction. The FIC for each drug in a combination is the concentration of the drug in that combination that produces a specific level of inhibition (e.g., 50% - EC50) divided by the EC50 of the drug alone. The FIC Index is the sum of the FICs for both drugs.
-
FIC Index ≤ 0.5: Synergy
-
0.5 < FIC Index ≤ 4.0: Additive or Indifference
-
FIC Index > 4.0: Antagonism
-
-
Bliss Independence Model: This model assumes that the two drugs act independently. Synergy is determined if the observed combined effect is greater than the predicted effect calculated from the individual drug responses. A Bliss synergy score greater than zero indicates synergy.[10]
Visualizing Experimental Workflows and Pathways
Figure 1: Experimental workflow for determining antiviral synergy.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vitro Efficacy of this compound against Variola Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. symbiopharma.com [symbiopharma.com]
- 4. Successful Treatment of Adenovirus Infection with this compound in an Immunocompromised Patient after Hematological Stem Cell Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combination therapy with this compound and valganciclovir against species C adenovirus infection in the immunosuppressed Syrian hamster model allows for substantial reduction of dose for both compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 9. Phase I study of combination therapy with intravenous cidofovir and oral ganciclovir for cytomegalovirus retinitis in patients with AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Drug Synergy Scoring Models: Bliss vs. Loewe vs. ZIP - Kyinno Bio [kyinno.com]
Safety Operating Guide
Proper Disposal Procedures for Brincidofovir: A Guide for Laboratory Professionals
The following guide provides essential safety and logistical information for the proper disposal of brincidofovir, a potent antiviral agent. Due to its potential for carcinogenicity and reproductive toxicity, this compound should be handled and disposed of as a hazardous, cytotoxic drug.[1] Adherence to these procedures is critical to ensure the safety of laboratory personnel and the environment.
I. Immediate Safety and Handling Precautions
All personnel handling this compound waste must be trained in the procedures for managing cytotoxic agents.[2] Personal Protective Equipment (PPE) is mandatory to prevent exposure.
Required Personal Protective Equipment (PPE):
-
Gloves: Two pairs of chemotherapy-rated gloves.
-
Gown: A disposable, impermeable, long-sleeved gown.
-
Eye Protection: Safety goggles or a face shield.
-
Respiratory Protection: A respirator mask (e.g., N95) may be required, especially when there is a risk of aerosolization.[3]
If direct contact with the skin or mucous membranes occurs, wash the affected area thoroughly with soap and water, and rinse eyes thoroughly with water.[1][4]
II. Step-by-Step Disposal Protocol
The disposal of this compound and any materials that have come into contact with it must follow a segregated waste stream designed for cytotoxic drugs.
Step 1: Waste Segregation
-
Immediately segregate all this compound-contaminated waste from regular laboratory trash. This includes, but is not limited to:
-
Unused or expired this compound tablets and suspension.
-
Empty vials, packaging, and containers.
-
Contaminated PPE (gloves, gowns, etc.).
-
Labware (pipette tips, tubes, flasks).
-
Spill cleanup materials.
-
Step 2: Containment and Packaging
-
Sharps: All contaminated sharps (needles, syringes, etc.) must be placed directly into a rigid, puncture-proof, and leak-proof sharps container specifically designated for cytotoxic waste, typically yellow with a purple lid.[5][6]
-
Non-Sharps Solid Waste:
-
Place all non-sharp solid waste (e.g., contaminated gloves, gowns, bench paper) into a primary plastic bag that is at least 2 mm thick.[2]
-
Seal the primary bag.
-
Place the sealed primary bag into a second, durable, leak-proof bag specifically designated for cytotoxic waste (often purple or yellow with a cytotoxic symbol).[3]
-
-
Liquid Waste: Do not dispose of liquid this compound waste down the drain.[7] Liquid waste should be solidified or absorbed with a suitable material before being placed in the double-bagged cytotoxic waste container. For larger volumes, consult your institution's environmental health and safety (EHS) office.
Step 3: Labeling
-
All waste containers must be clearly labeled with the universal cytotoxic/biohazard symbol and the words "Cytotoxic Waste" or "Hazardous Drug Waste".[2]
Step 4: Storage
-
Store sealed cytotoxic waste containers in a designated, secure area away from general lab traffic until collection. This area should be clearly marked. Cytotoxic drugs themselves should be stored separately from other non-hazardous drugs.[3]
Step 5: Final Disposal
-
This compound waste must be disposed of through a licensed hazardous waste contractor. The standard and required method for final disposal of cytotoxic waste is high-temperature incineration.[5] Never dispose of this waste in standard landfill or regular trash.
III. Spill Management
In the event of a this compound spill, follow these procedures immediately:
-
Alert Personnel: Notify others in the area of the spill.
-
Secure the Area: Restrict access to the spill area.
-
Don PPE: Ensure you are wearing the full PPE described in Section I.
-
Containment:
-
For liquid spills, cover with absorbent, liquid-binding material (e.g., diatomite).[8]
-
For powder spills, carefully cover with damp absorbent pads to avoid generating dust.
-
-
Cleaning:
-
Working from the outside of the spill inward, clean the area.
-
Decontaminate the spill surface with a suitable agent, such as alcohol.[8]
-
-
Disposal: Place all cleanup materials (absorbent pads, contaminated PPE, etc.) into the cytotoxic waste stream as described in Section II.
-
Documentation: Report the spill to your laboratory supervisor and EHS office as per institutional policy.
IV. Quantitative Data and Specifications
| Parameter | Specification | Source |
| Primary Waste Bag Thickness | Minimum 2 mm for polypropylene bags | [2] |
| Waste Classification | Cytotoxic / Hazardous | [5] |
| Final Disposal Method | High-Temperature Incineration | [5] |
| This compound Storage Temp. | 20°C to 25°C (68°F to 77°F) | [1] |
V. This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. assets.contenthub.wolterskluwer.com [assets.contenthub.wolterskluwer.com]
- 2. danielshealth.ca [danielshealth.ca]
- 3. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. sharpsmart.co.uk [sharpsmart.co.uk]
- 6. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 7. A sustainable approach for the removal methods and analytical determination methods of antiviral drugs from water/wastewater: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorbyt.com [biorbyt.com]
Personal protective equipment for handling Brincidofovir
This guide provides crucial safety and logistical information for laboratory professionals handling Brincidofovir. Given the inconsistencies in hazard classifications across different safety data sheets (SDS), a conservative approach to personal protective equipment (PPE) and handling procedures is strongly recommended to ensure personnel safety. This compound is considered a potentially hazardous drug due to possible carcinogenicity and reproductive toxicity[1].
Hazard Summary
This compound is an antiviral agent that may pose significant health risks. While some suppliers do not classify the substance as hazardous, others indicate it may be harmful if swallowed, cause skin and serious eye irritation, and is suspected of causing cancer and reproductive harm[2]. Therefore, it is prudent to handle this compound as a hazardous substance, adhering to strict safety protocols.
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound, based on a comprehensive review of available safety literature.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves is recommended. | To provide a robust barrier against skin contact, as this compound can cause skin irritation[2]. |
| Eye Protection | Safety goggles with side-shields or a face shield. | To protect against splashes and aerosols that can cause serious eye irritation[2]. |
| Lab Coat/Gown | A disposable, back-closing gown made of a low-permeability fabric. | To prevent contamination of personal clothing. Impervious clothing is recommended[2][3]. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) should be used, especially when handling the powder form or when there is a risk of aerosol generation. | To prevent inhalation of the compound, as aerosol formation should be avoided[3]. |
Operational and Disposal Plans
Receiving and Storage:
-
Upon receipt, inspect the package for any damage. If the package is damaged, treat it as a spill and notify the safety officer[4].
-
Store this compound in a clearly labeled, designated area, away from incompatible materials such as strong acids/alkalis and oxidizing/reducing agents[2][3]. The recommended storage temperature is typically -20°C[3].
Handling and Preparation:
-
Preparation: All handling of this compound powder should be conducted within a certified chemical fume hood or other appropriate containment device to minimize inhalation exposure[3].
-
Personal Protective Equipment (PPE): Before handling, don the appropriate PPE as outlined in the table above.
-
Weighing: When weighing the powder, use a containment balance enclosure if available.
-
Dissolving: When preparing solutions, add the solvent to the powder slowly to avoid splashing.
-
Labeling: Clearly label all containers with the contents and associated hazards.
-
Decontamination: After handling, decontaminate all surfaces and equipment with an appropriate cleaning agent. The immediate work area should be cleaned with water and detergent soap[4].
Spill Management:
-
In case of a spill, evacuate the area and restrict access.
-
Wearing appropriate PPE, cover the spill with an absorbent material.
-
Clean the area with a suitable deactivating agent, followed by a thorough cleaning with soap and water.
-
Collect all contaminated materials in a sealed container for hazardous waste disposal.
-
A cytotoxic spill kit should be readily available[4].
Disposal Plan:
-
All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal[3]. Do not dispose of this compound down the drain or in the regular trash[5].
Experimental Protocols
Protocol for Weighing and Reconstituting this compound Powder:
-
Preparation:
-
Ensure the chemical fume hood is certified and functioning correctly.
-
Gather all necessary materials: this compound powder, appropriate solvent, volumetric flasks, pipettes, and labeled storage vials.
-
Don all required PPE: double gloves, disposable gown, safety goggles, and an N95 respirator.
-
-
Procedure:
-
Place a weigh boat on the analytical balance inside the fume hood and tare the balance.
-
Carefully transfer the desired amount of this compound powder to the weigh boat.
-
Record the weight and carefully transfer the powder to a volumetric flask.
-
Using a pipette, slowly add the desired solvent to the flask, rinsing any residual powder from the weigh boat into the flask.
-
Gently swirl the flask to dissolve the powder completely.
-
Once dissolved, bring the solution to the final volume with the solvent.
-
Cap the flask and invert several times to ensure a homogenous solution.
-
Transfer the solution to a clearly labeled storage vial.
-
-
Post-Procedure:
-
Decontaminate all equipment and the work surface within the fume hood.
-
Dispose of all contaminated disposables (e.g., weigh boat, pipette tips) in the designated hazardous waste container.
-
Doff PPE in the correct order to prevent self-contamination and dispose of it in the hazardous waste.
-
Wash hands thoroughly with soap and water.
-
Workflow for Safe Handling of this compound
Caption: A flowchart outlining the key steps for the safe handling of this compound in a laboratory setting.
References
- 1. assets.contenthub.wolterskluwer.com [assets.contenthub.wolterskluwer.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. biorbyt.com [biorbyt.com]
- 4. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
